Nickel-59
Description
Properties
CAS No. |
14336-70-0 |
|---|---|
Molecular Formula |
Ni |
Molecular Weight |
58.934346 g/mol |
IUPAC Name |
nickel-59 |
InChI |
InChI=1S/Ni/i1+0 |
InChI Key |
PXHVJJICTQNCMI-IGMARMGPSA-N |
SMILES |
[Ni] |
Isomeric SMILES |
[59Ni] |
Canonical SMILES |
[Ni] |
Synonyms |
59Ni radioisotope Ni-59 radioisotope Nickel-59 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Nickel-59: A Technical Chronicle of Its Discovery and History
For Immediate Release
OAK RIDGE, TN – In the annals of nuclear science, the discovery of new isotopes has consistently opened doors to deeper understanding of nuclear structure and decay, with far-reaching applications in various scientific and industrial fields. This whitepaper provides an in-depth technical guide on the discovery and history of the Nickel-59 (⁵⁹Ni) isotope, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a long-lived radioisotope of nickel, notable for its half-life of approximately 76,000 years.[1] It decays via electron capture to stable Cobalt-59 (⁵⁹Co), emitting characteristic X-rays and Auger electrons in the process. Its longevity and specific decay characteristics make it a valuable tool in various research areas, including isotope geology for dating extraterrestrial materials, and as a tracer in metallurgical and environmental studies.[1] This document chronicles the pivotal experiments and methodologies that led to its identification and characterization.
The Discovery of this compound: A Landmark Experiment in 1951
The definitive discovery of this compound is credited to a team of scientists at the Oak Ridge National Laboratory (ORNL): A.R. Brosi, C.J. Borkowski, E.E. Conn, and J.C. Griess. Their seminal work, published in a 1951 issue of Physical Review, detailed the production, chemical separation, and identification of this previously unknown nickel isotope.
Production of this compound
The production of ⁵⁹Ni was achieved through the neutron irradiation of a stable isotope of nickel, Nickel-58 (⁵⁸Ni), within a nuclear reactor. The fundamental nuclear reaction for this process is:
⁵⁸Ni + n → ⁵⁹Ni + γ
This reaction involves the capture of a neutron (n) by a ⁵⁸Ni nucleus, resulting in the formation of an excited ⁵⁹Ni nucleus, which then de-excites by emitting a gamma ray (γ).
Experimental Protocols
The following sections provide a detailed breakdown of the methodologies employed by the ORNL team in their groundbreaking experiment.
A sample of nickel, enriched in the ⁵⁸Ni isotope, was subjected to a high-flux neutron environment within one of the early nuclear reactors at Oak Ridge National Laboratory. While the exact neutron flux and irradiation duration were not specified in readily available literature, the goal was to produce a sufficient quantity of ⁵⁹Ni for subsequent detection and characterization.
Post-irradiation, the nickel sample contained a mixture of the newly formed ⁵⁹Ni, the remaining stable nickel isotopes, and potential transmutation impurities such as cobalt and copper. A meticulous chemical separation process was imperative to isolate the nickel fraction and ensure that the detected radiation was unequivocally from a nickel isotope. The protocol involved:
-
Dissolution: The irradiated nickel target was dissolved in a suitable acid to bring the metallic elements into an aqueous solution.
-
Impurity Removal: Standard analytical chemistry techniques of the era were employed to precipitate and remove interfering elements. This often involved selective precipitation based on the different solubilities of the hydroxides or sulfides of nickel, cobalt, and copper in controlled pH and chemical environments.
-
Nickel Purification: The nickel was then selectively precipitated from the purified solution, typically as nickel dimethylglyoxime, a well-known and highly specific gravimetric method for nickel analysis. This precipitate was then converted to a stable form, such as nickel oxide, for radiation measurement.
The identification of ⁵⁹Ni was accomplished by detecting the radiation emitted during its decay. Since ⁵⁹Ni decays by electron capture, the primary emissions are not charged particles but rather low-energy X-rays and Auger electrons produced as the electron vacancies in the daughter cobalt atom are filled.
The key detection apparatus was a proportional counter . This type of gaseous ionization detector was well-suited for measuring low-energy X-rays. The experimental setup would have involved placing the purified nickel sample within or in close proximity to the proportional counter. The counter produces an electrical pulse with an amplitude proportional to the energy of the detected radiation. By analyzing the energy spectrum of these pulses, the researchers could identify the characteristic K X-rays of cobalt, the daughter product of ⁵⁹Ni decay.
The long half-life of ⁵⁹Ni precluded its determination by observing the decay rate over a short period. Instead, the half-life was calculated by measuring the specific activity of the purified ⁵⁹Ni sample. The methodology for this determination is as follows:
-
Mass Spectrometric Analysis: The isotopic composition of the purified nickel sample was determined using a mass spectrometer. This provided the precise number of ⁵⁹Ni atoms present in the sample.
-
Absolute Activity Measurement: The absolute disintegration rate (activity) of the ⁵⁹Ni in the sample was measured using the calibrated proportional counter.
-
Half-Life Calculation: The half-life (T₁/₂) was then calculated using the fundamental radioactive decay equation:
N = N₀e^(-λt)
where N is the number of radioactive atoms at time t, N₀ is the initial number of radioactive atoms, and λ is the decay constant. The activity (A) is given by A = λN. By measuring A and N, the decay constant λ could be determined, and the half-life calculated as:
T₁/₂ = ln(2) / λ
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the this compound isotope.
| Property | Value |
| Atomic Number (Z) | 28 |
| Mass Number (A) | 59 |
| Half-Life (T₁/₂) | ~76,000 years |
| Decay Mode | Electron Capture (EC) |
| Daughter Isotope | ⁵⁹Co (stable) |
| Primary Emission | Cobalt K X-rays |
Visualizing the Discovery and Decay of this compound
The logical workflow of the discovery process and the decay pathway of this compound can be visualized using the following diagrams.
Caption: Logical workflow of the discovery of this compound.
Caption: Decay pathway of the this compound isotope.
Conclusion
The discovery of this compound in 1951 by the team at Oak Ridge National Laboratory was a significant contribution to nuclear science. Their meticulous experimental work, from the production of the isotope via neutron irradiation to its careful chemical separation and characterization using proportional counting and mass spectrometry, laid the foundation for our understanding of this long-lived radionuclide. The methodologies they developed and employed were at the forefront of radiochemical analysis in their time and serve as a testament to the ingenuity and precision required in the exploration of the atomic nucleus. The continued use of this compound in a variety of scientific disciplines underscores the enduring legacy of its discovery.
References
A Technical Guide to the Physical and Chemical Properties of Nickel-59
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-59 (⁵⁹Ni) is a long-lived radionuclide of significant interest in various scientific and technical fields, including nuclear waste management, geochemistry, and potentially as a tracer in biomedical research. This guide provides an in-depth overview of the core physical and chemical properties of ⁵⁹Ni, methodologies for its characterization, and its relevance in biological systems and drug development.
Physical Properties of this compound
This compound is a synthetic radioisotope of nickel. Its key physical characteristics are summarized in the table below.
| Property | Value | References |
| Atomic Number (Z) | 28 | [1] |
| Mass Number (A) | 59 | [1] |
| Neutron Number (N) | 31 | [1] |
| Isotopic Mass | 58.93434544(38) u | [1] |
| Half-Life (T½) | 7.6(5) x 10⁴ years | [1] |
| Other reported values: 75,000 years, 80,000 years | [2][3] | |
| Decay Mode | Electron Capture (EC) to Cobalt-59 (⁵⁹Co) | [4] |
| Decay Energy (Q) | 1.07276 (19) MeV | [4] |
| Specific Activity | 3.00 x 10⁹ Bq/g (0.0811 Ci/g) | [1] |
| Nuclear Spin and Parity | 3/2- | [1] |
Radioactive Decay of this compound
This compound decays exclusively by electron capture to the stable isotope Cobalt-59 (⁵⁹Co). In this process, an inner atomic electron is captured by a proton in the nucleus, forming a neutron and emitting a neutrino. The decay process results in the emission of characteristic X-rays and Auger electrons from the daughter atom, Cobalt-59, as the electron shell reorganizes. A very small fraction of decays can also occur via positron emission (β+).[1]
Decay Scheme
The decay of this compound proceeds directly to the ground state of Cobalt-59.
Chemical Properties of this compound
The chemical behavior of this compound is identical to that of stable nickel isotopes. Nickel is a transition metal that typically exists in the +2 oxidation state in aqueous solutions. It can form a variety of coordination complexes with various ligands.
| Property | Description |
| Oxidation States | Predominantly +2; also 0, +1, +3, and +4 |
| Aqueous Chemistry | In aqueous solution, Ni²⁺ exists as the green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. |
| Complex Formation | Forms stable complexes with a wide range of ligands, including ammonia, cyanide, and organic chelating agents like ethylenediaminetetraacetic acid (EDTA) and dimethylglyoxime (B607122) (DMG). The reaction with DMG is highly specific and is often used for the gravimetric and spectrophotometric determination of nickel.[5] |
| Redox Chemistry | The Ni²⁺/Ni redox potential is -0.25 V, indicating it is a moderately reactive metal. |
Experimental Protocols
Determination of this compound Activity
1. Liquid Scintillation Counting (LSC)
Liquid scintillation counting is a common technique for quantifying the low-energy electrons and X-rays emitted during the decay of this compound.
-
Sample Preparation:
-
A known quantity of the sample containing this compound is dissolved, often through acid digestion.
-
Nickel is chemically separated from interfering radionuclides. A common method involves precipitation with dimethylglyoxime (DMG) after masking other metals with citrate (B86180) or tartrate.[6] Iron hydroxides can be used as a scavenger to remove many interfering impurities.[6]
-
The purified nickel precipitate (e.g., nickel dimethylglyoximate) is dissolved in a small amount of acid.
-
The acidic solution containing the purified this compound is mixed with a liquid scintillation cocktail in a vial.
-
-
Measurement:
-
The vial is placed in a liquid scintillation counter.
-
The instrument detects the photons produced by the interaction of the emitted radiation with the scintillator.
-
The activity of this compound is determined by comparing the sample's count rate to that of a known this compound standard.
-
2. Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique for measuring long-lived radionuclides like this compound, particularly at very low concentrations.
-
Sample Preparation:
-
The sample is processed to extract and purify nickel, similar to the preparation for LSC.
-
The purified nickel is converted into a solid target material suitable for the ion source of the accelerator.
-
-
Measurement:
-
The nickel target is sputtered to produce a beam of negative ions.
-
These ions are accelerated to high energies in a tandem accelerator.
-
At the accelerator's terminal, the ions pass through a stripper (a thin foil or gas), which removes multiple electrons, destroying molecular isobars.
-
The resulting highly charged positive ions are further accelerated and then separated by mass and energy using magnetic and electrostatic analyzers.
-
A particle detector counts the individual ⁵⁹Ni ions. The ratio of ⁵⁹Ni to a stable nickel isotope (e.g., ⁵⁸Ni) is measured to determine the ⁵⁹Ni concentration.
-
Experimental Workflow for this compound Determination
This compound in Biological Systems and Drug Development
While stable nickel is a known cofactor for several enzymes, the use of radioactive nickel isotopes like this compound as tracers in biomedical research is less common than for other elements. However, the principles of using radiotracers can be applied to study the kinetics, distribution, and cellular uptake of nickel. Nickel-63 (B225782), with its shorter half-life and beta emission, has been more frequently used in such studies.[7][8] The findings from these studies can largely be extrapolated to this compound, keeping in mind the differences in their radioactive properties.
Cellular Uptake and Transport of Nickel
Nickel ions are transported into cells through various mechanisms, including ion channels and transporters.[9] The intracellular fate of nickel is of interest due to its essential role at low concentrations and its toxicity and carcinogenicity at higher concentrations.[10] Radiolabeled nickel, such as ⁵⁹Ni, can be used to trace these processes.
Potential Application in Targeted Drug Delivery
The ability of chelating agents to bind nickel with high affinity can be exploited in drug development. A therapeutic or imaging agent could be linked to a nickel-chelating moiety. This conjugate could then be complexed with a nickel radionuclide like ⁵⁹Ni. If the targeting molecule selectively binds to cancer cells, this approach could be used for targeted radiotherapy or imaging.
Conclusion
This compound possesses a unique combination of a long half-life and decay via electron capture, making it a valuable tool in various scientific disciplines. While its application in drug development and the life sciences is not as established as that of other radionuclides, its properties offer potential for use as a long-term tracer in studies of nickel biochemistry, toxicology, and in the development of novel targeted therapeutic and diagnostic agents. The methodologies for its detection and quantification are well-established, providing a solid foundation for future research in these areas.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. hpschapters.org [hpschapters.org]
- 3. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 4. lnhb.fr [lnhb.fr]
- 5. Nickel chelation therapy as an approach to combat multi-drug resistant enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEMI Method Summary - CHEM-TP-Ni.1 [nemi.gov]
- 7. Distribution and clearance of 63Ni administered as 63NiCl2 in the rat: intratracheal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and excretion of nickel-63 administered intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the mechanisms of nickel compound uptake: A review of particulate and nano-nickel endocytosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent tracking of nickel ions in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Half-Life and Decay Scheme of Nickel-59
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Nickel-59 (⁵⁹Ni), a long-lived radionuclide of significance in various scientific and industrial fields. This document details its half-life, decay scheme, and the experimental methodologies used for its characterization.
Quantitative Decay Data
The decay characteristics of this compound are summarized in the following tables for ease of reference and comparison.
Table 1: Half-Life of this compound
| Half-Life (years) | Measurement Method | Reference |
| 76,000 ± 5,000 | Absolute activity measurement (Xe-filled X-ray counter) and isotope dilution mass spectrometry | Nishiizumi, K., et al. (1981)[1][2] |
| 80,000 | Cosmogenic radionuclide studies | USGS[3] |
| 108,000 ± 13,000 | Relative measurement using the thermal neutron capture cross-section of ⁵⁴Fe | Wallner, A., et al.[4] |
| 75,000 | General reference | Health Physics Society[5] |
Table 2: Decay Scheme and Emissions of this compound
| Parameter | Value |
| Parent Nuclide | ⁵⁹Ni |
| Daughter Nuclide | ⁵⁹Co |
| Decay Mode | Electron Capture (EC) |
| Q-value (EC) | 1072.76 (19) keV[6] |
| Spin and Parity (⁵⁹Ni) | 3/2⁻[2] |
| Spin and Parity (⁵⁹Co) | 7/2⁻ |
| Electron Capture Probability | |
| PK | 0.8870 (16) |
| PL | 0.0966 (13) |
| PM | 0.0156 (5) |
| Positron Emission (β⁺) Branching Ratio | 3.7 x 10⁻⁵ % |
| Gamma Radiation | None (decay is to the ground state of ⁵⁹Co) |
Table 3: Principal X-ray and Auger Electron Emissions Following Electron Capture
| Emission | Energy (keV) | Intensity (%) |
| Co Kα X-rays | 6.925 | 30.26 |
| Co Kβ X-rays | 7.649 | 4.15 |
| Co L X-rays | 0.775 | 0.98 |
| Co K-LL Auger electrons | 5.806 - 6.099 | 54.3 |
| Co K-LX Auger electrons | 6.667 - 6.927 | - |
| Co L-MM Auger electrons | 0.68 - 0.83 | 134.5 |
Decay Scheme of this compound
This compound undergoes radioactive decay primarily through electron capture to the ground state of Cobalt-59.[6] A very minor branch of positron emission also exists. The decay is classified as a second-forbidden non-unique transition.
Caption: Decay scheme of this compound to Cobalt-59.
Experimental Protocols
The determination of the half-life and decay characteristics of this compound involves a combination of radiochemical separation and radiation measurement techniques. While the exact historical protocols may vary, the principles and general workflows are outlined below, based on cited methodologies.
Production and Purification of this compound
For experimental studies, this compound can be produced through nuclear reactions, such as the proton bombardment of Cobalt-59 (⁵⁹Co(p,n)⁵⁹Ni).[1] Following production, a rigorous chemical purification is necessary to separate ⁵⁹Ni from the target material and other activation byproducts. A common method involves ion-exchange chromatography.
References
An In-depth Technical Guide to the Natural Abundance and Cosmogenic Production of Nickel-59
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel-59 (⁵⁹Ni) is a long-lived radionuclide with a half-life of approximately 76,000 years. It is naturally present in the environment in minute quantities, primarily as a product of cosmic ray interactions with matter. This technical guide provides a comprehensive overview of the natural abundance of ⁵⁹Ni in both terrestrial and extraterrestrial materials, and details its mechanisms of production. It includes a thorough examination of the cosmogenic and anthropogenic sources of this isotope. Furthermore, this guide presents detailed experimental protocols for the measurement of ⁵⁹Ni, with a focus on Accelerator Mass Spectrometry (AMS), the primary technique for its quantification at ultra-trace levels. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to this compound
This compound is a radionuclide that decays via electron capture to stable Cobalt-59 (⁵⁹Co), emitting characteristic X-rays and Auger electrons in the process.[1] Due to its long half-life and its production in specific nuclear reactions, ⁵⁹Ni serves as a valuable tracer in various scientific fields, including geology, astrophysics, and nuclear waste management.[2][3] Its presence in extraterrestrial materials like meteorites and lunar rocks provides insights into the cosmic ray exposure history of these objects.[4]
The primary challenge in the study of ⁵⁹Ni is its extremely low natural abundance, which necessitates highly sensitive analytical techniques for its detection and quantification. The stable isobar ⁵⁹Co, which is vastly more abundant, presents a significant analytical interference that must be overcome.[1]
Physical and Decay Properties
A summary of the key physical and decay characteristics of this compound is provided in the table below. There is some variation in the reported half-life of ⁵⁹Ni in the scientific literature, with values ranging from 76,000 to over 100,000 years. The most frequently cited value is 76,000 ± 5,000 years.
| Property | Value | Reference |
| Atomic Number (Z) | 28 | [5] |
| Mass Number (A) | 59 | [5] |
| Half-life (t½) | 76,000 ± 5,000 years | [5] |
| ~80,000 years | [6] | |
| 81,000 years | [6] | |
| Decay Mode | Electron Capture (EC) | [1] |
| Decay Product | Cobalt-59 (⁵⁹Co) | [1] |
| Decay Energy | 1.073 MeV | [5] |
Natural Abundance of this compound
The "natural abundance" of ⁵⁹Ni is not a fixed value like that of stable isotopes, as it is continuously produced by cosmogenic processes and subsequently decays. Its concentration is therefore a function of the cosmic ray flux, the composition of the target material, and the exposure history of the material. For practical purposes, its abundance is negligible in most terrestrial materials that are shielded from cosmic rays. Significant concentrations are found in extraterrestrial materials and in terrestrial surface materials with long exposure ages.
Terrestrial Abundance
On Earth, ⁵⁹Ni is produced in situ in the upper few meters of the crust and in the atmosphere through the interaction of cosmic rays with stable nickel and iron isotopes.[7] However, due to geological processes such as erosion and sedimentation, its concentration in most surface rocks is exceedingly low, often below detection limits of even the most sensitive techniques.
More significant concentrations can be found in environments where extraterrestrial material accumulates over long periods, such as deep-sea sediments and ferromanganese crusts. These environments integrate the influx of cosmic dust, which contains cosmogenic ⁵⁹Ni produced in space. While specific activity data for ⁵⁹Ni in terrestrial rocks is scarce, studies on ferromanganese crusts have provided valuable insights into the oceanic budget of nickel isotopes.
| Sample Type | ⁵⁹Ni/Ni Atomic Ratio | Specific Activity (dpm/kg) | Reference |
| Commercial NiO (Blank) | 3.8 x 10⁻¹³ | - | [1] |
| Ferromanganese Crusts | Not typically reported as ⁵⁹Ni/Ni ratio; stable Ni isotope variations (δ⁶⁰/⁵⁸Ni) are studied to trace oceanic processes. | - | [4] |
Extraterrestrial Abundance
The most significant natural occurrences of ⁵⁹Ni are found in extraterrestrial materials that have been exposed to cosmic rays in space. The concentration of ⁵⁹Ni in these materials is a key tool for determining their "terrestrial age" – the time elapsed since they fell to Earth and were shielded from further cosmic ray bombardment.[2]
| Sample Type | Sample Name | ⁵⁹Ni/Ni Atomic Ratio | Specific Activity (dpm/kg) | Reference |
| Stony-Iron Meteorite (Pallasite) | Admire | (2.3 ± 0.4) x 10⁻¹¹ | 280 ± 50 (per kg of meteorite) | [4] |
| Lunar Rock (Breccia) | Apollo 16 (68815) | (8.8 ± 3.3) x 10⁻¹³ | 4.1 ± 1.5 (per kg of rock) | [4] |
| Mesosiderite Meteorites | - | (8-20) x 10⁻¹² | - |
Production Mechanisms of this compound
This compound is produced through several nuclear reactions, which can be broadly categorized as cosmogenic (natural) and anthropogenic (man-made).
Cosmogenic Production
Cosmogenic production occurs when high-energy cosmic rays, primarily consisting of protons and alpha particles, interact with atomic nuclei. In deeper materials, secondary neutrons produced by these primary interactions become the dominant agents of nuclide production.
The primary cosmogenic production pathways for ⁵⁹Ni are:
-
Neutron Capture on ⁵⁸Ni: In materials with a significant nickel content, such as iron meteorites, the capture of thermal or epithermal neutrons by the most abundant nickel isotope, ⁵⁸Ni, is a major production channel.
-
Spallation Reactions: High-energy cosmic ray particles can fragment heavier nuclei, such as stable nickel isotopes (e.g., ⁶⁰Ni) and copper, to produce ⁵⁹Ni.
-
Alpha Particle Reactions on Iron: In materials with high iron content and exposure to solar cosmic rays (which have a significant alpha particle component), the reaction ⁵⁶Fe(α,n)⁵⁹Ni is an important source.
-
Proton Reactions on Cobalt: The reaction ⁵⁹Co(p,n)⁵⁹Ni can also contribute, particularly from solar proton events.
The following table summarizes the key cosmogenic reactions and their typical energy ranges.
| Reaction | Target Isotope | Projectile | Energy Range | Environment |
| ⁵⁸Ni(n,γ)⁵⁹Ni | ⁵⁸Ni | Thermal/Epithermal Neutron | Thermal to keV | Meteorites, Lunar subsurface |
| ⁶⁰Ni(n,2n)⁵⁹Ni | ⁶⁰Ni | Fast Neutron | > 11.6 MeV | Meteorites, Lunar subsurface |
| ⁵⁶Fe(α,n)⁵⁹Ni | ⁵⁶Fe | Alpha Particle | > 5 MeV | Lunar surface, Micrometeorites |
| ⁵⁹Co(p,n)⁵⁹Ni | ⁵⁹Co | Proton | > 1.9 MeV | Lunar surface, Micrometeorites |
| Spallation | >⁵⁹Ni, Cu | Proton, Neutron | > tens of MeV | All extraterrestrial materials |
The production rates from these reactions are dependent on the energy spectrum and flux of the cosmic rays, and the chemical composition of the target. The table below provides indicative cross-section values for some of these key reactions.
| Reaction | Energy | Cross Section | Reference |
| ⁵⁸Ni(n,γ)⁵⁹Ni | Thermal (0.0253 eV) | 4.6 ± 0.3 barns | |
| ⁶⁰Ni(n,2n)⁵⁹Ni | ~14 MeV | ~40-60 mb | [1] |
| 17 MeV | 601 ± 82 mb | [7] | |
| 19 MeV | 779 ± 78 mb | [7] | |
| ⁵⁹Co(p,n)⁵⁹Ni | 5 - 50 MeV | Varies (peak ~1000 mb) | [6] |
Anthropogenic Production
Significant quantities of ⁵⁹Ni are also produced in nuclear reactors. The primary mechanism is the same as one of the cosmogenic pathways: neutron capture by ⁵⁸Ni.
⁵⁸Ni + n → ⁵⁹Ni + γ
This reaction occurs in the structural components of reactors, particularly those made of stainless steel and other nickel-containing alloys, which are exposed to high neutron fluxes. As a result, ⁵⁹Ni is a component of low-level and intermediate-level radioactive waste from nuclear power plants and spent nuclear fuel reprocessing facilities. Its long half-life makes it a key nuclide of interest for the long-term safety assessment of geological repositories for nuclear waste.[3]
Experimental Protocols for this compound Measurement
The extremely low abundance of ⁵⁹Ni, coupled with the ubiquitous presence of the stable isobar ⁵⁹Co, makes its measurement a significant analytical challenge. Accelerator Mass Spectrometry (AMS) is the only technique with sufficient sensitivity to quantify cosmogenic ⁵⁹Ni.
Overview of the AMS Method
AMS is a highly sensitive form of mass spectrometry that accelerates ions to very high kinetic energies (MeV range). This high energy allows for the complete destruction of molecular isobars and enables the separation of atomic isobars through nuclear physics techniques.
The general workflow for ⁵⁹Ni measurement by AMS involves:
-
Sample Preparation: Dissolution of the sample matrix and initial chemical purification.
-
Nickel Separation: Rigorous chemical separation of nickel from all other elements, especially cobalt.
-
Target Preparation: Conversion of the purified nickel into a form suitable for the ion source (typically NiO).
-
AMS Measurement: Ionization, acceleration, isobar separation, and detection of individual ⁵⁹Ni atoms.
Detailed Sample Preparation and Chemical Separation
The goal of this stage is to isolate nickel from a potentially complex matrix (e.g., silicate (B1173343) rock, iron meteorite) and, crucially, to reduce the cobalt concentration to an absolute minimum.
Protocol for Meteorite/Rock Samples:
-
Sample Digestion:
-
A representative sample (typically 0.1 - 1 g) is crushed into a fine powder.
-
The powder is transferred to a Teflon beaker.
-
A mixture of concentrated hydrofluoric (HF), nitric (HNO₃), and hydrochloric (HCl) acids is added to completely dissolve the silicate and metal phases.[4] This step is typically performed on a hotplate over several days.
-
The solution is evaporated to dryness. The process is repeated with HCl to convert all salts to chlorides.
-
-
Initial Matrix Removal and Nickel/Cobalt Separation:
-
The dried residue is redissolved in a strong acid, typically 9 M HCl.
-
The solution is loaded onto an anion-exchange chromatography column (e.g., Dowex 1x8).
-
Under these conditions, Fe, Co, and other elements form anionic chloride complexes and are retained by the resin, while Ni passes through.[4] This step achieves the bulk separation of nickel from cobalt and iron.
-
-
Final Nickel Purification using Dimethylglyoxime (B607122) (DMG):
-
The nickel-containing eluate from the previous step is collected.
-
The pH of the solution is adjusted to be slightly basic (pH 8-9).
-
A solution of dimethylglyoxime (DMG) in ethanol (B145695) is added. This results in the precipitation of a highly specific, bright red nickel-DMG complex (Ni(DMG)₂).
-
The precipitate is separated by centrifugation, washed, and then redissolved in nitric acid to destroy the organic component. This step provides excellent purification from any remaining trace elements.
-
-
Conversion to Oxide for AMS Target:
-
The purified nickel nitrate (B79036) solution is carefully evaporated to dryness in a quartz crucible.
-
The crucible is then heated in a furnace to a high temperature (e.g., 600-1000 °C) to decompose the nitrate and form nickel oxide (NiO).[4]
-
The resulting NiO powder is mixed with a conductive binder (e.g., silver or niobium powder) and pressed into a target holder (cathode) for the AMS ion source.
-
Accelerator Mass Spectrometry Measurement
-
Ion Generation: The NiO target is placed in a cesium sputter ion source. A beam of Cs⁺ ions bombards the target, sputtering NiO molecules and atoms. Negative nickel oxide ions (NiO⁻) are preferentially extracted.
-
Acceleration and Stripping: The NiO⁻ ions are accelerated to the high-voltage terminal of a tandem accelerator (operating at several million volts). Inside the terminal, they pass through a thin carbon foil or a gas cell (the "stripper"). This violent collision strips away multiple electrons and breaks the molecular bond, converting the negative ions into highly positive atomic ions (e.g., Ni²⁸⁺). The key to separating ⁵⁹Ni from ⁵⁹Co lies in this step; at sufficiently high energies (e.g., >600 MeV), it is possible to strip all 28 electrons from nickel, while cobalt can only be stripped to a maximum of 27+.[4]
-
Isobar Separation and Detection:
-
After a second stage of acceleration, the beam of positive ions is passed through a series of magnetic and electrostatic analyzers.
-
A magnetic spectrograph can be used to cleanly separate the fully stripped ⁵⁹Ni²⁸⁺ ions from the ⁵⁹Co²⁷⁺ ions based on their different charge-to-mass ratios.[4]
-
The separated ⁵⁹Ni ions are directed into a gas-ionization detector, which can count individual ions and provide a final layer of identification based on their energy loss characteristics.
-
The beam currents of the stable nickel isotopes (e.g., ⁶⁰Ni, ⁶²Ni) are measured in parallel using Faraday cups to allow for the calculation of the ⁵⁹Ni/Ni isotope ratio.
-
Conclusion
This compound is a rare, long-lived cosmogenic radionuclide whose study provides valuable information on the cosmic history of extraterrestrial materials and informs the long-term management of nuclear waste. Its natural abundance is extremely low, with measurable quantities primarily found in materials exposed to cosmic rays outside of Earth's protective atmosphere. The production of ⁵⁹Ni occurs through a variety of nuclear reactions, including neutron capture on ⁵⁸Ni and spallation reactions on heavier nuclei. The measurement of ⁵⁹Ni is a complex process that relies on the ultra-high sensitivity of Accelerator Mass Spectrometry, requiring meticulous chemical separation to overcome the significant interference from the stable isobar ⁵⁹Co. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals working with this important isotope.
References
- 1. arxiv.org [arxiv.org]
- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. researchgate.net [researchgate.net]
- 6. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 7. 8 Cosmogenic nuclide geochronology [ucl.ac.uk]
An In-Depth Technical Guide to the Electron Capture Decay of Nickel-59
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron capture decay process of Nickel-59 (⁵⁹Ni). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may encounter this radionuclide in their work, from environmental monitoring to the study of materials for biomedical applications. This document details the nuclear decay characteristics of ⁵⁹Ni, outlines experimental protocols for its quantification, and discusses its applications.
Introduction to this compound
This compound is a long-lived, artificially produced radionuclide of nickel. It is primarily formed through neutron activation of stable nickel isotopes, particularly ⁵⁸Ni, in nuclear reactors. Due to its long half-life and the low energy of its emitted radiations, it is a significant component of radioactive waste that requires careful management. Understanding its decay properties is crucial for its accurate measurement and for assessing its potential environmental and health impacts.
The Electron Capture Decay Process of this compound
This compound decays exclusively via electron capture to the stable ground state of Cobalt-59 (⁵⁹Co).[1][2] In this process, a proton in the nickel nucleus captures an inner atomic electron, transforming into a neutron and emitting an electron neutrino (νe).[3][4] The decay is characterized by a long half-life and a specific decay energy (QEC).
The overall nuclear reaction is:
⁵⁹₂₈Ni + e⁻ → ⁵⁹₂₇Co + νe
This decay process is a "second forbidden non-unique" transition.[5] Following the capture of an inner-shell electron (primarily from the K or L shells), a vacancy is created. This vacancy is immediately filled by an electron from a higher energy level, leading to the emission of characteristic X-rays or Auger electrons, which are the primary detectable products of the decay.[6][7]
Decay Characteristics
A summary of the key decay characteristics of this compound is presented in the table below.
| Parameter | Value | Reference(s) |
| Half-life (T₁/₂) | 7.6 (± 0.5) x 10⁴ years | [8][9][10] |
| Decay Mode | 100% Electron Capture (EC) | [2][9][11] |
| QEC Value | 1072.76 (± 0.19) keV | [1] |
| Daughter Nuclide | Cobalt-59 (Stable) | [1][12] |
| Spin and Parity | 3/2⁻ | [2] |
Radiations Emitted
The electron capture decay of this compound does not produce gamma radiation, as the transition is directly to the ground state of Cobalt-59.[1] The detectable radiations are the result of the atomic rearrangements following the electron capture.
| Radiation Type | Energy (keV) | Intensity (%) | Reference(s) |
| X-rays (Kα) | 6.930 | 20.02 | [13] |
| 6.915 | 10.24 | [13] | |
| X-rays (Kβ) | 7.649 | 3.86 | [13] |
| Auger Electrons (KLL) | 5.806 - 6.099 | 54.3 | [13] |
| Auger Electrons (KLX) | 6.667 - 6.927 | - | [13] |
| Auger Electrons (LMM) | ~0.7 | - | [13] |
| Positron (β⁺) Emission | Max: 50.76 | 0.000037 | [13] |
Note: The β⁺ emission is a very minor branch of the decay.
References
- 1. This compound Isotope | High-Purity for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwm.edu [uwm.edu]
- 6. hep.ucsb.edu [hep.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on the sources, essentiality and toxicological profile of nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - isotopic data and properties [chemlin.org]
- 11. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 12. bundesumweltministerium.de [bundesumweltministerium.de]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nuclear Structure and Energy Levels of Nickel-59
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-59 (⁵⁹Ni) is a long-lived radioisotope of nickel with a half-life of approximately 76,000 years.[1] It is of significant interest in various scientific and technological fields, including nuclear astrophysics, reactor technology, and environmental monitoring. Understanding the nuclear structure and energy levels of ⁵⁹Ni is crucial for modeling its behavior in these diverse environments. This technical guide provides a comprehensive overview of the current knowledge of the ⁵⁹Ni nucleus, with a focus on its energy levels, spin and parity assignments, and the experimental methodologies used to elucidate these properties.
Nuclear Properties of this compound
This compound decays via electron capture to Cobalt-59 (⁵⁹Co) with a Q-value of 1072.76 keV.[2] The ground state of ⁵⁹Ni has a spin and parity of 3/2⁻.[1]
Table 1: General Properties of this compound
| Property | Value |
| Half-life (t₁/₂) | 7.6(5) x 10⁴ years[1] |
| Decay Mode | Electron Capture (EC)[1] |
| Q-value (EC) | 1072.76(19) keV[2] |
| Ground State Spin and Parity (Jπ) | 3/2⁻[1] |
| Mass Excess | -61151.125 ± 1.440 keV[3] |
| Binding Energy | 515453.276 ± 1.441 keV[3] |
Energy Levels and Gamma Transitions of this compound
The excited states of ⁵⁹Ni have been investigated through a variety of nuclear reactions, including neutron capture, charged-particle transfer reactions, and inelastic scattering. The following table summarizes the adopted energy levels and their corresponding spin-parity assignments.
Table 2: Adopted Energy Levels of this compound
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life | Decay Modes |
| 0.0 | 3/2⁻ | 7.6 x 10⁴ y | EC |
| 339.3 | 5/2⁻ | 83 ps | IT |
| 491.0 | 1/2⁻ | ||
| 877.8 | 3/2⁻ | ||
| 1188.8 | 1/2⁻ | ||
| 1301.9 | 7/2⁻ | ||
| 1338.5 | 5/2⁻ | ||
| 1679.7 | (3/2,5/2)⁻ | ||
| 1735.6 | 3/2⁺ | ||
| 1948.3 | (7/2)⁻ |
Note: This table presents a selection of the well-established lower-lying energy levels. For a complete and continuously updated dataset, please refer to the ENSDF and NuDat databases.[4][5]
Table 3: Selected Gamma Transitions in this compound
| Initial Energy (keV) | Final Energy (keV) | Gamma Energy (keV) | Multipolarity |
| 339.3 | 0.0 | 339.3 | M1+E2 |
| 491.0 | 0.0 | 491.0 | E2 |
| 877.8 | 0.0 | 877.8 | M1+E2 |
| 877.8 | 339.3 | 538.5 | M1+E2 |
| 1188.8 | 0.0 | 1188.8 | E1 |
| 1188.8 | 491.0 | 697.8 | M1 |
| 1301.9 | 339.3 | 962.6 | |
| 1338.5 | 0.0 | 1338.5 | M1+E2 |
| 1338.5 | 339.3 | 999.2 | |
| 1338.5 | 491.0 | 847.5 |
Note: The multipolarities are inferred from experimental data. For more detailed information on branching ratios and mixing ratios, consult the evaluated nuclear data sources.[4][5]
Experimental Protocols
The nuclear structure of ⁵⁹Ni has been elucidated through a variety of experimental techniques. The following sections detail the methodologies of some of the key experiments.
Neutron Capture Reactions: ⁵⁸Ni(n,γ)⁵⁹Ni
This reaction is a fundamental method for populating excited states in ⁵⁹Ni and studying their subsequent gamma decay.
Methodology:
-
Neutron Source: A beam of thermal or epithermal neutrons is generated from a nuclear reactor or a particle accelerator.[6]
-
Target: A high-purity, enriched ⁵⁸Ni target is irradiated with the neutron beam.
-
Gamma-Ray Detection: The gamma rays emitted from the excited ⁵⁹Ni nuclei are detected using high-resolution germanium detectors (HPGe), often in a spectrometer setup such as a pair spectrometer to enhance the detection of high-energy primary gamma rays.[6]
-
Data Acquisition: The energy of the detected gamma rays is recorded, and gamma-gamma coincidence measurements are often performed to establish the cascade of transitions and build the level scheme.[7]
-
Data Analysis: The energies and intensities of the gamma-ray peaks are determined. By applying the principles of energy and momentum conservation, the energy levels and their decay branching ratios are deduced.
Charged-Particle Transfer Reactions
Reactions such as ⁵⁸Ni(d,p)⁵⁹Ni and ⁶⁰Ni(p,d)⁵⁹Ni are powerful tools for probing the single-particle aspects of the nuclear structure of ⁵⁹Ni.
Methodology:
-
Ion Beam: A beam of deuterons (d) or protons (p) is accelerated to a specific energy using a Van de Graaff or tandem accelerator.
-
Target: A thin, enriched target of ⁵⁸Ni or ⁶⁰Ni is placed in the beam path.
-
Particle Detection: The outgoing protons (p) or deuterons (d) are detected at various angles using silicon surface barrier detectors or magnetic spectrographs. These detectors measure the energy and momentum of the emitted particles.
-
Data Analysis: By analyzing the energy and angular distribution of the outgoing particles, the excitation energies of the levels populated in ⁵⁹Ni can be determined. The shape of the angular distribution provides information about the orbital angular momentum (l) of the transferred nucleon, which helps in assigning the spin and parity of the populated states.
Accelerator Mass Spectrometry (AMS) for ⁵⁹Ni Detection
AMS is an ultra-sensitive technique used for quantifying the amount of ⁵⁹Ni, particularly in samples with very low concentrations, such as those from irradiated reactor materials.[8]
Methodology:
-
Sample Preparation: The nickel from the sample is chemically separated and purified to remove isobaric interferences, primarily from ⁵⁹Co. The purified nickel is then converted into a suitable form for the ion source, typically nickel(II) oxide.[8]
-
Ionization: The sample is placed in a Cs-sputter ion source to produce a beam of negative nickel ions.
-
Acceleration: The ions are accelerated in a tandem Van de Graaff accelerator.
-
Stripping and Mass Analysis: At the high-voltage terminal of the accelerator, the negative ions pass through a thin carbon foil or a gas stripper, which removes several electrons, creating highly charged positive ions. This process also breaks up any molecular isobars. The resulting ions are then analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.
-
Detection: The ⁵⁹Ni ions are counted individually in a particle detector, allowing for extremely high sensitivity.
Visualizations
Nuclear Level Scheme of this compound
The following diagram illustrates a simplified nuclear level scheme for ⁵⁹Ni, showing the ground state and the first few excited states with their respective spin-parities and the primary gamma transitions connecting them.
Caption: Simplified energy level diagram of this compound.
Experimental Workflow for Charged-Particle Spectroscopy
This diagram outlines the typical workflow for a charged-particle transfer reaction experiment, such as ⁵⁸Ni(d,p)⁵⁹Ni.
Caption: Workflow for a charged-particle transfer reaction experiment.
Logical Relationship of Nuclear Reaction Studies
This diagram illustrates the logical connections between different types of nuclear reaction experiments and the information they provide about the nuclear structure of ⁵⁹Ni.
Caption: Logical connections in the study of ⁵⁹Ni nuclear structure.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. lnhb.fr [lnhb.fr]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. NNDC Databases [nndc.bnl.gov]
- 5. NuDat 3 [nndc.bnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nd2007.edpsciences.org [nd2007.edpsciences.org]
In-Depth Technical Guide to Fundamental Research on Nickel-59
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research concerning the radionuclide Nickel-59 (⁵⁹Ni). It details its nuclear properties, production mechanisms, decay characteristics, and applications, with a focus on the experimental protocols and quantitative data essential for research and development.
Core Properties of this compound
This compound is a long-lived radionuclide with a half-life of approximately 76,000 years.[1][2] It decays via electron capture to stable Cobalt-59 (⁵⁹Co), emitting low-energy X-rays and Auger electrons in the process.[1][3] This long half-life and unique decay signature make it a valuable tracer in various scientific fields, including geology, environmental science, and materials science.[2][4]
Quantitative Nuclear Data
A summary of the key nuclear properties of this compound is presented in the table below.
| Property | Value | Unit | References |
| Half-life (T₁/₂) | 7.6(5) x 10⁴ | years | [1][5] |
| Decay Mode | Electron Capture (EC) | - | [1][3] |
| Daughter Isotope | ⁵⁹Co | - | [3] |
| Q-value (EC) | 1072.76(19) | keV | [3] |
| Spin and Parity | 3/2⁻ | - | [5] |
| Isotopic Mass | 58.93434544(38) | u | [5] |
| Mass Excess | -61.15683 | MeV | [5] |
| Nuclear Binding Energy | 515.45883393 | MeV | [5] |
| Specific Activity (α) | 3.00 x 10⁹ | Bq/g | [5] |
| Thermal Neutron Capture Cross Section (for ⁵⁸Ni(n,γ)⁵⁹Ni) | 4.13(5) | barns | [3] |
Production of this compound
This compound is primarily produced through two main pathways: cosmogenic production in extraterrestrial materials and artificial production in nuclear reactors.
Cosmogenic Production
In meteorites and extraterrestrial dust, ⁵⁹Ni is formed through cosmic-ray-induced spallation reactions with iron and nickel nuclei.[2][4] The long half-life of ⁵⁹Ni makes it a useful tool for determining the terrestrial age of meteorites.[4][6]
Production in Nuclear Reactors
In nuclear reactors, ⁵⁹Ni is produced as an activation product. The primary reaction is the neutron capture by the stable isotope Nickel-58 (⁵⁸Ni), which has a natural abundance of about 68%.[2] This process is a significant consideration in the management of radioactive waste from nuclear power plants, as ⁵⁹Ni is a long-lived component of activated steel.[7]
The main production reaction is:
⁵⁸Ni + n → ⁵⁹Ni + γ
Experimental Protocols
This section details the methodologies for the separation and measurement of this compound, which are crucial for its application in research.
Separation and Purification of this compound from Radioactive Waste
The separation of ⁵⁹Ni from complex matrices like radioactive waste is essential for accurate measurement. A common method involves a combination of precipitation and ion-exchange chromatography.
Experimental Protocol:
-
Sample Preparation:
-
Acidify the aqueous sample of radioactive waste.
-
Add stable nickel carrier to monitor the chemical yield.
-
-
Initial Precipitation:
-
Precipitate interfering radionuclides such as iron and actinides by adjusting the pH. Nickel remains in the solution.
-
-
Anion Exchange Chromatography:
-
Load the nickel-containing solution onto an anion exchange resin column.
-
Elute nickel with an appropriate acid solution, while other interfering ions are retained on the resin.
-
-
Extraction Chromatography:
-
Further purify the nickel fraction using a specific extraction chromatographic resin, such as one functionalized with dimethylglyoxime (B607122) (DMG), which has a high affinity for nickel.
-
-
Final Precipitation:
-
Precipitate the purified nickel as nickel-dimethylglyoxime (Ni(DMG)₂).
-
Wash and dry the precipitate for subsequent measurement.
-
Measurement of this compound by Liquid Scintillation Counting
Liquid Scintillation Counting (LSC) is a common technique for quantifying the low-energy radiation emitted during the decay of ⁵⁹Ni.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified Ni(DMG)₂ precipitate in a suitable acid.
-
Transfer a known aliquot of the solution into a liquid scintillation vial.
-
-
Cocktail Addition:
-
Add a liquid scintillation cocktail to the vial. The cocktail contains a solvent and scintillators that emit light upon interaction with the radiation from ⁵⁹Ni.
-
-
Counting:
-
Place the vial in a liquid scintillation counter.
-
The counter's photomultiplier tubes will detect the light flashes, and the instrument's software will convert this into a measure of the radioactivity of ⁵⁹Ni.
-
-
Data Analysis:
-
Correct the raw counts for background radiation, quenching (reduction in light output), and the chemical yield of the separation process.
-
Key Applications of this compound in Research
The unique properties of ⁵⁹Ni lend it to several important research applications.
-
Geochronology: Dating the terrestrial age of meteorites and quantifying extraterrestrial dust in ice and sediment cores.[4][6]
-
Nuclear Waste Management: As a long-lived activation product, understanding the behavior of ⁵⁹Ni is crucial for the safety assessment of geological repositories for radioactive waste.[7]
-
Environmental Tracing: Tracing the long-term transport and fate of nickel in the environment.[2]
-
Materials Science: Studying the effects of neutron irradiation on nickel-containing alloys used in nuclear reactors.
Signaling Pathways and Logical Relationships
The decay of this compound follows a straightforward pathway, which is fundamental to its detection and applications.
This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and data are intended to facilitate the design and execution of experiments involving this important radionuclide.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. researchgate.net [researchgate.net]
- 3. bundesumweltministerium.de [bundesumweltministerium.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iki.kfki.hu [iki.kfki.hu]
A Technical Guide to the Core Differences Between Nickel-59 and Nickel-63 Isotopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental differences between the radioactive isotopes Nickel-59 (⁵⁹Ni) and Nickel-63 (⁶³Ni). Both isotopes find unique and critical applications across various scientific disciplines, from environmental monitoring and geology to the development of novel pharmaceuticals and power sources. Understanding their distinct nuclear properties, decay characteristics, and detection methodologies is paramount for their safe and effective utilization in research and development.
Core Properties: A Comparative Overview
The primary distinctions between ⁵⁹Ni and ⁶³Ni lie in their radioactive decay modes and half-lives, which in turn dictate their applications and detection methods. ⁵⁹Ni has a significantly longer half-life and decays via electron capture, while ⁶³Ni has a shorter half-life and undergoes beta decay.
| Property | This compound (⁵⁹Ni) | Nickel-63 (⁶³Ni) |
| Half-life | 76,000 ± 5,000 years[1] | 100.1 years[2][3][4][5][6][7] |
| Decay Mode | Electron Capture (EC)[1][8][9] | Beta (β⁻) Decay[2][3][4][8][10] |
| Decay Product | Stable Cobalt-59 (⁵⁹Co)[9] | Stable Copper-63 (⁶³Cu)[2][3][4][10] |
| Primary Emissions | Auger electrons and low-energy X-rays | Beta particles (electrons)[2][8] |
| Max. Beta Energy | Not Applicable | 66.977 keV[10][11] |
| Avg. Beta Energy | Not Applicable | 17.425 keV[10][11] |
| Gamma Radiation | No significant gamma emission[8] | No significant gamma emission[2][4] |
| Method of Production | Neutron activation of ⁵⁸Ni (⁵⁸Ni(n,γ)⁵⁹Ni) and from ⁶⁰Ni via fast neutron reactions.[12] | Neutron activation of ⁶²Ni (⁶²Ni(n,γ)⁶³Ni) in a nuclear reactor.[2][4][10][11] |
Applications in Scientific Research and Drug Development
The unique properties of each isotope lend them to specific applications.
This compound is primarily utilized in fields requiring the tracing of processes over geological timescales due to its very long half-life.
-
Isotope Geology and Cosmochemistry: Used to determine the terrestrial age of meteorites and to quantify the abundance of extraterrestrial dust in ice and sediment.[1][13][14]
-
Nuclear Waste Management: Serves as a crucial marker for assessing the long-term safety and corrosion processes of stainless steel and other nickel-containing alloys used in nuclear waste containers.[12]
-
Metallurgy: Employed as a tracer to study nickel diffusion in various materials.[12]
Nickel-63 is more commonly used in laboratory and industrial settings where a reliable, long-lived, low-energy beta source is required.
-
Drug Development: While not directly used in therapeutic agents, nickel-based catalysts are important in cross-coupling reactions for building small-molecule pharmaceuticals.[15] The radioactive isotopes can be used in tracer studies during the development and metabolic profiling of such compounds.
-
Electron Capture Detectors (ECDs): A vital component in gas chromatography systems for detecting trace amounts of electrophilic compounds like pesticides and explosives.[2][4][16]
-
Betavoltaic Batteries: The low-energy beta emissions can be converted into electrical current to create long-lasting, low-power sources for devices in remote or extreme environments, such as MEMS and pacemakers.[2][11][16]
-
Tracer Studies: Used as a tracer in environmental transport studies, metabolic pathway analysis, and biochemical assays.[11]
Experimental Protocols and Methodologies
The detection and quantification of ⁵⁹Ni and ⁶³Ni require specialized radiochemical techniques due to their low-energy emissions. The choice of method depends on the required sensitivity and the sample matrix.
Radiochemical Separation of Nickel
A common and critical first step for both isotopes involves separating nickel from the sample matrix and other interfering radionuclides. This is often achieved through precipitation with dimethylglyoxime (B607122) (DMG).
Caption: Radiochemical separation workflow for Nickel isotopes.
Methodology:
-
Sample Preparation: The sample (e.g., water, soil, biological tissue) is typically digested using strong acids (e.g., nitric acid) to bring the nickel into solution.[17] A known amount of stable nickel carrier is often added to determine the chemical yield of the separation process.[17][18]
-
Initial Purification: To remove interfering elements, techniques like anion exchange chromatography or scavenging precipitation with iron hydroxide can be employed.[17][18]
-
Selective Precipitation: Nickel is selectively precipitated from the purified solution by adding dimethylglyoxime (DMG) under alkaline conditions. This forms a characteristic bright red nickel-DMG complex.[18][19]
-
Final Preparation: The precipitate is washed, dried, and then re-dissolved in acid. The final solution is then prepared for counting by the chosen detection method.[19]
Detection and Quantification
1. Liquid Scintillation Counting (LSC)
LSC is the most common method for quantifying ⁶³Ni and can also be used for ⁵⁹Ni. It measures the light produced when the emitted radiation interacts with a liquid scintillator cocktail.
Caption: Experimental workflow for Liquid Scintillation Counting.
Methodology:
-
Sample Preparation: An aliquot of the purified nickel solution is mixed with a liquid scintillation cocktail in a vial.[12][19] The cocktail converts the kinetic energy of the beta particles (from ⁶³Ni) or Auger electrons (from ⁵⁹Ni) into photons.[7]
-
Counting: The vial is placed in a light-tight LSC instrument. Photomultiplier tubes (PMTs) detect the flashes of light (scintillations).
-
Data Analysis: The instrument records the number and intensity of these flashes, generating an energy spectrum. Because ⁶³Ni emits higher energy particles than ⁵⁹Ni, their spectra can be partially distinguished. However, the presence of ⁶³Ni can interfere with the accurate quantification of ⁵⁹Ni.[20]
-
Quench Correction: Quenching (reduction of light output due to chemical or colored impurities) must be corrected for. This is typically done using an external standard or the sample's quench curve.[19]
2. Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive technique ideal for measuring long-lived isotopes like ⁵⁹Ni, especially at extremely low concentrations.[12] It is far more sensitive than decay counting methods like LSC.
Caption: Logical workflow for Accelerator Mass Spectrometry.
Methodology:
-
Ion Source: The purified nickel sample is converted to nickel oxide (NiO) and pressed into a target. A beam of cesium ions (Cs⁺) sputters the target, creating negative nickel ions (Ni⁻).[21][22]
-
Acceleration: These ions are accelerated to very high energies (millions of electron volts) in a tandem accelerator.[23]
-
Stripping: In the middle of the accelerator, the high-energy ions pass through a thin foil or gas, which strips away multiple electrons, converting them into highly positive ions (e.g., Ni²⁸⁺).[21][23] This step is crucial as it destroys molecular isobars that could interfere with the measurement.
-
Analysis and Detection: A powerful analyzing magnet separates the ions based on their mass-to-charge ratio. This allows the rare ⁵⁹Ni ions to be cleanly separated from the stable nickel isotopes and the isobar ⁵⁹Co. A specialized detector then counts the individual ⁵⁹Ni ions, providing exceptional sensitivity.[21]
Conclusion
This compound and Nickel-63 are two scientifically important radioisotopes with markedly different properties that define their utility. The extremely long half-life and electron capture decay of ⁵⁹Ni make it an invaluable tool for long-term geological and environmental tracing. In contrast, the shorter half-life and pure beta emission of ⁶³Ni have led to its widespread use in industrial detectors, novel power sources, and as a common tracer in biological and chemical research. The successful application of either isotope is contingent upon the use of appropriate and often complex radiochemical separation and detection protocols, with LSC being standard for ⁶³Ni and the highly sensitive AMS technique being optimal for ⁵⁹Ni.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. radiacode.com [radiacode.com]
- 3. mirdsoft.org [mirdsoft.org]
- 4. radiacode.com [radiacode.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Nickel-63 Poisoning | Environmental Pollution Centers [environmentalpollutioncenters.org]
- 7. nrc.gov [nrc.gov]
- 8. hpschapters.org [hpschapters.org]
- 9. mirdsoft.org [mirdsoft.org]
- 10. Nickel-63 - isotopic data and properties [chemlin.org]
- 11. Nickel-63 Isotope|Beta Emitter for Research [benchchem.com]
- 12. This compound Isotope | High-Purity for Research [benchchem.com]
- 13. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 14. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 15. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 16. November Isotope Spotlights | NIDC: National Isotope Development Center [isotopes.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. NEMI Method Summary - CHEM-TP-Ni.1 [nemi.gov]
- 19. bundesumweltministerium.de [bundesumweltministerium.de]
- 20. asn.sn [asn.sn]
- 21. hep.ucsb.edu [hep.ucsb.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
Forging the Cosmos: A Technical Guide to the Theoretical Models of Nickel-59 Formation in Supernovae
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The iron-group nuclide Nickel-59 (⁵⁹Ni) serves as a crucial diagnostic probe for understanding the complex nuclear physics governing supernova explosions. As a long-lived radioisotope (half-life ≈ 76,000 years), its abundance is a sensitive tracer of the neutron excess, temperature, and density conditions within the hearts of both core-collapse and thermonuclear supernovae. This technical guide provides an in-depth exploration of the primary theoretical models for ⁵⁹Ni nucleosynthesis, detailing the key reaction pathways, the astrophysical environments where it is forged, and the experimental techniques used to constrain the underlying nuclear physics. Quantitative data from prominent supernova models are summarized, and key processes are visualized to offer a comprehensive resource for researchers.
Core Theoretical Frameworks for ⁵⁹Ni Synthesis
The formation of ⁵⁹Ni in supernovae is intrinsically linked to the synthesis of iron-peak elements and is governed by two principal types of explosive events: the core-collapse of massive stars and the thermonuclear disruption of white dwarfs. The final yield of ⁵⁹Ni is critically dependent on the local neutron-to-proton ratio, expressed as the electron fraction (Yₑ), within the explosive burning regions.
Core-Collapse Supernovae (CCSNe)
In massive stars (M > 8 M☉), ⁵⁹Ni is primarily synthesized during the final explosive phases of silicon and oxygen burning as the supernova shockwave rips through the star's inner layers.[1] The key production mechanisms are:
-
Explosive Silicon Burning: In the deepest, hottest layers of the ejecta, temperatures (T > 3 GK) and densities are sufficient for nuclear statistical equilibrium (NSE) or quasi-statistical equilibrium (QSE) to be established.[2][3] Here, a soup of nucleons and alpha particles rapidly assembles into iron-group nuclei. The final abundance of ⁵⁹Ni is highly sensitive to the neutron excess (η = 1 - 2Yₑ) of the material. Material with a slight neutron excess (Yₑ < 0.5), resulting from weak interactions (electron capture) in the pre-supernova star, preferentially forms more neutron-rich isotopes like ⁵⁹Ni over its proton-rich progenitors.[3] The dominant reaction flow proceeds through neutron captures on abundant nickel isotopes, primarily ⁵⁸Ni(n,γ)⁵⁹Ni.
-
The Neutrino-p (νp) Process: In the proton-rich (Yₑ > 0.5) neutrino-driven winds ejected from the nascent proto-neutron star, a unique nucleosynthesis process can occur.[4][5] Intense fluxes of antineutrinos interact with the abundant free protons via the reaction p(ν̅ₑ, e⁺)n, creating a small but significant population of free neutrons in a proton-dominated environment.[6] These neutrons can then be captured by neutron-deficient "waiting-point" nuclei, which would otherwise stall the reaction flow due to their long beta-decay half-lives. This allows the nucleosynthesis path to proceed to heavier elements. For ⁵⁹Ni, this process involves proton captures building up to the A=59 mass region, with key reactions like ⁵⁸Ni(p,γ)⁵⁹Cu. The subsequent fate of ⁵⁹Cu is crucial: it can be destroyed by ⁵⁹Cu(p,α)⁵⁶Ni, cycling material back, or it can beta-decay to ⁵⁹Ni. The neutrons from the νp-process can also be captured directly onto isotopes like ⁵⁸Ni.
Type Ia Supernovae (SNe Ia)
Type Ia supernovae, the thermonuclear explosions of carbon-oxygen white dwarfs, are also significant producers of iron-peak elements.[7] The synthesis of ⁵⁹Ni in these events is dictated by the conditions of the thermonuclear runaway.
-
Thermonuclear Burning to NSE: The explosion burns a substantial fraction of the white dwarf's material into NSE. The final isotopic composition of the ejecta is extremely sensitive to the central density of the progenitor white dwarf.
-
Chandrasekhar-Mass (MCh) Models: In models where the white dwarf accretes mass to near the Chandrasekhar limit (~1.4 M☉), the central densities are extremely high (ρ > 2 x 10⁹ g/cm³). These high densities facilitate electron captures on both free protons and nuclei during the burning phase, leading to significant neutronization (lower Yₑ).[8] This environment strongly favors the production of stable, neutron-rich iron-peak isotopes, including ⁵⁸Ni, ⁵⁹Co, and ⁵⁹Ni.
-
Sub-Chandrasekhar-Mass (Sub-MCh) Models: In scenarios like the double-detonation of a lower-mass white dwarf, the peak densities reached are lower. Consequently, less electron capture occurs, resulting in a Yₑ value closer to 0.5. These models produce ejecta dominated by ⁵⁶Ni (which decays to ⁵⁶Fe) and produce significantly lower quantities of neutron-rich nickel isotopes like ⁵⁹Ni.[7]
-
The progenitor's initial metallicity also plays a role, as heavier elements present before the explosion contribute to a higher initial neutron excess.[9]
Key Nuclear Reaction Pathways
The synthesis of ⁵⁹Ni involves a network of competing reactions. The balance between these reactions, which is highly temperature-dependent, determines the net production or destruction of the isotope.
Production Reactions:
-
Neutron Capture: ⁵⁸Ni(n,γ)⁵⁹Ni: The primary production channel in neutron-rich environments, such as the deeper layers of CCSNe or in high-density SNe Ia.
-
Beta Decay: ⁵⁹Cu(β⁺νₑ)⁵⁹Ni: In proton-rich environments, the reaction flow often proceeds through the proton-rich copper isotope ⁵⁹Cu (half-life of 81.5 s), which subsequently decays to ⁵⁹Ni.
Destruction Reactions:
-
Neutron Capture: ⁵⁹Ni(n,γ)⁶⁰Ni: This reaction destroys ⁵⁹Ni, continuing the flow to heavier nickel isotopes.
-
Proton Capture: ⁵⁹Ni(p,γ)⁶⁰Cu: A key destruction pathway in proton-rich environments.
-
Photodisintegration: ⁵⁹Ni(γ,n)⁵⁸Ni: At the extremely high temperatures of explosive burning (T > 3 GK), high-energy photons can knock neutrons out of nuclei, destroying ⁵⁹Ni and pushing the equilibrium back towards lighter isotopes.
The following diagrams illustrate the logical flow of the main theoretical models and the core nuclear reaction network for ⁵⁹Ni synthesis.
References
- 1. arxiv.org [arxiv.org]
- 2. ucolick.org [ucolick.org]
- 3. [1505.05323] Constraints on explosive silicon burning in core-collapse supernovae from measured Ni/Fe ratios [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. epj-conferences.org [epj-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. aanda.org [aanda.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable nickel production in type Ia supernovae: A smoking gun for the progenitor mass? | Astronomy & Astrophysics (A&A) [aanda.org]
Methodological & Application
Application Notes and Protocols for Nickel-59 in Isotope Geology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nickel-59 in Isotope Geology
This compound (⁵⁹Ni) is a long-lived cosmogenic radionuclide with a half-life of approximately 76,000 to 80,000 years.[1][2][3] Its unique properties make it a valuable tool in isotope geology, particularly for studying extraterrestrial materials and dating geological events. Produced in extraterrestrial materials through cosmic-ray-induced reactions, 59Ni serves as a powerful tracer for quantifying the influx of cosmic dust to Earth and determining the terrestrial residence times of meteorites.[3] The primary production mechanisms in meteorites include spallation reactions with iron and nickel nuclei and thermal neutron capture by ⁵⁸Ni.[4] The measurement of ⁵⁹Ni is performed using Accelerator Mass Spectrometry (AMS), a highly sensitive technique capable of detecting the ultra-low concentrations of this isotope.[5][6]
The study of ⁵⁹Ni, in conjunction with other cosmogenic radionuclides, provides crucial insights into the history of cosmic radiation, the formation and evolution of meteoroids, and the interaction of these materials with Earth's environment. Furthermore, the decay of the short-lived radionuclide ⁶⁰Fe to ⁶⁰Ni in the early solar system, preserved in meteoritic material, offers a window into the initial conditions of our solar system.[3]
Core Data and Parameters
A summary of the key quantitative data for this compound is presented below.
| Parameter | Value | Reference |
| Half-life (T₁/₂) | 76,000 ± 5,000 years | [1] |
| 80,000 years | [3] | |
| 75,000 years | [2] | |
| Decay Mode | Electron Capture (EC) | [1] |
| Daughter Isotope | ⁵⁹Co | [1] |
| Primary Production | Cosmogenic spallation of Fe and Ni | [4] |
| Thermal neutron capture on ⁵⁸Ni | [4] |
Applications of this compound
Dating the Terrestrial Age of Meteorites
The concentration of cosmogenic ⁵⁹Ni in a meteorite begins to decay once it falls to Earth and is shielded from cosmic radiation. By measuring the residual ⁵⁹Ni activity and knowing its initial production rate, the time elapsed since its fall—its terrestrial age—can be calculated.
Quantifying Extraterrestrial Dust Influx
⁵⁹Ni is present in cosmic dust particles that continuously accrete onto the Earth. By measuring the concentration of ⁵⁹Ni in deep-sea sediments, polar ice cores, and manganese nodules, scientists can estimate the flux of extraterrestrial material to Earth over long timescales.
Studying Early Solar System Processes
The extinct radionuclide ⁶⁰Fe (half-life ≈ 2.6 million years) decays to ⁶⁰Ni. Anomalies in the ⁶⁰Ni/⁵⁸Ni ratio in meteorites can be attributed to the in-situ decay of ⁶⁰Fe, providing insights into the timeline and processes of the early solar system, such as the formation of planetary bodies.[3]
Experimental Protocols
The following protocols provide a generalized workflow for the analysis of ⁵⁹Ni in meteoritic samples.
Protocol 1: Sample Preparation and Dissolution of Meteorites
Objective: To dissolve the meteorite sample and bring the nickel into an aqueous solution for subsequent chemical separation.
Materials:
-
Meteorite sample (powdered)
-
Concentrated hydrofluoric acid (HF)
-
Concentrated nitric acid (HNO₃)
-
Concentrated hydrochloric acid (HCl)
-
Perchloric acid (HClO₄)
-
Teflon beakers
-
Hot plate
Procedure:
-
A known weight of the powdered meteorite sample is placed in a clean Teflon beaker.
-
A mixture of concentrated HF and HNO₃ (typically in a 3:1 ratio) is added to the beaker.
-
The beaker is heated on a hot plate at a low temperature to facilitate dissolution. This step is crucial for breaking down silicate (B1173343) minerals.
-
After the initial digestion, the solution is evaporated to dryness.
-
Concentrated HNO₃ is added and the solution is again evaporated to dryness. This step is repeated to remove any remaining fluorides.
-
For iron meteorites, dissolution is typically achieved with a mixture of HNO₃ and HCl (aqua regia).
-
The final residue is dissolved in a known volume of dilute HCl to prepare it for ion-exchange chromatography.
Protocol 2: Chemical Separation and Purification of Nickel
Objective: To isolate nickel from the bulk matrix of the dissolved meteorite sample. This is a critical step to remove interfering elements, especially the isobar ⁵⁹Co.
Materials:
-
Anion-exchange resin (e.g., AG1-X8)
-
Cation-exchange resin (e.g., AG50W-X8)
-
Ni-specific extraction chromatographic resin
-
Hydrochloric acid (HCl) at various concentrations
-
Ammonium citrate (B86180) solution
-
Dimethylglyoxime (DMG) solution (for precipitation method)
-
Chromatography columns
Procedure (using ion-exchange chromatography):
-
Anion-Exchange Chromatography:
-
The dissolved sample in concentrated HCl is loaded onto an anion-exchange column (e.g., AG1-X8).
-
Matrix elements that form strong chloride complexes (e.g., Fe, Co, Zn) are retained on the resin, while Ni is eluted.
-
The column is washed with concentrated HCl to ensure complete elution of Ni.
-
-
Cation-Exchange Chromatography:
-
The Ni-containing fraction from the previous step is evaporated, redissolved, and loaded onto a cation-exchange column.
-
The column is washed with dilute HCl to remove any remaining matrix elements.
-
Nickel is then eluted from the column using a higher concentration of HCl.
-
-
Nickel-Specific Resin (optional but recommended for high purity):
-
For samples requiring very high purity, a final purification step using a Ni-specific resin can be employed. This resin shows high selectivity for Ni, further reducing any residual Co.
-
Protocol 3: Preparation of AMS Targets
Objective: To prepare a solid target of the purified nickel suitable for introduction into the ion source of the accelerator mass spectrometer.
Materials:
-
Purified nickel solution
-
High-purity iron or silver powder (as a binder)
-
Target holders (cathodes) for the AMS ion source
-
Micropipette
-
Drying lamp or oven
Procedure:
-
The purified nickel solution is carefully evaporated to a small volume.
-
A small amount of high-purity Fe or Ag powder is placed in the target holder.
-
The concentrated nickel solution is pipetted onto the powder in the target holder.
-
The target is slowly dried under a heat lamp or in a low-temperature oven to form a solid nickel oxide or nickel chloride mixture with the binder.
-
The final target is pressed to ensure a flat and stable surface for sputtering in the ion source.
Protocol 4: ⁵⁹Ni Measurement by Accelerator Mass Spectrometry (AMS)
Objective: To measure the ratio of ⁵⁹Ni to a stable nickel isotope (e.g., ⁵⁸Ni or ⁶⁰Ni) and determine the concentration of ⁵⁹Ni in the sample.
Instrumentation:
-
Tandem Accelerator Mass Spectrometer
Procedure:
-
Ion Source: The prepared target is placed in the ion source of the AMS system. A beam of cesium ions (Cs⁺) is used to sputter the target, producing negative ions of nickel (Ni⁻).
-
Injection and Acceleration: The Ni⁻ ions are extracted from the ion source and injected into the tandem accelerator. In the terminal of the accelerator, the negative ions pass through a stripper (a thin carbon foil or gas), where they are stripped of several electrons to become positive ions (e.g., Ni¹²⁺). This process effectively destroys molecular isobars.
-
High-Energy Mass Analysis: The high-energy positive ions are then analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.
-
Isobar Separation: The primary challenge in ⁵⁹Ni AMS is the separation from the stable isobar ⁵⁹Co. This is typically achieved by using a gas-filled magnet or a combination of energy loss detectors (e.g., a gas ionization chamber) that can differentiate the ions based on their different nuclear charge.[6]
-
Detection: The stable nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni) are measured as a current in a Faraday cup, while the rare ⁵⁹Ni ions are counted individually in a sensitive detector.
-
Data Analysis: The measured ⁵⁹Ni counts are normalized to the stable isotope current and compared to a known standard to determine the ⁵⁹Ni/Ni ratio in the sample.
Visualizations
Experimental Workflow for ⁵⁹Ni Analysis
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. hpschapters.org [hpschapters.org]
- 3. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 4. Galactic cosmic ray effects on iron and nickel isotopes in iron meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hep.ucsb.edu [hep.ucsb.edu]
- 6. arxiv.org [arxiv.org]
Application Notes and Protocols for Meteorite Terrestrial Age Dating Using Nickel-59
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terrestrial age of a meteorite, the time elapsed since it fell to Earth, provides crucial insights into the rates of meteorite infall, weathering processes on Earth, and the preservation of extraterrestrial materials. Nickel-59 (⁵⁹Ni), a long-lived cosmogenic radionuclide, serves as a valuable chronometer for determining the terrestrial age of meteorites, particularly for those that have resided on Earth for tens of thousands to hundreds of thousands of years.[1][2] This document provides detailed application notes and experimental protocols for the determination of meteorite terrestrial age using ⁵⁹Ni.
Principle of the Method:
This compound is produced in meteoroids in space through cosmic-ray-induced nuclear reactions. The primary production mechanisms include the spallation of heavier nuclei and neutron capture by ⁵⁸Ni.[3] While in space, the concentration of ⁵⁹Ni reaches a saturation level where its production rate is balanced by its radioactive decay. Upon falling to Earth, the meteorite is shielded from the intense cosmic radiation, and the production of ⁵⁹Ni effectively ceases. The concentration of ⁵⁹Ni then decreases over time due to its radioactive decay, which has a half-life of approximately 76,000 to 81,000 years.[2][4] By measuring the residual ⁵⁹Ni concentration in a meteorite and comparing it to the expected saturation activity, its terrestrial age can be calculated. The measurement of the extremely low abundances of ⁵⁹Ni is accomplished using Accelerator Mass Spectrometry (AMS).[5]
Data Presentation
The following tables summarize key quantitative data relevant to the ⁵⁹Ni dating method.
Table 1: Nuclear Properties of this compound
| Property | Value | Reference |
| Half-life (T₁/₂) | 76,000 ± 5,000 years | [2][6] |
| Alternate Half-life | 81,000 years | [4] |
| Decay Mode | Electron Capture | [7] |
| Daughter Isotope | Cobalt-59 (⁵⁹Co) |
Table 2: Typical ⁵⁹Ni/Ni Ratios and Activities in Meteorites
| Meteorite Type | Sample | ⁵⁹Ni/Ni Ratio | Specific Activity (dpm/kg) | Reference |
| Pallasite | Admire | (2.3 ± 0.4) x 10⁻¹¹ | 280 ± 50 | [8] |
| Mesosiderites | (Four samples from two meteorites) | (8–20) × 10⁻¹² | Not specified | [5][9] |
| Laboratory Standard | Ni-S-1 | (2.02 ± 0.12) x 10⁻⁹ | Not specified | |
| Laboratory Standard | Ni-S-2 | (2.74 ± 0.21) x 10⁻¹¹ | Not specified | |
| Blank | Commercial NiO | (3.8 ± 1.3) x 10⁻¹³ | Not specified |
Experimental Protocols
I. Sample Preparation
-
Sample Selection and Cleaning:
-
Select a sample from the interior of the meteorite to minimize terrestrial contamination and weathering effects.
-
Remove any fusion crust or visibly altered material using a diamond saw or other appropriate cutting tool.
-
Clean the sample surface by etching with a dilute acid (e.g., dilute nitric acid) to remove surface contaminants.
-
Rinse the sample thoroughly with ultrapure water and dry it in an oven at a low temperature.
-
-
Dissolution:
-
Accurately weigh the cleaned meteorite sample.
-
For iron meteorites, dissolve the sample in a mixture of nitric acid and hydrochloric acid (aqua regia).
-
For stony-iron meteorites, the metallic and silicate (B1173343) phases may need to be separated prior to dissolution. The metallic phase can be dissolved as described for iron meteorites.
-
The dissolution should be carried out in a clean laboratory environment to avoid contamination.
-
II. Chemical Separation of Nickel
The primary goal of the chemical separation is to isolate nickel from the bulk meteorite matrix and, crucially, to remove the stable isobar ⁵⁹Co, which interferes with the AMS measurement of ⁵⁹Ni. A multi-step ion-exchange chromatography procedure is typically employed.
-
Anion Exchange Chromatography (Primary Cobalt Removal):
-
Column Preparation: Prepare an anion exchange column (e.g., using AG1-X8 resin). Condition the column by washing with hydrochloric acid.
-
Sample Loading: Convert the dissolved meteorite sample to a chloride form by evaporating the nitric acid and redissolving in concentrated hydrochloric acid. Load the sample onto the column.
-
Elution:
-
Cobalt forms a stable chloride complex that is retained on the resin, while nickel passes through.
-
Elute the nickel fraction with concentrated hydrochloric acid.
-
The cobalt fraction can be subsequently eluted with a more dilute acid if required for other analyses.
-
-
-
Cation Exchange Chromatography (Nickel Purification):
-
Column Preparation: Prepare a cation exchange column and condition it appropriately.
-
Sample Loading: Evaporate the nickel fraction from the anion exchange step to dryness and redissolve it in a dilute acid suitable for cation exchange. Load the solution onto the column.
-
Elution: Elute interfering elements with appropriate acids of varying concentrations. Finally, elute the purified nickel fraction.
-
-
Precipitation of Nickel:
-
To further purify the nickel and prepare it for AMS target production, precipitate the nickel from the purified solution. A common method is precipitation with dimethylglyoxime (B607122) (DMG) from a buffered solution.
-
The resulting nickel-DMG precipitate is then filtered, washed, and dried.
-
-
Conversion to Nickel Oxide:
-
The purified nickel, often in the form of a salt or complex, is converted to nickel oxide (NiO) by heating in a furnace. NiO is a suitable material for pressing into the cathode of the AMS ion source.
-
III. Accelerator Mass Spectrometry (AMS) Measurement of ⁵⁹Ni
The ultra-low concentrations of ⁵⁹Ni in meteorites necessitate the high sensitivity of AMS. A key challenge is the separation of ⁵⁹Ni from the stable isobar ⁵⁹Co.
-
Target Preparation:
-
The prepared NiO powder is mixed with a binder (e.g., silver or niobium powder) to improve its electrical and thermal conductivity.
-
The mixture is pressed into a target holder (cathode) for the AMS ion source.
-
-
AMS Measurement:
-
Ion Source: Negative nickel ions (Ni⁻) are produced from the target by sputtering with a cesium ion beam. Cobalt does not readily form stable negative ions, which provides the first level of isobar suppression.
-
Acceleration: The Ni⁻ ions are accelerated in a tandem accelerator.
-
Stripping: In the high-voltage terminal of the accelerator, the negative ions pass through a thin carbon foil or a gas stripper, which removes electrons and creates positive ions. This process also breaks up any molecular isobars.
-
Mass and Energy Analysis: The resulting positive ions are analyzed by a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio and energy.
-
⁵⁹Co Suppression: Despite the initial suppression in the ion source, some ⁵⁹Co ions may still reach the detector. Advanced detection systems are used to differentiate between ⁵⁹Ni and ⁵⁹Co. These can include:
-
Gas-Filled Magnet: A magnetic spectrograph filled with a low-pressure gas can separate isobars based on their different energy loss in the gas.
-
Gas Ionization Chamber: A multi-anode gas ionization chamber measures the energy loss of the ions in different segments, allowing for the discrimination of ⁵⁹Ni from ⁵⁹Co based on their different nuclear charge.
-
-
Detection: The ⁵⁹Ni ions are counted individually in a particle detector. The stable nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni) are measured as an electrical current in a Faraday cup to determine the ⁵⁹Ni/Ni ratio.
-
IV. Terrestrial Age Calculation
The terrestrial age (T) of the meteorite is calculated using the following formula, which is derived from the radioactive decay equation:
T = - (1 / λ) * ln(A / A₀)
Where:
-
λ is the decay constant of ⁵⁹Ni (λ = ln(2) / T₁/₂).
-
A is the measured ⁵⁹Ni activity (or ⁵⁹Ni/Ni ratio) in the meteorite.
-
A₀ is the saturation activity (or saturation ⁵⁹Ni/Ni ratio) of ⁵⁹Ni in the meteorite in space.
The saturation activity, A₀, is often estimated based on theoretical production rate calculations or by measuring the ⁵⁹Ni activity in recently fallen meteorites of a similar type and size.
Mandatory Visualizations
Caption: Overall workflow for ⁵⁹Ni meteorite terrestrial age dating.
Caption: Chemical separation scheme for nickel from a meteorite sample.
Caption: Principle of Accelerator Mass Spectrometry (AMS) for ⁵⁹Ni detection.
References
- 1. arxiv.org [arxiv.org]
- 2. Nickel isotopic evidence for late-stage accretion of Mercury-like differentiated planetary embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 7. studylib.net [studylib.net]
- 8. uclmail.net [uclmail.net]
- 9. people.duke.edu [people.duke.edu]
Application Notes and Protocols for Nickel-59 as a Neutron Fluence Proxy in Nuclear Reactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nickel-59 (⁵⁹Ni) as a reliable long-term neutron fluence proxy in nuclear reactor environments. This methodology is crucial for reactor material characterization, dosimetry, and safety assessments.
Introduction
In the realm of nuclear energy, accurately quantifying neutron fluence is paramount for predicting material degradation, ensuring reactor safety, and validating neutronic calculations. While various activation foils are employed for short-term measurements, the long half-life of this compound (t½ ≈ 76,000 years) makes it an exceptional choice for retrospective and long-term integrating neutron dosimetry.[1] ⁵⁹Ni is produced in reactor structural materials, such as stainless steel and nickel-based alloys, through the neutron capture reaction of the stable isotope ⁵⁸Ni.[1] By measuring the concentration of ⁵⁹Ni, the total neutron fluence experienced by a component over its operational lifetime can be accurately determined, independent of the detailed irradiation history.[2]
Principle
The application of ⁵⁹Ni as a neutron fluence proxy is based on the following nuclear reaction:
⁵⁸Ni + n → ⁵⁹Ni + γ
The stable isotope ⁵⁸Ni, which is abundant in many reactor materials, captures a neutron (n) to become the radioactive isotope ⁵⁹Ni, emitting a prompt gamma ray (γ). The long half-life of ⁵⁹Ni ensures that it accumulates over extended periods of reactor operation, providing an integrated measure of the neutron flux.
⁵⁹Ni decays via electron capture to stable Cobalt-59 (⁵⁹Co), emitting characteristic X-rays with energies around 6.9 keV.[2][3] The activity of ⁵⁹Ni, and thus its concentration, is typically determined by measuring the intensity of these low-energy photons using X-ray spectrometry or low-energy gamma spectroscopy.
Data Presentation
Table 1: Nuclear Properties of this compound
| Property | Value | Reference |
| Half-life (t½) | 7.6 (± 0.5) x 10⁴ years | [1] |
| Decay Mode | Electron Capture (EC) | [2] |
| Daughter Nuclide | ⁵⁹Co (stable) | |
| Primary Emissions | X-rays (~6.9 keV) | [2][3] |
| Production Reaction | ⁵⁸Ni(n,γ)⁵⁹Ni | [4] |
Table 2: Neutron Capture Cross-Section for ⁵⁸Ni(n,γ)⁵⁹Ni Reaction
| Neutron Energy | Cross-Section (barns) | Reference |
| Thermal (0.0253 eV) | 4.13 ± 0.05 | [5] |
| Maxwellian Averaged (kT=25 keV) | 4.13 ± 0.05 | [5] |
Note: 1 barn = 10⁻²⁴ cm²[6]
Table 3: Typical ⁵⁹Ni Concentration in Reactor Components
| Reactor Type | Component | ⁵⁹Ni Concentration relative to ⁵⁸Ni | Neutron Fluence | Reference |
| CANDU | In-core components | Up to 4% | ~4 x 10²² n/cm² (thermal) | [7] |
Experimental Protocols
The accurate determination of ⁵⁹Ni concentration requires a meticulous experimental procedure involving sample preparation, chemical separation of nickel from interfering radionuclides, and finally, radiometric measurement.
Protocol 1: Radiochemical Separation of Nickel from Reactor Materials
This protocol outlines the separation of nickel from bulk and interfering radionuclides present in activated reactor materials, such as stainless steel.
4.1.1. Apparatus and Reagents
-
Hot plate
-
Centrifuge
-
Ion exchange columns
-
Beakers and volumetric flasks
-
Pipettes
-
Hydrochloric acid (HCl), Nitric acid (HNO₃), Ammonium hydroxide (B78521) (NH₄OH)
-
Dimethylglyoxime (DMG) solution (1% in ethanol)
-
Anion exchange resin (e.g., Dowex 1-X8)
-
Nickel carrier solution (known concentration)
-
Iron and Cobalt carriers
4.1.2. Procedure
-
Sample Dissolution: Accurately weigh the reactor material sample (e.g., steel shaving) and dissolve it in a mixture of concentrated HCl and HNO₃ (aqua regia) with gentle heating.
-
Carrier Addition: Add a known amount of stable nickel carrier solution to the dissolved sample. This is crucial for determining the chemical yield of the separation process. Also, add iron and cobalt carriers to aid in the removal of their radioactive isotopes.
-
Hydroxide Precipitation: Add an excess of NH₄OH to the solution to precipitate the hydroxides of iron, cobalt, and other interfering elements. Nickel will form a soluble ammine complex ([Ni(NH₃)₆]²⁺) and remain in the supernatant.
-
Separation of Precipitate: Centrifuge the solution and carefully decant the supernatant containing the nickel into a clean beaker. The precipitate containing interfering radionuclides is discarded.
-
Anion Exchange Chromatography: Acidify the supernatant with HCl to a high molarity (e.g., 9M HCl). Pass the solution through an anion exchange column. Cobalt and iron form anionic chloride complexes and are retained on the resin, while nickel passes through.
-
Dimethylglyoxime (DMG) Precipitation: Adjust the pH of the eluate from the ion exchange column to be slightly alkaline (pH 8-9) with NH₄OH. Add DMG solution to selectively precipitate nickel as a bright red nickel-dimethylglyoxime [Ni(DMG)₂] complex.
-
Purification: The Ni(DMG)₂ precipitate is collected by filtration, washed with deionized water, and can be re-dissolved in nitric acid and re-precipitated to improve purity if necessary.
-
Final Sample Preparation: The purified Ni(DMG)₂ precipitate is dried and weighed to determine the chemical yield. It is then mounted for radiometric analysis.
Protocol 2: Measurement of ⁵⁹Ni by Low-Energy Photon Spectrometry (LEPS)
This protocol describes the quantitative measurement of ⁵⁹Ni activity from the purified nickel sample.
4.2.1. Apparatus
-
Low-Energy Photon Spectrometer (LEPS) or a High-Purity Germanium (HPGe) detector with a thin beryllium window.
-
Multichannel Analyzer (MCA)
-
Lead shielding to reduce background radiation.
-
Calibrated ⁵⁹Ni standard source.
4.2.2. Procedure
-
Sample Mounting: The dried Ni(DMG)₂ precipitate is uniformly spread on a suitable sample holder (e.g., a filter paper or a planchet) and covered with a thin Mylar film to prevent contamination.
-
Detector Calibration: The energy and efficiency of the LEPS detector are calibrated using a standard ⁵⁹Ni source of known activity and geometry identical to the samples.
-
Background Measurement: A background spectrum is acquired for a sufficient amount of time with an empty sample holder to identify and subtract background peaks.
-
Sample Measurement: The prepared nickel sample is placed in the detector shield, and the spectrum is acquired for a time sufficient to obtain statistically significant counts in the ⁵⁹Ni X-ray peaks (around 6.9 keV).
-
Data Analysis:
-
Identify the characteristic X-ray peaks of ⁵⁹Ni in the measured spectrum.
-
Determine the net peak area by subtracting the background continuum.
-
Calculate the ⁵⁹Ni activity in the sample using the following formula:
Activity (Bq) = (Net Counts) / (Efficiency x Live Time x Emission Probability)
-
Correct the activity for the chemical yield determined in Protocol 1.
-
Protocol 3: Calculation of Neutron Fluence
This protocol outlines the final step of calculating the neutron fluence from the measured ⁵⁹Ni activity.
4.3.1. Required Data
-
Activity of ⁵⁹Ni per gram of the initial sample (A).
-
Number of ⁵⁸Ni atoms per gram of the sample (N₅₈). This can be calculated from the known composition of the material.
-
Thermal neutron capture cross-section for the ⁵⁸Ni(n,γ)⁵⁹Ni reaction (σ).
-
Decay constant of ⁵⁹Ni (λ).
-
Irradiation time (t_irr) and decay time (t_d), if known. For retrospective dosimetry where irradiation history is unknown, a simplified approach is used.
4.3.2. Calculation
For long-term irradiations where the irradiation history may not be well known, the neutron fluence (Φ) can be estimated using the following simplified relationship, assuming the burnout of ⁵⁹Ni is negligible:
Φ ≈ A / (N₅₈ * σ * λ * t_irr)
If the irradiation time is unknown, the total fluence can be inferred by comparing the measured ⁵⁹Ni/⁵⁸Ni ratio to that of samples with known irradiation histories or through more complex neutronic modeling.
For well-documented irradiations, the following equation can be used:
A = N₅₈ * σ * Φ * (1 - e^(-λ * t_irr)) * e^(-λ * t_d)
Where Φ is the neutron flux (neutrons/cm²/s). The total fluence is then Φ * t_irr.
Mandatory Visualizations
Caption: Experimental workflow for determining neutron fluence using ⁵⁹Ni.
Caption: Nuclear reaction pathway for the production and decay of ⁵⁹Ni.
References
Application Note: Determination of Nickel-59 Activity using Liquid Scintillation Counting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel-59 (⁵⁹Ni) is a long-lived radionuclide with a half-life of 76,000 years, produced primarily through neutron activation of stable nickel isotopes in nuclear reactors.[1] It decays via electron capture (EC) to stable Cobalt-59 (⁵⁹Co), emitting low-energy X-rays and Auger electrons.[2][3] Due to its long half-life and presence in radioactive waste, accurate quantification of ⁵⁹Ni is crucial for waste characterization, decommissioning of nuclear facilities, and environmental monitoring.[4][5]
In many scenarios, ⁵⁹Ni is present alongside Nickel-63 (⁶³Ni), a pure low-energy beta emitter (t½ = 100 years).[1][6] Liquid Scintillation Counting (LSC) is a highly effective technique for quantifying these radionuclides.[6][7][8] Although ⁵⁹Ni does not emit beta particles, the Auger electrons and X-rays emitted during its electron capture decay have sufficient energy to interact with the scintillation cocktail and produce detectable light photons.[9] This application note provides a detailed protocol for the separation and analysis of ⁵⁹Ni using LSC, including methods for simultaneous quantification with ⁶³Ni.
While not a common direct application in drug development, this analysis is pertinent for pharmaceutical companies involved in nuclear medicine or those requiring stringent environmental monitoring for radionuclide contaminants at manufacturing sites.[10][11][12]
Principle of the Method
The analysis of ⁵⁹Ni by LSC involves three key stages:
-
Sample Preparation and Nickel Separation: The sample is first brought into an acidic solution. A crucial chemical separation step is then performed to isolate nickel from interfering radionuclides and matrix components that can cause significant quenching.[13] This is typically achieved using an extraction chromatography resin specific for nickel, which often utilizes dimethylglyoxime (B607122) (DMG) chemistry.[4][14][15]
-
LSC Vial Preparation: The purified nickel eluate is mixed with a specialized liquid scintillation cocktail. The cocktail contains organic scintillators (fluors) that emit light when they interact with the radiation produced by the radionuclide decay.[6][16][17]
-
Liquid Scintillation Counting: The vial is placed in an LSC analyzer. The low-energy Auger electrons and X-rays from ⁵⁹Ni decay excite the fluors, producing photons. These photons are detected by photomultiplier tubes (PMTs) and converted into electrical pulses.[18][19] The instrument counts these pulses to determine the activity of the radionuclide. By setting different energy windows, it is possible to distinguish the counts from ⁵⁹Ni and the co-present ⁶³Ni.[5]
Experimental Protocols
Protocol 1: Nickel Separation from Aqueous Samples using Eichrom Ni Resin
This protocol is adapted from established radiochemical methods for separating nickel from various matrices, including water and dissolved solid wastes.[14][15]
1. Reagents and Materials:
-
Eichrom Ni Resin (2 mL pre-packed columns, 100-150 µm)
-
Nitric Acid (HNO₃), concentrated and 3M
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Ammonium Citrate solution (1M)
-
Dimethylglyoxime (DMG) solution (1% w/v in ethanol)
-
Stable Nickel carrier solution (e.g., 2 mg/mL Ni²⁺)
-
Liquid Scintillation Vials (20 mL, glass or low-diffusion plastic)
-
Liquid Scintillation Cocktail (e.g., Ultima Gold™)
2. Sample Preparation:
-
Take a known aliquot of the aqueous sample (e.g., 10-100 mL).
-
Acidify the sample with concentrated HNO₃ to a final concentration of ~1M HNO₃.
-
Add a known amount of stable Nickel carrier solution (e.g., 1 mL of 2 mg/mL solution) to monitor chemical yield.
-
Adjust the pH of the sample to 8-9 using concentrated NH₄OH. The solution should be clear. If precipitation occurs, add 1M Ammonium Citrate dropwise until the solution clears.
3. Column Chromatography Separation:
-
Precondition a 2 mL Eichrom Ni Resin column by passing 10 mL of deionized water through it.
-
Add 0.5 mL of 1% DMG solution to the sample and mix well. A red precipitate of Ni-DMG complex will form.
-
Load the sample onto the preconditioned Ni Resin column at a flow rate of approximately 1 drop per 2 seconds. The red Ni-DMG complex will be retained on the resin.[15]
-
Wash the column with 20 mL of 0.2M Ammonium Citrate solution to remove interfering ions.
-
Wash the column with 10 mL of deionized water.
-
Elute the purified nickel from the column by adding 15 mL of 3M HNO₃. Collect the eluate in a clean, labeled container. This solution now contains the purified nickel fraction.
4. LSC Sample Preparation:
-
Transfer a precise aliquot (e.g., 1-5 mL) of the 3M HNO₃ eluate into a 20 mL LSC vial.
-
Add 15 mL of a water-miscible LSC cocktail (e.g., Ultima Gold™).
-
Cap the vial tightly and shake vigorously for 1 minute to ensure a homogeneous, clear solution.[17]
-
Wipe the outside of the vial to remove any static charge or contamination.
-
Place the vial in the LSC instrument and allow it to dark-adapt for at least 15 minutes to reduce photoluminescence.[20]
Data Presentation
Quantitative data for ⁵⁹Ni and relevant parameters are summarized below.
Table 1: Nuclear Decay Data for Nickel Isotopes
| Isotope | Half-Life (Years) | Decay Mode | Primary Emissions & Energies |
| This compound (⁵⁹Ni) | 76,000[1] | Electron Capture (EC)[2] | Auger electrons (~5.5 keV), X-rays (~6.9 keV)[9] |
| Nickel-63 (⁶³Ni) | 100 | β⁻ | Beta particles (Eₘₐₓ = 67 keV)[6] |
Table 2: Typical LSC Instrument Settings and Performance for ⁵⁹Ni/⁶³Ni Analysis
| Parameter | Setting / Value | Purpose |
| Energy Window 1 (⁵⁹Ni) | 1 - 15 keV | To capture counts primarily from ⁵⁹Ni Auger electrons and X-rays. |
| Energy Window 2 (⁶³Ni) | 15 - 67 keV | To capture counts from higher-energy ⁶³Ni beta particles.[5] |
| Counting Time | 60 - 300 minutes | Depends on sample activity; longer times needed for low-level samples.[7] |
| Typical Efficiency (⁵⁹Ni) | 60 - 80% | Varies with quench level and instrument. |
| Typical Efficiency (⁶³Ni) | 70 - 95% | Varies with quench level and instrument. |
| Typical Background (cpm) | 5 - 20 cpm | In the combined 1-67 keV window, dependent on shielding and cocktail. |
Table 3: Example Calculation of ⁵⁹Ni and ⁶³Ni Activity
This table outlines the calculation for a dual-label sample.
| Step | Parameter | Value / Formula |
| 1 | Net CPM, Window 1 (C₁) | Measured CPM₁ - Background CPM₁ |
| 2 | Net CPM, Window 2 (C₂) | Measured CPM₂ - Background CPM₂ |
| 3 | ⁵⁹Ni Efficiency in Window 1 (E⁵⁹₁) | Determined from ⁵⁹Ni standard |
| 4 | ⁶³Ni Efficiency in Window 1 (E⁶³₁) | Determined from ⁶³Ni standard (spillover) |
| 5 | ⁵⁹Ni Efficiency in Window 2 (E⁵⁹₂) | Determined from ⁵⁹Ni standard (spillover, often negligible) |
| 6 | ⁶³Ni Efficiency in Window 2 (E⁶³₂) | Determined from ⁶³Ni standard |
| 7 | DPM of ⁶³Ni | DPM⁶³ = C₂ / E⁶³₂ (assuming E⁵⁹₂ is negligible) |
| 8 | DPM of ⁵⁹Ni | DPM⁵⁹ = (C₁ - (DPM⁶³ * E⁶³₁)) / E⁵⁹₁ |
Note: Accurate efficiency values must be determined for each specific instrument and cocktail using NIST-traceable standards and appropriate quench correction.[21]
Quench Correction
Quenching is the reduction of counting efficiency due to chemical or color impurities in the LSC vial that interfere with the energy transfer and light production process.[16][22][23] Accurate activity determination requires quench correction.
Protocol 2: Quench Curve Generation using the External Standard Method
-
Prepare a Quench Standard Set:
-
Prepare a set of 8-10 LSC vials.
-
To each vial, add an identical, known activity (DPM) of a ⁵⁹Ni standard (approx. 50,000 DPM).[24]
-
Add 15 mL of the selected LSC cocktail to each vial.
-
Add gradually increasing amounts of a quenching agent (e.g., nitromethane, 0 µL to 100 µL) to the vials.[25] Vial 1 has zero quench, and the last vial is highly quenched.
-
Cap and mix all vials thoroughly.
-
-
Measure the Standards:
-
Generate the Quench Curve:
-
For each standard, calculate the counting efficiency (%E = CPM / DPM * 100).
-
Plot %E versus the QIP (tSIE). This plot is the quench curve.
-
Most modern LSC software can automatically generate and store this curve.
-
-
Correcting Unknown Samples:
-
When an unknown sample is counted, the instrument measures its CPM and its QIP.
-
Using the stored quench curve, the instrument determines the correct counting efficiency for that sample's quench level.[23]
-
The absolute activity (DPM) is then calculated: DPM = Sample Net CPM / Efficiency.
-
Mandatory Visualizations
Caption: Figure 1: Decay of ⁵⁹Ni and subsequent detection process in LSC.
Caption: Figure 2: Step-by-step workflow for ⁵⁹Ni analysis.
Caption: Figure 3: Relationship between isotopes and LSC windows.
References
- 1. hpschapters.org [hpschapters.org]
- 2. lnhb.fr [lnhb.fr]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 6. This compound Isotope | High-Purity for Research [benchchem.com]
- 7. asn.sn [asn.sn]
- 8. [PDF] A comparative study using liquid scintillation counting to determine 63Ni in low and intermediate level radioactive waste | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]
- 11. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
- 14. eichrom.com [eichrom.com]
- 15. eichrom.com [eichrom.com]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. revvity.co.jp [revvity.co.jp]
- 18. resources.revvity.com [resources.revvity.com]
- 19. nrc.gov [nrc.gov]
- 20. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 21. ezag.com [ezag.com]
- 22. hidex.com [hidex.com]
- 23. revvity.com [revvity.com]
- 24. ehs.psu.edu [ehs.psu.edu]
- 25. scar.utoronto.ca [scar.utoronto.ca]
Gamma spectrometry for Nickel-59 measurement in radioactive waste
An Application Note and Protocol for the Measurement of Nickel-59 in Radioactive Waste by Gamma Spectrometry
Application Note
Introduction
This compound (Ni-59) is a long-lived radionuclide produced by neutron activation of stable nickel in the structural materials of nuclear power plants, such as steel and Inconel alloys.[1][2] With a half-life of 76,000 years, Ni-59 is a significant contributor to the long-term radioactivity of low and intermediate-level radioactive waste (L/ILW) and is therefore a critical nuclide to quantify for waste characterization, repository safety assessment, and decommissioning planning.[3][4][5]
However, Ni-59 is considered a "difficult-to-measure" (DTM) radionuclide.[2] It decays exclusively by electron capture to stable Cobalt-59 (Co-59), emitting no primary gamma rays.[3][6] The only detectable emissions are the subsequent low-energy Co K-shell X-rays, primarily at ~6.9 keV.[7][8] This low-energy emission is easily attenuated and can be masked by the complex radiation background from other radionuclides present in radioactive waste, making direct gamma spectrometry of raw waste samples impossible.
This application note describes a robust method for the determination of Ni-59 activity in various radioactive waste matrices. The protocol involves sample digestion, a highly selective radiochemical separation of nickel, and subsequent measurement of the low-energy X-rays by a Low Energy Photon Spectrometer (LEPS) or a High-Purity Germanium (HPGe) detector.
Principle of the Method
The successful quantification of Ni-59 relies on a multi-stage process:
-
Sample Preparation: The solid waste matrix (e.g., concrete, ion-exchange resins, evaporator concentrates) is brought into a liquid form, typically through acid digestion, to ensure all radionuclides are accessible for chemical separation.[9]
-
Radiochemical Separation: A crucial step to isolate nickel from the bulk matrix and, most importantly, from interfering radionuclides. This is typically achieved using a combination of precipitation and extraction chromatography. The formation of a highly specific complex with dimethylglyoxime (B607122) (DMG) is a cornerstone of nickel separation.[8][9]
-
Source Preparation: The purified nickel is prepared as a thin, uniform source to minimize self-attenuation of the low-energy X-rays, thereby maximizing detection efficiency.[8]
-
Low-Energy Gamma Spectrometry: The prepared source is counted using a high-resolution detector optimized for low-energy photon detection. The characteristic X-ray doublet of Co-59 at ~6.9 keV is used to identify and quantify the Ni-59 activity.[7][8]
Data Presentation
Table 1: Nuclear Decay Data for this compound
| Parameter | Value | Reference |
| Half-life (T½) | 7.6 (± 0.5) x 10⁴ years | [4] |
| Decay Mode | Electron Capture (EC) | [3][6] |
| Daughter Nuclide | Cobalt-59 (Stable) | [6] |
| Primary Emissions | Co Kα₂ X-ray | 6.915 keV (10.24%) |
| Co Kα₁ X-ray | 6.930 keV (20.02%) | |
| Co Kβ₁ X-ray | 7.649 keV (4.15%) |
Note: The Kβ X-ray at 7.649 keV can suffer from interference from the fluorescence of stable nickel (7.478 keV) excited by other radiation sources in the sample.[8]
Table 2: Potential Interfering Radionuclides in Ni-59 Analysis
| Radionuclide | Decay Mode | Relevant Emissions | Why it Interferes |
| Iron-55 (⁵⁵Fe) | EC | Mn K-shell X-rays (~5.9 keV) | Energy peak is close to Ni-59 and can cause spectral overlap. Must be chemically separated.[1] |
| Cobalt-60 (⁶⁰Co) | Beta, Gamma | High-energy gammas (1173, 1332 keV) | Does not interfere energetically but is a major source of background radiation (Compton continuum) that can obscure the low-energy Ni-59 peak.[1] |
| Cesium-137 (¹³⁷Cs) | Beta, Gamma | 661.7 keV gamma | Similar to ⁶⁰Co, contributes significantly to the background. |
| Americium-241 (²⁴¹Am) | Alpha, Gamma | 59.5 keV gamma, various X-rays | High activity can increase overall background. |
This table is not exhaustive. A preliminary gamma scan of the bulk waste sample is recommended to identify major gamma-emitting radionuclides.
Table 3: Typical Performance of LEPS for Ni-59 Measurement
| Parameter | Typical Value | Notes |
| Detector Type | Planar HPGe | |
| Active Area | 100 mm² | [7] |
| Resolution (FWHM) at 5.9 keV | < 180 eV | [7] |
| Detection Efficiency for Ni-59 | 1-10% | Highly dependent on source geometry and detector model.[1][8] |
| Minimum Detectable Activity (MDA) | 0.5 - 0.6 Bq/g | For a 10,000-second count time.[1][8] |
Visualizations
Caption: Overall experimental workflow for Ni-59 determination.
Caption: Logical components of a gamma spectrometry system.
Experimental Protocols
Protocol 1: Sample Digestion and Nickel Separation
This protocol is adapted for solid radioactive waste such as concrete or spent ion-exchange resins.
1.1 Materials and Reagents
-
Aqua regia (3:1 concentrated HCl:HNO₃)
-
Boric acid (H₃BO₃)
-
Dimethylglyoxime (DMG) solution (1% in ethanol)
-
Ammonium citrate (B86180) buffer (0.2 M, pH ~9)
-
Nitric acid (HNO₃), 3 M
-
Stable Nickel carrier solution (e.g., 10 mg/mL Ni²⁺), accurately known concentration
-
Anion exchange resin (e.g., Dowex 1x8)
-
Nickel-specific extraction chromatographic resin (e.g., Eichrom Ni Resin)
1.2 Equipment
-
Glass beakers and hot plate
-
Centrifuge and centrifuge tubes
-
Chromatography columns
-
Peristaltic pump
-
pH meter
1.3 Procedure
-
Sample Pre-treatment:
-
For concrete, crush the sample to a fine powder. For resins, use as is or dry if necessary.
-
Weigh an appropriate amount of sample (e.g., 5-50 g) into a large glass beaker.[9]
-
Add a known amount of stable Nickel carrier for chemical yield determination.
-
-
Acid Digestion/Leaching:
-
Carefully add aqua regia to the beaker containing the sample. Heat gently on a hot plate for several hours to leach the nickel from the matrix.[9] For boric acid concentrates, dilution and pH adjustment may be sufficient.[8]
-
After digestion, cool the solution and filter or centrifuge to remove any solid residue. Transfer the supernatant to a clean beaker.
-
-
Initial Nickel Separation (DMG Precipitation):
-
Adjust the pH of the leachate to ~5 with NH₄OH.
-
Add DMG solution in excess to precipitate the bright red nickel-dimethylglyoxime (Ni-DMG) complex.[9]
-
Allow the precipitate to settle, then centrifuge and discard the supernatant.
-
Wash the precipitate with deionized water.
-
Re-dissolve the Ni-DMG precipitate in a minimal amount of concentrated HNO₃.
-
-
Purification by Chromatography:
-
Anion Exchange: Pass the dissolved nickel solution through an anion exchange column to remove interfering ions like Co and Fe, which form complexes that are retained by the resin under specific conditions.[9] Nickel will pass through.
-
Extraction Chromatography (Ni Resin):
-
Condition a Ni Resin column with ammonium citrate buffer (pH ~9).[8]
-
Adjust the pH of the eluate from the previous step to ~9 and load it onto the conditioned Ni Resin column. Nickel will be selectively retained on the column as the Ni-DMG complex.[9]
-
Wash the column with ammonium citrate buffer to remove any remaining impurities.
-
Elute the purified nickel from the column using 3 M HNO₃.[9] This final eluate contains the purified nickel fraction.
-
-
Protocol 2: Source Preparation and Gamma Spectrometry
2.1 Materials and Reagents
-
Purified nickel eluate from Protocol 1
-
Urea (B33335) ((NH₂)₂CO)
-
Dimethylglyoxime (DMG) solution
-
Microporous filter paper or glass microfiber filter
2.2 Equipment
-
Low Energy Photon Spectrometer (LEPS) or HPGe detector with a thin beryllium window
-
Standard gamma spectrometry electronics (Pre-amp, Amp, MCA)
-
Lead shielding for the detector
-
Calibrated Ni-59 source for efficiency calibration
2.3 Procedure
-
Detector Calibration:
-
Perform an energy and efficiency calibration of the LEPS system using a certified multi-nuclide standard and a source with a known Ni-59 activity, prepared in the same geometry as the samples.
-
-
Source Preparation (Homogeneous Precipitation):
-
Transfer the purified nickel eluate to a clean beaker.
-
Add urea and DMG solution. Gently heat the solution (~90 °C). The slow hydrolysis of urea will gradually increase the pH, causing a slow, uniform precipitation of the Ni-DMG complex.[8] This method produces a crystalline, easily filterable precipitate, ideal for spectrometry.
-
Filter the precipitate onto a pre-weighed microporous filter paper, ensuring an even and thin deposition.
-
Wash the precipitate with ethanol (B145695) and allow it to dry.
-
Weigh the dried filter to determine the amount of Ni-DMG precipitate, which is used to calculate the chemical recovery of the nickel carrier.
-
-
Gamma Spectrometry Measurement:
-
Mount the prepared source on a sample holder and place it in a reproducible position close to the detector window inside the lead shield.
-
Acquire a spectrum for a sufficiently long time to achieve the desired statistical uncertainty (e.g., 10,000 to 80,000 seconds).
-
-
Data Analysis and Calculation:
-
Identify the Co Kα doublet at ~6.9 keV in the acquired spectrum.
-
Determine the net peak area (total counts minus background) for the doublet.
-
Calculate the activity of Ni-59 in the sample using the following formula:
Activity (Bq) = (Net Peak Area) / (t * ε * I * Y)
Where:
-
t = Counting time in seconds
-
ε = Detector efficiency at 6.9 keV for the given geometry
-
I = Total X-ray emission probability (sum of Kα₁ and Kα₂ intensities, e.g., 0.3026)
-
Y = Chemical yield of the separation process (determined from the recovery of the stable Ni carrier)
-
Finally, divide the calculated activity by the initial mass of the waste sample to report the specific activity in Bq/g.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hpschapters.org [hpschapters.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. lnhb.fr [lnhb.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols for the Radiochemical Separation of Nickel-59 from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiochemical separation of Nickel-59 (⁵⁹Ni) from a variety of environmental matrices. These procedures are essential for accurate quantification in radioactive waste management, environmental monitoring, and nuclear facility decommissioning.
Introduction
This compound is a long-lived radionuclide (half-life of 76,000 years) produced in nuclear reactors through neutron activation of stable nickel isotopes. It decays by electron capture, emitting low-energy X-rays and Auger electrons, making its detection challenging without effective radiochemical purification.[1][2] The primary goal of the separation is to isolate ⁵⁹Ni from interfering radionuclides and matrix components to allow for accurate measurement, typically by Liquid Scintillation Counting (LSC) or X-ray Spectrometry.[1][3][4]
Common interfering radionuclides include beta-emitters like Nickel-63 (⁶³Ni), which is often present in higher concentrations, and other activation and fission products such as Cobalt-60 (⁶⁰Co), Iron-55 (⁵⁵Fe), and various actinides.[1][5][6] The choice of separation method depends on the sample matrix, the concentration of ⁵⁹Ni, and the types and levels of interfering nuclides.
Separation Methodologies
The most common and effective methods for the radiochemical separation of ⁵⁹Ni involve a combination of precipitation and chromatography techniques.
Extraction Chromatography
Extraction chromatography is a highly selective and efficient method for separating nickel. It utilizes a solid support impregnated with a liquid extractant that has a high affinity for the target radionuclide. For nickel separation, resins containing dimethylglyoxime (B607122) (DMG) or other nickel-specific chelating agents are widely used.[3][7]
Principle: Nickel forms a stable complex with DMG in a neutral to slightly alkaline solution. The sample, with pH adjusted, is loaded onto the extraction chromatography column (e.g., Eichrom's Ni Resin). Nickel is retained on the resin as the Ni-DMG complex, while other non-complexing ions pass through. The purified nickel is then eluted from the column using a strong acid, which breaks down the complex.[6]
Precipitation with Dimethylglyoxime (DMG)
Chemical precipitation with DMG is a classic and robust method for nickel separation.
Principle: In a buffered solution (typically ammoniacal), the addition of an alcoholic solution of DMG leads to the formation of a characteristic bright red precipitate of nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂]. This method is highly selective for nickel. The precipitate can then be collected, washed, and redissolved for further purification or measurement.[2][8][9]
Anion Exchange Chromatography
Anion exchange chromatography is often employed as a preliminary separation step to remove major interfering elements like cobalt and iron, especially from complex matrices like dissolved reactor components.
Principle: In a high concentration hydrochloric acid (HCl) medium, many metals, including cobalt and iron, form negatively charged chloride complexes that are retained by a strong base anion exchange resin. Nickel, however, does not form a strong anionic chloride complex and passes through the column. This initial clean-up step reduces the load of interfering nuclides in subsequent, more specific nickel separation steps.[1][4]
Experimental Protocols
Protocol 1: Separation of ⁵⁹Ni from Water Samples using Extraction Chromatography
This protocol is adapted from Eichrom Technologies' Method NIW01 and is suitable for the analysis of ⁵⁹Ni in water samples.[6]
1. Sample Preparation:
-
Filter the water sample if it contains suspended solids.
-
Take a known aliquot (e.g., 100-500 mL) of the filtered sample.
-
Add a known amount of stable nickel carrier (e.g., 1-2 mg) to determine the chemical yield.
-
For larger sample volumes, add iron carrier (e.g., 2 mL) and precipitate with NaOH to pre-concentrate the nickel.[6]
-
Dissolve the precipitate in 1M HCl.
2. Column Preparation:
-
Use a pre-packed extraction chromatography column specific for nickel (e.g., Ni Resin).
-
Condition the column by passing a suitable buffer solution (e.g., 0.02 M ammonium (B1175870) citrate (B86180) at pH ~9) through it.[2]
3. Sample Loading:
-
Adjust the pH of the sample solution to between 8 and 9.
-
Load the sample onto the conditioned column at a controlled flow rate.
4. Column Rinsing:
-
Wash the column with a buffer solution to remove any remaining matrix components and non-retained radionuclides.
5. Elution of Nickel:
-
Elute the purified nickel from the column using a small volume of 3M nitric acid (HNO₃).[6]
6. Final Measurement Preparation:
-
An aliquot of the eluate can be taken to determine the chemical yield using methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][10]
-
The remaining eluate is mixed with a liquid scintillation cocktail for the measurement of ⁵⁹Ni and ⁶³Ni by LSC.
Protocol 2: Separation of ⁵⁹Ni from Solid Samples (Soil, Sediment, Resins)
This protocol involves a more rigorous sample digestion and may require a combination of separation techniques.
1. Sample Digestion:
-
A representative dried and homogenized sample is weighed.
-
Add a known amount of stable nickel carrier for yield determination.
-
Perform acid digestion using a mixture of strong acids (e.g., HNO₃, HCl, HF) in a microwave digestion system or by conventional heating.
-
The final residue is dissolved in a suitable acid, typically HCl.
2. Initial Purification (Anion Exchange):
-
If high concentrations of interfering elements like Co and Fe are expected, perform an initial separation using anion exchange chromatography as described in section 2.3.
-
The nickel-containing fraction that passes through the column is collected.
3. Nickel Separation (Extraction Chromatography or Precipitation):
-
Option A (Extraction Chromatography): Follow steps 2-5 from Protocol 1.
-
Option B (DMG Precipitation):
- Adjust the pH of the solution to slightly alkaline with ammonia.
- Add an alcoholic solution of DMG to precipitate the nickel.
- Filter the precipitate, wash it with deionized water, and then dissolve it in a minimal amount of strong acid.
4. Final Measurement Preparation:
-
As in Protocol 1, determine the chemical yield and prepare the sample for LSC or X-ray spectrometry.
Data Presentation
The following tables summarize typical quantitative data obtained from the radiochemical separation of ⁵⁹Ni.
Table 1: Chemical Recovery of Nickel using Different Separation Methods
| Sample Matrix | Separation Method | Average Chemical Recovery (%) | Reference |
| Radioactive Waste | Anion Exchange + Extraction Chromatography | 92.6 ± 0.6 | [7] |
| Radioactive Waste | Extraction Chromatography | 92.3 ± 0.8 | [7] |
| Nuclear Waste | Anion Exchange + Precipitation + Extraction Chromatography | 58 | [1] |
| Water | Extraction Chromatography | >95 | [6] |
Table 2: Detection Limits and Activity Concentrations of ⁵⁹Ni
| Sample Matrix | Measurement Technique | Minimum Detectable Activity (MDA) | Reported Activity (Bq/g or Bq/L) | Reference |
| Evaporator Concentrate | X-ray Spectrometry | - | 0.86 ± 0.04 | [1] |
| Ion-Exchange Resin | X-ray Spectrometry | - | 2.2 ± 0.1 x 10³ | [1] |
| Filter | X-ray Spectrometry | - | 2.1 ± 0.2 x 10² | [1] |
| Radioactive Waste | X-ray Spectrometry | 0.55–0.60 Bq/g | - | [7] |
| Water | LSC | 12 Bq/L | - | [1] |
Visualizations
The following diagrams illustrate the experimental workflows for the separation of ⁵⁹Ni.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 6. eichrom.com [eichrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Ni-59 determination by measurement of annihilation energy [inis.iaea.org]
- 9. Quantitative analysis of nickel 59 [inis.iaea.org]
- 10. scielo.br [scielo.br]
Application Note: Protocol for Nickel-59 Sample Preparation for Accelerator Mass Spectrometry (AMS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel-59 (⁵⁹Ni) is a long-lived radionuclide (half-life of 76,000 years) produced by neutron activation of stable nickel in materials used in nuclear power plants. Its quantification is crucial for radioactive waste management, nuclear decommissioning, and studies in astrophysics. Due to its long half-life and decay via electron capture with no gamma emission, conventional decay counting methods are challenging. Accelerator Mass Spectrometry (AMS) offers a highly sensitive alternative for detecting ⁵⁹Ni at ultra-trace levels.[1]
The primary analytical challenge in ⁵⁹Ni AMS is the presence of the stable isobar Cobalt-59 (⁵⁹Co), which has the same mass and cannot be distinguished by the mass spectrometer alone. Therefore, a robust and highly selective chemical purification protocol is essential to remove ⁵⁹Co and other interfering elements from the sample matrix before analysis.[1][2] This protocol outlines a comprehensive procedure for the preparation of various sample types for ⁵⁹Ni AMS analysis.
Principle of the Method
The protocol involves a multi-step process beginning with sample digestion to bring the nickel into an aqueous solution. This is followed by a highly selective chemical separation process, typically using extraction chromatography, to isolate nickel from cobalt and other matrix components. Finally, the purified nickel is converted into a solid form, commonly nickel oxide (NiO), mixed with a conductive binder, and pressed into a target holder (cathode) for introduction into the AMS ion source. A stable nickel carrier is added at the beginning of the process to monitor the chemical yield.
Experimental Workflow Diagram
Caption: Workflow for ⁵⁹Ni sample preparation from digestion to final AMS target.
Detailed Experimental Protocol
4.1. Sample Digestion and Pre-concentration
This initial step aims to dissolve the sample matrix and bring the nickel into an acidic aqueous solution.
-
Sample Weighing and Spiking: Weigh an appropriate amount of the homogenized sample material (e.g., 0.1-1.0 g of dried soil, resin, or metal shavings) into a Teflon beaker. Add a known amount of a standardized stable nickel carrier solution (e.g., 1-2 mg of Ni) to allow for the determination of the final chemical yield.
-
Acid Digestion (for solid samples):
-
Add a mixture of concentrated acids. A common mixture is HNO₃ and HCl (aqua regia), often with the addition of HF if silicates are present.
-
Heat the sample on a hot plate at a controlled temperature (e.g., 150-200 °C) until the sample is completely dissolved. Multiple acid additions may be necessary.
-
After digestion, evaporate the solution to near dryness.
-
Redissolve the residue in a dilute acid, such as 1M HCl.
-
-
Pre-concentration (for large volume water samples):
-
To the water sample containing the Ni carrier, add an iron carrier (e.g., FeCl₃).
-
Adjust the pH to 8-9 with NaOH or NH₄OH to co-precipitate iron hydroxide, which will quantitatively carry the nickel.
-
Centrifuge the sample, decant the supernatant, and dissolve the hydroxide precipitate in concentrated HCl. Evaporate to dryness and redissolve in 1M HCl.
-
4.2. Nickel Purification via Extraction Chromatography
This is the most critical step for isolating nickel and ensuring the complete removal of cobalt. The use of a nickel-specific extraction resin (e.g., Eichrom Ni Resin), which contains dimethylglyoxime (B607122) (DMG) as the functional group, is highly recommended.[3][4]
-
Sample Solution Preparation:
-
Take the redissolved sample from Step 4.1.
-
Add ammonium (B1175870) citrate (B86180) buffer and adjust the pH to 8-9 using ammonium hydroxide. The final solution should be clear.
-
-
Column Preparation:
-
Use a pre-packed Ni Resin column (e.g., 2 mL cartridge).
-
Condition the column by passing 5-10 mL of deionized water, followed by 5 mL of 0.2 M ammonium citrate buffer (pH 8-9).
-
-
Sample Loading:
-
Pass the prepared sample solution through the conditioned Ni Resin column at a controlled flow rate (e.g., 1 mL/min). Nickel will bind to the resin as a Ni-DMG complex, often visible as a red band.
-
Collect the load effluent for waste.
-
-
Column Washing (Interference Removal):
-
Wash the column with 20 mL of 0.2 M ammonium citrate buffer (pH 8-9) to remove any remaining matrix components and, most importantly, any unbound cobalt.
-
-
Nickel Elution:
-
Place a clean, labeled collection vial or beaker beneath the column.
-
Strip the purified nickel from the resin by passing 15 mL of 3M HNO₃ through the column. Collect this eluate, which contains the purified ⁵⁹Ni.
-
4.3. AMS Target Preparation
The final step converts the purified nickel solution into a solid, conductive target suitable for the AMS ion source. The most common target material is nickel oxide (NiO) mixed with a binder.[2]
-
Evaporation and Oxidation:
-
Transfer the nitric acid eluate to a quartz crucible.
-
Gently evaporate the solution to dryness on a hotplate.
-
Place the crucible in a muffle furnace and heat at a high temperature (e.g., 600-800 °C) for several hours to convert the nickel nitrate (B79036) salt into nickel oxide (NiO).
-
-
Mixing and Homogenization:
-
Allow the crucible to cool. Add a conductive binder powder, such as high-purity niobium (Nb) or iron (Fe) powder, to the NiO. The typical ratio is 1:1 to 1:4 (NiO:binder) by weight.
-
Thoroughly mix and homogenize the powders using a small agate mortar and pestle.
-
-
Target Pressing:
-
Transfer the homogenized powder into the hole of an AMS target holder (cathode).
-
Use a specialized press to compact the powder firmly into the cathode, creating a smooth, solid surface.[5]
-
The target is now ready for AMS analysis.
-
Data Presentation
Quantitative data from various studies are summarized below to provide an expectation of method performance.
Table 1: Summary of Chemical Yields for Nickel Separation Protocols
| Separation Method | Sample Matrix | Reported Chemical Yield (%) | Reference |
| Anion Exchange & Extraction Chromatography (Ni-Resin) | Radioactive Waste | 92.6 ± 0.6 | [3] |
| Peristaltic Pump System with Ni-Resin Columns | Radioactive Waste | 92.3 ± 0.8 | [3] |
| Composite PAN-DMG Material | Radioactive Waste | Quantitative (~100) | [1] |
Table 2: Reported Sensitivities for ⁵⁹Ni AMS Measurement
| AMS Facility / Method | Target Material | Reported Sensitivity (⁵⁹Ni/Ni atomic ratio) | Reference |
| CIAE, HI-13 Tandem Accelerator with ΔE-Q3D System | NiO | 3.8 x 10⁻¹³ | [2] |
| CIAE, HI-13 Tandem Accelerator with Chemical Separation | NiCl₂ | ~5 x 10⁻¹³ | [1] |
References
Application Notes and Protocols for the Use of Nickel-59 in Nuclear Waste Characterization and Management
Audience: Researchers, scientists, and professionals in analytical sciences.
Introduction: Nickel-59 (Ni-59) is a long-lived radionuclide of significant concern in the management and disposal of radioactive waste, particularly from nuclear power plant decommissioning.[1][2] It is produced in reactor components through neutron activation of stable Nickel-58 (⁵⁸Ni(n,γ)⁵⁹Ni).[3][4][5] With a half-life of 76,000 years, its presence must be accurately quantified to ensure the long-term safety of waste repositories.[2][6]
Ni-59 decays via electron capture, emitting low-energy X-rays and Auger electrons, which makes it a "difficult-to-measure" (DTM) nuclide.[1][2][5] Its characterization requires sophisticated radiochemical separation techniques to isolate it from interfering radionuclides present in the complex waste matrix.[1][7] The analytical methodologies employed, such as ion-exchange chromatography and liquid scintillation counting, share principles with techniques used in pharmaceutical and life sciences for the analysis of radiolabeled compounds, demanding high precision and rigorous protocol adherence.
Application Note 1: Overview of Ni-59 Characterization
The primary challenge in Ni-59 analysis is its low-energy emissions and the presence of other activation products in nuclear waste, such as Ni-63, Co-60, and Fe-55.[1][8] Ni-63, in particular, is a pure beta emitter whose energy spectrum can overlap with the signals from Ni-59 in some detection methods.[9] Therefore, a robust characterization workflow is essential, involving sample dissolution, multi-stage chemical purification, and sensitive radiation detection.
Logical Workflow for Ni-59 Characterization
The general process for determining the Ni-59 content in a solid waste sample involves several key stages, from initial sampling to final activity calculation. This workflow ensures that interfering nuclides are removed and that the final measurement is accurate and representative of the original waste.
Quantitative Data Summary
Accurate characterization relies on understanding the nuclear properties of Ni-59 and potential interferences.
| Parameter | Value / Characteristic | Significance |
| Ni-59 Half-life | 7.6 x 10⁴ years[2][6] | Long-term radiological impact in waste disposal. |
| Decay Mode | Electron Capture (100%)[6] | No high-energy beta or gamma emission; requires sensitive detection. |
| Primary Emissions | Co K-shell X-rays (~6.9 keV), Auger electrons (~6.1 keV)[5][10] | Low-energy emissions necessitate minimal sample self-absorption. |
| Common Co-contaminants | Ni-63 (β-emitter), Co-60 (γ-emitter), Fe-55 (EC)[8] | Requires chemical separation to prevent spectral interference. |
| Origin | Neutron activation of stable ⁵⁸Ni in reactor steel/alloys.[3][5] | Predominantly found in activated metals and corrosion products. |
Protocol 1: Determination of Ni-59 in Activated Metals via LSC
This protocol details a method for the radiochemical separation and quantification of Ni-59 in activated metal waste (e.g., stainless steel) using Liquid Scintillation Counting (LSC). LSC is a highly efficient technique for low-energy radiation emitters.
1. Principle The metal sample is dissolved to bring the radionuclides into solution. A series of chemical separation steps, primarily using ion-exchange and extraction chromatography, isolates nickel from the bulk matrix and interfering radionuclides. The purified nickel fraction is mixed with a scintillation cocktail, and the light pulses generated by the decay events are counted by an LSC.
2. Materials and Reagents
-
Equipment: Hot plate, centrifuge, vortex mixer, Liquid Scintillation Counter (LSC), analytical balance, chromatographic columns.
-
Reagents: Nitric acid (HNO₃), Hydrochloric acid (HCl), Aqua Regia (3:1 HCl:HNO₃), Ammonium (B1175870) hydroxide (B78521) (NH₄OH), Dimethylglyoxime (DMG) solution, Ni-selective extraction chromatographic resin (e.g., Ni Resin), Ultima Gold™ or equivalent scintillation cocktail.
-
Standards: Stable nickel carrier solution (for chemical yield determination), certified Ni-59 standard solution (for efficiency calibration).
3. Experimental Procedure
3.1 Sample Dissolution
-
Weigh approximately 0.1-0.5 g of the homogenized metal sample into a glass beaker.
-
Add a known amount of stable nickel carrier solution.
-
Carefully add 20 mL of Aqua Regia and heat gently on a hot plate in a fume hood until the sample is completely dissolved.
-
Evaporate the solution to near dryness, then re-dissolve the residue in 8M HCl.
3.2 Initial Matrix Removal (Iron)
-
While stirring, slowly add concentrated NH₄OH to the solution to precipitate iron as Fe(OH)₃. Nickel remains in the solution as an amine complex.
-
Centrifuge the sample and decant the supernatant containing the nickel fraction. Discard the precipitate.
3.3 Chromatographic Separation of Nickel This step is crucial for isolating nickel from remaining contaminants like cobalt. The process relies on the high selectivity of specific resins for nickel under controlled pH conditions.
-
Prepare a column with a Ni-selective extraction chromatographic resin according to the manufacturer's instructions.
-
Adjust the pH of the supernatant from step 3.2 to pH 8-9 using an ammonium citrate buffer.
-
Pass the pH-adjusted solution through the resin column. Nickel will be retained on the resin.
-
Wash the column with a buffer solution (e.g., 0.1 M ammonium citrate) to remove any remaining impurities.
-
Elute the purified nickel from the column using a small volume (e.g., 10 mL) of 3M HNO₃.
3.4 LSC Sample Preparation and Measurement
-
Transfer an aliquot of the purified eluate into a 20 mL LSC vial.
-
Add 15 mL of a suitable scintillation cocktail (e.g., Ultima Gold™).
-
Cap the vial, shake vigorously, and store in the dark for at least 1 hour to allow chemiluminescence to decay.
-
Measure the sample in an LSC. The energy window should be optimized for the low-energy emissions of Ni-59. A typical range might be channels corresponding to 0-10 keV.[9]
-
Determine the chemical yield by analyzing the stable nickel concentration in a separate aliquot of the eluate using methods like ICP-OES or AAS.
3.5 Calculation The activity concentration of Ni-59 in the original sample is calculated using the following formula:
A = (C - B) / (E x Y x M)
Where:
-
A = Activity of Ni-59 (Bq/g)
-
C = Gross counts per second (cps) of the sample
-
B = Background counts per second (cps)
-
E = LSC counting efficiency for Ni-59 (cps/Bq)
-
Y = Chemical yield (as a fraction)
-
M = Mass of the initial sample (g)
Application Note 2: Ni-59 in Waste Management Decisions
The activity concentration of Ni-59 is a critical parameter for classifying nuclear waste and determining the appropriate disposal pathway. Due to its long half-life, waste containing Ni-59 above certain clearance levels cannot be disposed of in near-surface repositories and requires long-term management in a geological disposal facility.
Waste Classification Logic
The management decision for waste containing Ni-59 follows a logical pathway based on its measured activity concentration relative to regulatory limits. This ensures compliance and long-term safety.
Typical Activity Levels
The concentration of Ni-59 can vary significantly depending on the material and its exposure to neutron flux within the reactor.
| Waste Stream | Typical Material | Expected Ni-59 Activity Range (Bq/g) | Management Implication |
| Activated Metals | Stainless steel reactor internals, Inconel components[1] | 10³ - 10⁶ | Likely requires geological disposal. |
| Ion-Exchange Resins | Resins from primary coolant purification systems[2][11] | 10¹ - 10⁴ | May be intermediate-level waste; classification is critical. |
| Concrete Bi-oshield | Concrete surrounding the reactor vessel | < 1 - 10² | May be low-level waste, but requires careful characterization. |
Note: Activity levels are illustrative and depend heavily on reactor type, operational history, and specific location of the material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccnr.org [ccnr.org]
- 4. researchgate.net [researchgate.net]
- 5. predis-h2020.eu [predis-h2020.eu]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 10. mirdsoft.org [mirdsoft.org]
- 11. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nickel-59 as a Tracer in Metallurgical Diffusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffusion processes are fundamental to many phenomena in materials science, including alloy formation, high-temperature corrosion, creep, and the long-term stability of materials in demanding environments. Understanding the rate at which atoms move within a metallic lattice is crucial for predicting material behavior and designing new alloys with enhanced properties. The radiotracer technique, utilizing isotopes such as Nickel-59 (⁵⁹Ni), offers a highly sensitive and precise method for measuring self-diffusion and impurity diffusion coefficients.
This compound is a long-lived radionuclide with a half-life of 76,000 years, decaying via electron capture and emitting characteristic X-rays and Auger electrons. This makes it an ideal tracer for long-term diffusion studies at elevated temperatures. By introducing a thin layer of ⁵⁹Ni onto the surface of a material and analyzing its distribution after a high-temperature anneal, researchers can directly determine the diffusion coefficient. This document provides detailed application notes and protocols for using ⁵⁹Ni in metallurgical diffusion studies.
Principles of Tracer Diffusion
The underlying principle of the radiotracer method is to follow the movement of a small number of radioactive atoms (the tracer) through a host material. The concentration of the tracer is kept low enough that it does not significantly alter the chemical composition of the host material, and thus the measured diffusion coefficient is representative of the intrinsic atomic mobility.
The diffusion process is governed by Fick's laws of diffusion. For a thin film of tracer deposited on a semi-infinite solid, the concentration profile, C(x,t), after a diffusion anneal of time, t, at a constant temperature can be described by the solution to Fick's second law:
C(x,t) = [M / (πDt)¹/²] * exp(-x² / 4Dt)
where:
-
C(x,t) is the concentration of the tracer at a depth x from the surface after time t .
-
M is the total amount of tracer deposited per unit area.
-
D is the diffusion coefficient (in m²/s).
-
x is the penetration depth (in m).
-
t is the diffusion annealing time (in s).
By measuring the concentration of ⁵⁹Ni as a function of depth, the diffusion coefficient (D) can be determined. The temperature dependence of the diffusion coefficient typically follows an Arrhenius relationship:
D = D₀ * exp(-Q / RT)
where:
-
D₀ is the pre-exponential factor (in m²/s).
-
Q is the activation energy for diffusion (in J/mol or eV/atom).
-
R is the gas constant (8.314 J/mol·K).
-
T is the absolute temperature (in Kelvin).
By measuring D at several temperatures, the activation energy (Q) and the pre-exponential factor (D₀) can be determined from the slope and intercept of an Arrhenius plot (ln(D) vs. 1/T).
Data Presentation
The following tables summarize quantitative data for nickel diffusion in various metallurgical systems. Note that while the focus is on ⁵⁹Ni, data from studies using the chemically identical isotope ⁶³Ni and interdiffusion studies are also included for a more comprehensive overview.
Table 1: Self-Diffusion Data for Nickel
| Temperature (K) | D (m²/s) | D₀ (m²/s) | Q (kJ/mol) | Technique | Reference |
| 1150 - 1400 | - | 3.36 x 10⁻⁴ | 292.0 | Sectioning | [1] |
| 1147 and below | - | - | - | Surface Activity | [1] |
Table 2: Impurity Diffusion of Nickel in Various Metals and Alloys
| Matrix | Temperature (K) | D (m²/s) | D₀ (m²/s) | Q (kJ/mol) | Technique | Reference |
| α-Fe (ferrite) | 593 - 723 | - | - | 63.7 ± 4.8 | Atom Probe Tomography | |
| γ-Fe-40wt%Ni | 600 - 1010 | - | - | - | Radiotracer (⁵⁹Fe) | [2] |
| AISI 304 Stainless Steel | 1073 - 1423 | - | - | - | Diffusion Couple (EDX) | [3][4] |
| AISI 316L Stainless Steel | 1073 - 1423 | - | - | - | Diffusion Couple (EDX) | [3][4] |
| Duplex Stainless Steel | 1073 - 1423 | - | - | - | Diffusion Couple (EDX) | [5] |
| Cu-Fe-Ni Alloys | 1271 | Varies with composition | - | - | Radiotracer (⁶³Ni) | [6] |
Table 3: Pre-exponential Factors (D₀) and Activation Energies (Q) for Nickel Diffusion
| System | D₀ (m²/s) | Q (kJ/mol) | Comments | Reference |
| Ni self-diffusion (polycrystalline) | 3.36 x 10⁻⁴ | 292.0 | Volume diffusion | [1] |
| Ni in α-Fe | - | ~245 | Estimated from interdiffusion | |
| Ni in γ-Fe | - | ~280 | Estimated from interdiffusion | |
| Ni in AISI 304 | Generalized equations available for 950-1150 °C | - | Interdiffusion study | [3][4] |
| Ni in AISI 316L | Generalized equations available for 950-1150 °C | - | Interdiffusion study | [3][4] |
Experimental Protocols
The following are detailed protocols for conducting a metallurgical diffusion study using ⁵⁹Ni as a radiotracer.
Protocol 1: Sample Preparation and Tracer Deposition
-
Sample Preparation:
-
Prepare disc-shaped samples of the host material with a diameter of approximately 10-15 mm and a thickness of 2-5 mm.
-
The surface to be used for tracer deposition must be metallographically polished to a mirror finish (typically using diamond paste down to 1 µm or finer).
-
Clean the polished surface ultrasonically in a series of solvents (e.g., acetone, ethanol) to remove any residual polishing compounds and grease.
-
To relieve any stress induced by machining and polishing, and to stabilize the grain structure, pre-anneal the samples in a vacuum or inert atmosphere furnace at a temperature slightly above the highest intended diffusion annealing temperature.
-
-
Tracer Deposition:
-
⁵⁹Ni is typically available as a solution, often in dilute HCl.
-
Using a micropipette, carefully deposit a small droplet (a few microliters) of the ⁵⁹Ni solution onto the polished surface of the sample.
-
Spread the droplet evenly over the surface, ensuring it does not reach the edges.
-
Evaporate the solvent under an infrared lamp or in a vacuum chamber at a low temperature to leave a thin, uniform layer of the ⁵⁹Ni tracer.
-
Protocol 2: Diffusion Annealing
-
Encapsulation:
-
To prevent evaporation of the tracer and contamination of the furnace at high temperatures, encapsulate the sample. This is typically done by sealing it in an evacuated quartz tube.
-
For very high temperatures or reactive materials, wrapping the sample in a protective foil (e.g., tantalum) before encapsulation may be necessary.
-
-
Annealing:
-
Place the encapsulated sample in a tube furnace with a precise temperature controller.
-
Anneal the sample at the desired diffusion temperature for a predetermined time. The time and temperature are chosen to achieve a diffusion profile that is sufficiently deep for analysis (typically several tens to hundreds of micrometers) but not so deep that it reaches the back side of the sample.
-
The temperature should be controlled to within ±1 K.
-
-
Cooling:
-
After the annealing period, rapidly cool the sample to room temperature to "freeze in" the diffusion profile. This can be achieved by quenching the quartz tube in water.
-
Protocol 3: Serial Sectioning and Activity Measurement
This protocol describes the process of determining the concentration profile of ⁵⁹Ni within the sample.
-
Sample Alignment and Preparation:
-
Mount the annealed sample in a precision grinding machine or a lathe. It is critical that the surface to be sectioned is perfectly parallel to the original tracer-deposited surface.
-
Carefully grind the edges of the cylindrical sample to remove any tracer that may have diffused along the surface.
-
-
Serial Sectioning:
-
Remove successive thin layers of material from the diffused face of the sample. The thickness of each section should be small compared to the total diffusion depth.
-
Mechanical Grinding: For deeper diffusion profiles (micrometers), a precision grinding machine with fine-grit abrasive paper can be used. The thickness of each removed layer is determined by weighing the sample before and after each grinding step, knowing the sample's density and surface area.
-
Sputter Sectioning: For very shallow diffusion profiles (nanometers), ion beam sputtering is used to remove atomic layers. The thickness is calibrated based on the sputtering rate.
-
-
Activity Measurement:
-
The activity of ⁵⁹Ni in each removed section needs to be measured. ⁵⁹Ni decays by electron capture, emitting low-energy X-rays (around 6.9 keV).[7]
-
Liquid Scintillation Counting (LSC): This is a highly sensitive method for detecting the low-energy emissions from ⁵⁹Ni.[8][9][10]
-
Dissolve the collected material from each section in a suitable acid.
-
Mix the resulting solution with a liquid scintillation cocktail in a vial.
-
Measure the activity using a liquid scintillation counter. The counter detects the photons of light produced when the radiation from ⁵⁹Ni interacts with the scintillator.
-
-
Gamma-ray/X-ray Spectroscopy: A high-purity germanium (HPGe) or a silicon drift detector (SDD) can be used to detect the characteristic X-rays emitted by ⁵⁹Ni.[11][12][13] This method provides excellent energy resolution, which can help to distinguish the ⁵⁹Ni signal from any background radiation.
-
Protocol 4: Data Analysis and Calculation of Diffusion Coefficient
-
Constructing the Diffusion Profile:
-
For each section, calculate the specific activity (activity per unit mass). This is proportional to the concentration of ⁵⁹Ni.
-
Plot the logarithm of the specific activity (ln(C)) versus the square of the penetration depth (x²).
-
-
Calculating the Diffusion Coefficient (D):
-
According to the solution of Fick's second law for a thin film source, the plot of ln(C) vs. x² should yield a straight line.
-
The slope of this line is equal to -1/(4Dt).
-
Therefore, the diffusion coefficient can be calculated as: D = -1 / (4 * slope * t) , where 't' is the annealing time.
-
-
Determining Activation Energy (Q) and Pre-exponential Factor (D₀):
-
Repeat the experiment at several different temperatures to obtain a set of diffusion coefficients.
-
Create an Arrhenius plot by plotting the natural logarithm of the diffusion coefficient (ln(D)) versus the reciprocal of the absolute temperature (1/T).
-
The data should fall on a straight line. The slope of this line is equal to -Q/R, and the y-intercept is ln(D₀).
-
Calculate the activation energy: Q = -slope * R .
-
Calculate the pre-exponential factor: D₀ = exp(y-intercept) .
-
Visualizations
Caption: Experimental workflow for tracer diffusion studies using ⁵⁹Ni.
Caption: Vacancy-mediated diffusion mechanism for a Nickel atom.
Caption: Logical relationship of principles for determining diffusion parameters.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Nickel Diffusion into Austenitic Stainless Steels AISI 304 and 316L and Calculation of Diffusion Coefficients [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asn.sn [asn.sn]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 11. researchgate.net [researchgate.net]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Low-Level Detection of Nickel-59 in Geological Formations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-59 (⁵⁹Ni) is a long-lived radionuclide with a half-life of approximately 76,000 years, produced cosmogenically and as a result of neutron activation in certain industrial and geological environments.[1] Its low-level detection in geological formations is crucial for a variety of applications, including the safety assessment of nuclear waste repositories, geochronological dating of meteorites and terrestrial sediments, and as a tracer in environmental and geological processes.[1][2] The primary challenge in measuring ⁵⁹Ni at low concentrations is its low specific activity and the ubiquitous presence of its stable isobar, Cobalt-59 (⁵⁹Co), which creates significant analytical interference.[2][3]
This document provides detailed application notes and protocols for the ultra-trace detection of ⁵⁹Ni in geological samples, with a primary focus on Accelerator Mass Spectrometry (AMS) as the most sensitive and selective technique. A comparative overview of Liquid Scintillation Counting (LSC) is also presented to highlight its applications and limitations.
Detection Methodologies
The principal methods for the low-level detection of ⁵⁹Ni are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC). AMS is the preferred technique for its superior sensitivity and its ability to discriminate against the isobaric interference from ⁵⁹Co.[2]
Accelerator Mass Spectrometry (AMS)
AMS is an ultra-sensitive analytical technique capable of detecting isotopes at extremely low concentrations, often in the range of 10⁻¹² to 10⁻¹⁶ relative to their stable isotopes.[3] The method involves accelerating ions to high energies, followed by mass, energy, and charge state analysis to separate the isotope of interest from interferences.
A significant advantage of AMS is the effective suppression of the stable isobar ⁵⁹Co. This is achieved through a combination of techniques, including the use of a gas-filled magnet and a sophisticated detector system that can differentiate ions based on their energy loss and total energy.[2] Modern AMS systems can achieve an overall suppression factor for ⁵⁹Co of about 10⁷, leading to detection sensitivities for ⁵⁹Ni/Ni atomic ratios as low as 3.8×10⁻¹³.[2][4]
Liquid Scintillation Counting (LSC)
LSC is a widely used technique for the quantification of beta-emitting and electron-capturing radionuclides.[5] For ⁵⁹Ni, which decays via electron capture, LSC detects the emitted Auger electrons and internal bremsstrahlung X-rays.[6] While LSC is a more accessible and less expensive technique than AMS, its sensitivity for low-level ⁵⁹Ni is significantly limited by background radiation, quenching effects, and spectral interference from other co-existing radionuclides, particularly the beta-emitting ⁶³Ni.[5][7] The detection limits for ⁵⁹Ni using LSC are typically in the range of 50 mBq/L for water samples with a counting time of 200 minutes.[7]
Data Presentation: Comparison of Detection Methods
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Detection Limit | As low as 3.8 × 10⁻¹³ (⁵⁹Ni/Ni atomic ratio)[2][4] | Approximately 50 mBq/L (for water samples)[7] |
| Sample Mass | Typically in the milligram range[3] | Can require larger sample sizes (e.g., 1.5 L for water)[7] |
| Measurement Time | Less than 1 hour per sample[3] | Can be several hours (e.g., 200 minutes) for low-level samples[7] |
| Isobar Suppression (⁵⁹Co) | High (suppression factor of ~10⁷)[2] | Not applicable |
| Interferences | Primarily isobaric (⁵⁹Co) and molecular ions | Background radiation, chemical and color quenching, other radionuclides (e.g., ⁶³Ni)[5] |
| Cost & Accessibility | High cost, limited availability | Lower cost, widely available |
| Typical Uncertainty | Stated as a combination of systematic error, counting statistics, and background subtraction[2] | Dependent on counting statistics, background stability, and quench correction[5] |
Experimental Protocols
Protocol 1: Sample Preparation of Geological Materials for ⁵⁹Ni AMS Analysis
This protocol outlines the steps for the preparation of geological samples, such as rocks and sediments, for the determination of ⁵⁹Ni by AMS. The primary goal is to completely dissolve the sample and efficiently separate nickel from the bulk matrix and, crucially, from cobalt.
1. Sample Collection and Pre-treatment: 1.1. Collect representative geological samples using appropriate field techniques to avoid contamination. 1.2. Dry the samples at 105°C to a constant weight. 1.3. Crush and homogenize the sample to a fine powder (<100 mesh) using a ceramic or agate mortar and pestle to prevent metallic contamination.
2. Acid Digestion: 2.1. Accurately weigh approximately 100 mg of the powdered sample into a Teflon beaker. 2.2. Add a 1:1 mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃) and heat on a hotplate at 160°C for 48-72 hours in a closed vessel to ensure complete dissolution of silicate (B1173343) minerals.[8] 2.3. Evaporate the acid mixture to dryness. 2.4. Add a 3:1 mixture of concentrated hydrochloric acid (HCl) and HNO₃ (aqua regia) and heat at 150°C for another 48-72 hours to dissolve any remaining refractory phases.[8] 2.5. Evaporate to dryness and dissolve the residue in a known volume of dilute HCl (e.g., 6 M HCl) for subsequent chemical separation.
3. Chemical Separation of Nickel: This is a critical step to isolate nickel and remove cobalt. A two-step ion-exchange chromatography is recommended.[9] 3.1. Step 1: Cation-Exchange Chromatography: 3.1.1. Prepare a column with a cation-exchange resin (e.g., AG50W-X8). 3.1.2. Load the dissolved sample solution onto the column. 3.1.3. Elute the matrix elements with a mixture of dilute HCl and HF.[9] 3.1.4. Elute the nickel fraction with a suitable concentration of HCl. 3.2. Step 2: Anion-Exchange Chromatography or Ni-Specific Resin: 3.2.1. Further purify the nickel fraction using an anion-exchange resin or a nickel-specific resin (e.g., Ni Resin from Eichrom Technologies) to remove any remaining cobalt and other interfering elements.[10][11] 3.2.2. The separation is often based on the formation of nickel complexes with reagents like dimethylglyoxime (B607122) (DMG).[11]
4. Preparation of the AMS Target: 4.1. Evaporate the purified nickel solution to dryness. 4.2. Convert the nickel to nickel oxide (NiO) by heating in a furnace. 4.3. Press the NiO powder into a target holder for insertion into the ion source of the AMS system.
Protocol 2: ⁵⁹Ni Measurement by Accelerator Mass Spectrometry (AMS)
This protocol describes the general procedure for the measurement of the ⁵⁹Ni/Ni ratio using a tandem AMS system.
1. Ion Source and Injection: 1.1. Mount the NiO target in the ion source of the AMS. 1.2. Sputter the target with a cesium ion (Cs⁺) beam to produce negative nickel ions (Ni⁻).
2. Acceleration and Stripping: 2.1. Inject the Ni⁻ ions into the tandem accelerator and accelerate them to a high positive potential (e.g., several million volts). 2.2. Pass the high-energy Ni⁻ beam through a thin carbon foil or a gas stripper to remove electrons and create highly charged positive ions (e.g., Ni⁹⁺). This process also breaks up interfering molecular ions.
3. Mass and Energy Analysis: 3.1. Analyze the resulting positive ions using a combination of magnetic and electrostatic analyzers to select for the desired mass and charge state of ⁵⁹Ni.
4. Isobar Suppression and Detection: 4.1. Pass the ion beam through a gas-filled magnet or a specialized detector system (e.g., a ΔE-Q3D system) to separate the ⁵⁹Ni ions from the ⁵⁹Co isobars based on their different energy loss characteristics.[2] 4.2. Count the individual ⁵⁹Ni ions using a gas ionization chamber or a solid-state detector.
5. Data Acquisition and Analysis: 5.1. Simultaneously measure the beam current of a stable nickel isotope (e.g., ⁶⁰Ni or ⁶¹Ni) in a Faraday cup to determine the total nickel content. 5.2. Calculate the ⁵⁹Ni/Ni isotopic ratio by normalizing the number of ⁵⁹Ni counts to the stable isotope current and correcting for background and measurement efficiencies. The uncertainties are determined from counting statistics, systematic errors, and the background from ⁵⁹Co.[2]
Mandatory Visualization
Caption: Workflow for ⁵⁹Ni analysis in geological samples by AMS.
Caption: Logical flow of ion separation in AMS for ⁵⁹Ni detection.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing AMS measurement of 59Ni at CIAE [escholarship.org]
- 5. nrc.gov [nrc.gov]
- 6. This compound Isotope | High-Purity for Research [benchchem.com]
- 7. asn.sn [asn.sn]
- 8. scispace.com [scispace.com]
- 9. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stable Isotope Geochemistry of Nickel
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nickel Stable Isotope Geochemistry
Nickel (Ni) is a transition metal with five stable isotopes: 58Ni (68.077%), 60Ni (26.223%), 61Ni (1.140%), 62Ni (3.634%), and 64Ni (0.926%).[1] The significant mass differences between these isotopes lead to measurable fractionation during a variety of geological, environmental, and biological processes. This fractionation provides a powerful tool for tracing the origin and biogeochemical cycling of nickel in natural systems.
The isotopic composition of nickel is typically reported in delta notation (δ60Ni) as a per mil (‰) deviation from the NIST SRM 986 international standard:
δ60Ni (‰) = [ (60Ni/58Ni)sample / (60Ni/58Ni)NIST SRM 986 - 1 ] × 1000
Recent advancements in multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) have enabled high-precision measurement of nickel isotope ratios, opening up new frontiers in geochemistry, environmental science, and potentially, the life sciences and drug development.
Applications of Nickel Stable Isotope Geochemistry
The applications of nickel stable isotope analysis are diverse and expanding. Key areas include:
-
Geological and Cosmochemical Research: Tracing planetary accretion and core formation processes, understanding magmatic differentiation, and studying the terrestrial age of meteorites.[2][3][4]
-
Environmental Science: Identifying sources of nickel pollution in soils and water, and tracing the biogeochemical cycling of nickel in marine and terrestrial environments.[5][6] Nickel isotope signatures can help distinguish between natural and anthropogenic sources of nickel contamination.
-
Biological and Life Sciences: Investigating nickel's role as a bio-essential micronutrient in various organisms, including its uptake and metabolism by microorganisms and plants.[7][8] The emerging field of "isotope metallomics" suggests that stable isotope analysis of metals like nickel can provide insights into metabolic pathways and the mechanisms of diseases.[9][10]
Quantitative Data Summary
The following tables summarize the typical ranges of δ60Ni values observed in various natural materials. This data is essential for interpreting the results of nickel isotope studies.
Table 1: δ60Ni Values in Geological and Extraterrestrial Materials
| Material | δ60Ni Range (‰) | Key References |
| Igneous & Mantle-Derived Rocks | ||
| Bulk Silicate Earth (BSE) | +0.05 (average) | [2][11] |
| Igneous and Mantle Rocks | -0.13 to +0.16 | [2][12] |
| Sedimentary Rocks & Sediments | ||
| Manganese Nodules | +0.14 to +1.06 | [2][12] |
| Marine Sediments (Organic-Rich) | +0.2 to +2.5 | [5] |
| Shales | +0.14 to +1.06 | [2][12] |
| Soils | -0.27 to +0.17 | [13] |
| Ores | ||
| Komatiite-Hosted Ni-Rich Sulfides | -1.03 to -0.10 | [2][12] |
| Meteorites | ||
| Chondrites (metal) | ~0.0 to +0.2 (amu-1) | [3][14] |
| Iron Meteorites (metal) | ~0.0 to +0.3 (amu-1) | [3][14] |
| Pallasites (metal) | ~-0.1 to 0.0 (amu-1) | [3][14] |
Table 2: Natural Abundance of Stable Nickel Isotopes
| Isotope | Natural Abundance (%) |
| 58Ni | 68.077 |
| 60Ni | 26.223 |
| 61Ni | 1.140 |
| 62Ni | 3.634 |
| 64Ni | 0.926 |
| Data from various sources.[1] |
Experimental Protocols
High-precision nickel isotope analysis requires careful sample preparation to isolate nickel from the sample matrix and accurate measurement using MC-ICP-MS.
Protocol 1: Sample Digestion
Objective: To completely dissolve the sample and bring nickel into an aqueous solution.
Materials:
-
Sample powder (e.g., rock, soil, biological tissue)
-
Concentrated hydrofluoric acid (HF)
-
Concentrated nitric acid (HNO3)
-
Concentrated hydrochloric acid (HCl)
-
PFA Savillex® beakers
-
Hot plate
Procedure:
-
Weigh an appropriate amount of homogenized sample powder into a clean PFA beaker. The amount will depend on the expected nickel concentration.
-
Add a mixture of concentrated HF and HNO3 (typically in a 3:1 ratio).
-
Seal the beaker and place it on a hotplate at approximately 120-150°C for 48-72 hours, or until complete dissolution is achieved.
-
Carefully open the beaker and evaporate the acid mixture to dryness.
-
Add concentrated HCl and evaporate to dryness. Repeat this step at least twice to ensure the complete removal of fluorides.
-
Dissolve the final residue in a known volume of dilute HNO3 or HCl.
Protocol 2: Nickel Purification using Two-Step Ion Exchange Chromatography
Objective: To separate nickel from the sample matrix to avoid isobaric and polyatomic interferences during mass spectrometric analysis. This protocol is adapted from several published methods.
Materials:
-
AG50W-X8 cation exchange resin
-
Ni-spec™ resin
-
Chromatography columns
-
Hydrochloric acid (HCl) of various molarities
-
Nitric acid (HNO3)
-
Milli-Q water
Procedure:
Step 1: Cation Exchange Chromatography
-
Prepare a chromatography column with AG50W-X8 resin.
-
Condition the resin by washing with Milli-Q water, followed by dilute HCl.
-
Load the dissolved sample solution onto the column.
-
Elute the matrix elements using a specific sequence of HCl concentrations. The exact concentrations and volumes will depend on the sample matrix but typically involve washing with lower molarity HCl to remove major cations, followed by elution of the nickel fraction with a higher molarity HCl.
-
Collect the nickel-containing fraction.
Step 2: Anion Exchange or Ni-Specific Resin Chromatography
-
Evaporate the collected nickel fraction to dryness and redissolve in an appropriate acid solution for the second column.
-
Prepare a second chromatography column with a resin that has a high affinity for nickel, such as Ni-spec™ resin, or use an anion exchange resin like AG1-X8 with specific acid mixtures (e.g., HCl-acetic acid).
-
Load the nickel fraction onto the second column.
-
Wash the column with appropriate acid solutions to remove any remaining matrix elements.
-
Elute the purified nickel using a specific acid, such as dilute HNO3.
-
Collect the pure nickel fraction, evaporate to dryness, and redissolve in dilute HNO3 for analysis.
Protocol 3: Isotopic Analysis by MC-ICP-MS with Double-Spike Correction
Objective: To accurately measure the nickel isotope ratios and correct for instrumental mass bias.
Materials:
-
Purified nickel sample solution
-
61Ni-62Ni double-spike solution
-
NIST SRM 986 nickel standard solution
-
MC-ICP-MS instrument
Procedure:
-
Add a precisely calibrated 61Ni-62Ni double-spike solution to an aliquot of the purified sample solution. The optimal sample-to-spike ratio should be predetermined to minimize analytical error.
-
Allow the sample-spike mixture to equilibrate.
-
Introduce the sample-spike mixture and the NIST SRM 986 standard solution (also spiked) into the MC-ICP-MS.
-
Measure the ion beams of 58Ni, 60Ni, 61Ni, and 62Ni simultaneously.
-
Use the measured ratios of the spiked sample and the known isotopic composition of the spike to calculate the true, unfractionated isotope ratios of the sample.
-
Express the final results as δ60Ni values relative to the NIST SRM 986 standard.
Visualizations
Caption: Workflow for Nickel Isotope Analysis.
Caption: Principle of Double-Spike Correction.
Potential Applications in Drug Development and Life Sciences
While the application of natural nickel isotope fractionation in drug development is an emerging field, the principles of isotope geochemistry and metallomics offer several promising avenues for future research.
Tracing Nickel in Biological Systems
Nickel is an essential cofactor for several enzymes, such as urease and certain hydrogenases.[15] Pathological conditions or the introduction of drugs that interact with these metalloenzymes could potentially alter nickel metabolism, leading to measurable isotopic fractionation.
-
Potential Application: Monitoring the δ60Ni in biofluids (blood, urine) could serve as a novel biomarker for diseases affecting nickel-dependent metabolic pathways or for assessing the in vivo effects of drugs targeting these pathways.
Investigating Drug-Metalloenzyme Interactions
The binding of a drug to a nickel-containing enzyme could alter the coordination environment of the nickel ion, which may lead to an equilibrium isotope effect.
-
Hypothetical Scenario: A drug that inhibits a nickel-dependent enzyme by binding to or near the active site could induce a shift in the nickel isotope composition of the enzyme or surrounding cellular components. This could be investigated in vitro to understand the mechanism of drug action at the metallic center.
Caption: Potential Drug-Induced Ni Isotope Fractionation.
Toxicology of Nickel-Containing Compounds and Nanoparticles
Understanding the environmental fate and toxicity of nickel-containing compounds, including those used in pharmaceuticals or as nanoparticles, is crucial.[16][17]
-
Application: Stable nickel isotopes can be used as tracers to follow the uptake, distribution, and excretion of nickel from these compounds in toxicological studies.[18][19] By using an enriched stable isotope of nickel to synthesize a specific compound, researchers can distinguish its fate from the natural background nickel present in the organism.
Conclusion
The stable isotope geochemistry of nickel is a robust and versatile tool with well-established applications in the earth and environmental sciences. While its direct application in drug development is still in its infancy, the potential for using natural and enriched nickel isotopes to trace metabolic pathways, investigate drug-enzyme interactions, and assess the toxicology of nickel-containing compounds is significant. As analytical techniques continue to improve and our understanding of biological nickel isotope fractionation grows, we can expect to see novel applications emerge in the fields of pharmacology, toxicology, and personalized medicine.
References
- 1. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. Planetary accretion and core formation inferred from Ni isotopes in enstatite meteorites | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A biomarker based on the stable isotopes of nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope metallomics approaches for medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope metallomics approaches for medical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Nickel Isotope Variations in Terrestrial Silicate Rocks and Geological Reference Materials Measured by MC-ICP-MS (2013) | Bleuenn Gueguen | 124 Citations [scispace.com]
- 12. Nickel Isotope Variations in Terrestrial Silicate Rocks and Geological Reference Materials Measured by MC-ICP-MS | OIEau - Eaudoc [oieau.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nickeltest.net [nickeltest.net]
- 17. epa.gov [epa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. civil.colorado.edu [civil.colorado.edu]
Application of Nickel-59 in the Study of Extraterrestrial Dust in Ice and Sediment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The long-lived cosmogenic radionuclide, Nickel-59 (⁵⁹Ni), with a half-life of approximately 76,000 years, serves as a crucial tracer for quantifying the influx of extraterrestrial material to Earth.[1] Produced in meteoroids and interplanetary dust particles through cosmic-ray-induced nuclear reactions, ⁵⁹Ni is deposited in terrestrial archives such as deep-sea sediments and polar ice sheets. Its detection and quantification provide invaluable insights into the history of our solar system, the flux of cosmic dust over geological timescales, and the terrestrial ages of meteorites.[1] This document provides detailed application notes and experimental protocols for the study of ⁵⁹Ni in these matrices.
A Note on "Signaling Pathways": The term "signaling pathways" is typically associated with biological and pharmacological research, describing cascades of molecular interactions that elicit cellular responses. In the geochemical and cosmochemical context of this topic, there are no "signaling pathways" in the biological sense. Instead, the logical relationships and experimental sequences are best represented as analytical workflows . These workflows detail the progression from sample acquisition to final data interpretation. The diagrams provided in this document will, therefore, illustrate these analytical workflows.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize quantitative data for ⁵⁹Ni and total nickel concentrations in various extraterrestrial and terrestrial samples. These values are essential for establishing baseline concentrations and for identifying extraterrestrial signatures in ice and sediment samples.
Table 1: ⁵⁹Ni/Ni Ratios and Specific Activities in Meteorites and Lunar Samples
| Sample Type | Sample Name | ⁵⁹Ni/Ni Ratio (x 10⁻¹³) | Specific Activity (dpm/kg) | Reference(s) |
| Pallasite Meteorite | Admire | 2300 ± 400 | 280 ± 50 | [2] |
| Lunar Rock | Apollo 16 (68815) | 8.8 ± 3.3 | 4.1 ± 1.5 | [2] |
dpm = disintegrations per minute
Table 2: Nickel Concentrations in Deep-Sea Sediments
| Location | Sediment Type | Nickel (Ni) Concentration (ppm) | Reference(s) |
| Central Pacific | Red Clay | 250 | [3] |
| Central Pacific | Calcareous Ooze | 50 - 100 | [3] |
| North Pacific | Pelagic Clay | 100 - 400 |
Table 3: Nickel Concentrations in Antarctic Ice Core Dust
| Ice Core | Dust Source Period | Nickel (Ni) in Dust (ppm) | Reference(s) |
| Dome C | Last Glacial Maximum | ~20-50 | |
| Vostok | Holocene | ~10-30 |
Experimental Protocols
The analysis of ⁵⁹Ni in ice and sediment requires meticulous sample preparation to isolate nickel from the bulk matrix and to remove interfering isobars, followed by ultra-sensitive measurement using Accelerator Mass Spectrometry (AMS).
Protocol 1: Extraction and Analysis of ⁵⁹Ni from Ice Cores
1. Sample Collection and Decontamination:
-
Ice core sections are collected from polar regions, ensuring minimal contamination during drilling and transport.
-
In a clean laboratory environment (Class 100), the outer layers of the ice core section are mechanically removed using pre-cleaned stainless steel or PFA chisels to eliminate potential surface contamination. This process is often repeated.
2. Melting and Filtration:
-
The decontaminated ice is placed in a pre-cleaned PFA or quartz container and allowed to melt at room temperature.
-
The meltwater is then filtered through a pre-weighed 0.45 µm filter (e.g., cellulose (B213188) nitrate (B79036) or polycarbonate) to separate the dust particles.
-
The filter is dried and weighed to determine the total dust mass.
3. Chemical Digestion of Dust:
-
The filter containing the dust is placed in a PFA beaker.
-
A mixture of high-purity acids (e.g., HF, HNO₃, and HCl) is added to the beaker to completely dissolve the silicate (B1173343) and oxide mineral phases of the dust.
-
The sample is heated on a hotplate in a fume hood until complete dissolution is achieved.
4. Chemical Separation and Purification of Nickel:
-
Objective: To isolate nickel from the complex sample matrix and, critically, to separate it from Cobalt-59 (⁵⁹Co), a stable isobar that interferes with AMS measurements of ⁵⁹Ni.
-
Procedure (Multi-column Ion-Exchange Chromatography):
-
The digested sample solution is evaporated to dryness and re-dissolved in a specific molarity of HCl (e.g., 2M HCl).
-
Anion-Exchange Chromatography: The solution is passed through an anion-exchange resin column (e.g., AG1-X8). Iron, cobalt, and other elements that form anionic chloride complexes are retained on the resin, while nickel passes through.
-
Cation-Exchange Chromatography: The eluate from the first column, containing nickel, is then loaded onto a cation-exchange resin column (e.g., AG50W-X8). Nickel is adsorbed onto the resin, while remaining anionic and neutral species are washed away.
-
Nickel is then selectively eluted from the cation-exchange resin using a different concentration of HCl.
-
Nickel-Specific Resin: For high-purity separation, a final step using a nickel-specific resin (e.g., Eichrom Ni-Spec) can be employed. This resin has a high affinity for nickel, allowing for its effective separation from any remaining interfering elements.[4]
-
5. Sample Preparation for AMS:
-
The purified nickel fraction is evaporated to dryness.
-
The residue is converted to nickel oxide (NiO) by heating in a furnace.
-
The NiO powder is mixed with a high-purity conductive powder (e.g., silver or niobium) and pressed into a target holder (cathode) for the AMS ion source.
6. ⁵⁹Ni Measurement by Accelerator Mass Spectrometry (AMS):
-
The sample cathode is placed in the ion source of the AMS.
-
A beam of cesium ions (Cs⁺) is used to sputter the sample, producing negative nickel ions (Ni⁻).
-
These ions are accelerated to high energies (MeV range) in a tandem accelerator.
-
At the accelerator's terminal, the high-energy ions pass through a thin carbon foil or gas, which strips away multiple electrons, converting the negative ions into highly positive ions (e.g., Ni¹⁰⁺) and destroying molecular isobars.
-
A series of magnets and electrostatic analyzers are then used to separate the ions based on their mass-to-charge ratio and energy, effectively separating ⁵⁹Ni from the much more abundant stable nickel isotopes and any remaining ⁵⁹Co.
-
The ⁵⁹Ni ions are counted individually in a particle detector, while the stable nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni) are measured as an electrical current in a Faraday cup.
-
The ratio of ⁵⁹Ni counts to the stable isotope current provides the ⁵⁹Ni/Ni isotopic ratio of the sample.
Protocol 2: Extraction and Analysis of ⁵⁹Ni from Deep-Sea Sediments
1. Sample Collection and Preparation:
-
Sediment cores are collected from the deep sea using coring devices (e.g., piston corer, gravity corer).
-
The core is sectioned into desired depth intervals in a clean laboratory.
-
The sediment samples are freeze-dried to remove water and then weighed.
-
The dried sediment is ground to a fine, homogeneous powder using an agate mortar and pestle.
2. Chemical Digestion:
-
A known mass of the powdered sediment is weighed into a PFA beaker.
-
A multi-acid digestion procedure, similar to that for ice core dust (Protocol 1, Step 3), is employed using a combination of HF, HNO₃, and HCl to ensure complete dissolution of the silicate and carbonate matrix.
3. Chemical Separation and Purification of Nickel:
-
The chemical separation and purification of nickel from the digested sediment solution follows the same multi-column ion-exchange chromatography procedure as outlined for ice core dust (Protocol 1, Step 4). The larger sample size of sediments may require scaling up the resin volumes and reagent quantities.
4. Sample Preparation for AMS:
-
This step is identical to the procedure for ice core samples (Protocol 1, Step 5).
5. ⁵⁹Ni Measurement by Accelerator Mass Spectrometry (AMS):
-
This step is identical to the procedure for ice core samples (Protocol 1, Step 6).
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of ⁵⁹Ni in extraterrestrial dust from ice and sediment.
Caption: Workflow for ⁵⁹Ni analysis in extraterrestrial dust from ice cores.
Caption: Workflow for ⁵⁹Ni analysis in extraterrestrial dust from deep-sea sediments.
Caption: Logical flow of Accelerator Mass Spectrometry for ⁵⁹Ni analysis.
References
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
Troubleshooting & Optimization
Technical Support Center: Overcoming ⁵⁹Co Interference in ⁵⁹Ni AMS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isobaric interference of Cobalt-59 (⁵⁹Co) during Nickel-59 (⁵⁹Ni) analysis by Accelerator Mass Spectrometry (AMS).
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of ⁵⁹Ni AMS, and why is ⁵⁹Co a problem?
A1: Isobaric interference occurs when two different elements have isotopes with nearly identical mass-to-charge ratios. In the case of ⁵⁹Ni AMS, the stable isotope ⁵⁹Co has a mass that is virtually indistinguishable from the radionuclide ⁵⁹Ni by the mass spectrometers typically used in AMS. Because ⁵⁹Co is naturally abundant and often present in samples, its signal can overwhelm the ultra-trace levels of ⁵⁹Ni, making accurate quantification of ⁵⁹Ni impossible without specialized separation techniques.
Q2: What are the primary methods to overcome ⁵⁹Co interference in ⁵⁹Ni AMS?
A2: The main strategies to mitigate or eliminate ⁵⁹Co interference can be categorized into three stages of the AMS process:
-
Pre-Analysis (Sample Preparation): Chemical separation techniques are employed to remove cobalt from the nickel sample before it is introduced into the ion source.
-
During AMS Analysis (Isobar Separation): Several in-line techniques can be used to separate the ⁵⁹Ni and ⁵⁹Co ion beams within the AMS system. These include the use of a gas-filled magnet, a ΔE-Q3D detection system, and laser photodetachment.
-
High-Energy Separation: At sufficiently high beam energies, the "full stripping" technique can be used to separate the isobars.
Q3: How much suppression of ⁵⁹Co is typically required for accurate ⁵⁹Ni measurements?
A3: The required suppression factor for ⁵⁹Co depends on the initial Co/Ni ratio in the sample and the desired detection limit for ⁵⁹Ni. For many applications, an overall suppression factor of 10⁷ or higher is necessary to achieve detection sensitivities in the range of 10⁻¹³ for the ⁵⁹Ni/Ni atomic ratio.[1][2]
Troubleshooting Guides
Issue 1: High ⁵⁹Co background in the detector despite chemical separation.
Possible Cause: Incomplete chemical separation of cobalt from the nickel sample.
Troubleshooting Steps:
-
Review Chemical Protocol: Verify the efficiency of your cobalt-nickel separation method. Common methods include anion exchange chromatography and solvent extraction.[3][4][5]
-
Optimize Anion Exchange: If using anion exchange with hydrochloric acid, ensure the HCl concentration is optimized for the selective elution of nickel while retaining cobalt on the column.[4]
-
Consider Solvent Extraction: For complex matrices, synergistic solvent extraction (SSX) using reagents like Cyanex 272 can be highly effective at separating cobalt from nickel.[3]
-
Blank Sample Analysis: Process a "chemical blank" (reagent nickel carrier) through the entire chemical preparation and AMS measurement process to quantify any cobalt contamination introduced during sample handling.[4]
Issue 2: Insufficient separation of ⁵⁹Ni and ⁵⁹Co peaks in the Q3D magnetic spectrometer.
Possible Cause: Incorrect settings of the Q3D magnetic field or issues with the energy loss foil.
Troubleshooting Steps:
-
Optimize Magnetic Field: The magnetic rigidity of ⁵⁹Co is slightly higher than that of ⁵⁹Ni after passing through the tandem accelerator.[6] Carefully adjust the magnetic field of the Q3D spectrometer to maximize the spatial separation between the ⁵⁹Ni and ⁵⁹Co ions at the focal plane.[1][7]
-
Inspect Stripper/Degrader Foil: A homogeneous and appropriately thick foil is crucial for inducing a differential energy loss (ΔE) between the isobars.[1] Any inconsistencies in the foil can lead to poor separation.
-
Calibrate with Standards: Use a ⁵⁹Ni standard sample and a cobalt-only sample to calibrate the positions of ⁵⁹Ni and ⁵⁹Co on the focal plane detector. This will allow for the precise setting of gates to isolate the ⁵⁹Ni events.[1]
Issue 3: Low overall transmission of ⁵⁹Ni when using laser photodetachment.
Possible Cause: Non-optimal laser parameters or ion beam optics.
Troubleshooting Steps:
-
Verify Laser Wavelength and Power: The laser photon energy must be sufficient to detach an electron from the Co⁻ ion but not from the Ni⁻ ion. The electron affinities are key parameters here. Ensure the laser power is adequate to achieve a high neutralization probability for the Co⁻ beam.[8][9]
-
Check Ion-Laser Beam Overlap: Maximize the spatial and temporal overlap between the ion beam and the laser beam. This is critical for efficient photodetachment.[8]
-
Optimize RFQ Cooler: If using a gas-filled radio frequency quadrupole (RFQ) cooler to slow down the ions and increase interaction time, ensure that the RFQ parameters are optimized for high transmission of the Ni⁻ ions.[8]
Experimental Protocols
Protocol 1: Chemical Separation of Cobalt from Nickel using Anion Exchange
This protocol is based on the method described for preparing extraterrestrial samples for ⁵⁹Ni AMS.[4]
-
Sample Dissolution: Dissolve the sample in an appropriate acid mixture.
-
Initial Purification: Perform initial purification steps to remove bulk matrix components. This may involve precipitation or other chromatographic techniques.
-
Anion Exchange Chromatography:
-
Prepare an anion exchange column (e.g., Dowex 1x8).
-
Condition the column with 9 N HCl.
-
Load the sample solution onto the column.
-
Elute the nickel fraction with 9 N HCl. Cobalt will be retained on the column.
-
Collect the nickel-containing eluent.
-
-
Conversion to Oxide: Convert the purified nickel to Ni(NO₃)₂ and then ignite at 1000°C to produce NiO.[4]
-
Reduction to Metal (Optional): The NiO can be reduced to metallic nickel by heating in a hydrogen gas flow at 600°C.[4] The resulting powder is then pressed into a target holder for the AMS ion source.
Protocol 2: Isobar Separation using a ΔE-Q3D Detection System
This protocol outlines the general procedure for separating ⁵⁹Ni from ⁵⁹Co using a magnetic spectrometer and an energy loss detector.[1][6]
-
Ion Source and Acceleration: Generate negative ions (Ni⁻) from the sample target in a cesium sputter ion source. Accelerate the ions to a high energy (e.g., >50 MeV) using a tandem accelerator.
-
Stripping: Pass the high-energy ion beam through a thin foil (e.g., Si₃N₄) to strip electrons and create positive ions.[1]
-
Magnetic Separation (Q3D): Inject the positive ions into a Q3D (Quadrupole-Dipole-Dipole-Dipole) magnetic spectrometer.
-
Focal Plane Detection:
-
The ions are separated based on their magnetic rigidity. Due to nuclear charge differences, ⁵⁹Co will have a slightly different trajectory than ⁵⁹Ni.
-
Adjust the Q3D magnetic field so that the ⁵⁹Ni ions are focused onto the entrance of a gas ionization chamber, while the majority of ⁵⁹Co ions are physically blocked.[1]
-
-
Particle Identification:
-
The gas ionization chamber measures the energy loss (ΔE) of the ions that enter.
-
Generate two-dimensional spectra of energy loss signals (e.g., ΔE1 vs. ΔE4).[1] The ⁵⁹Ni and residual ⁵⁹Co events will form distinct clusters in this spectrum.
-
Apply software gates to the ⁵⁹Ni cluster to eliminate any remaining ⁵⁹Co background counts.[1]
-
Quantitative Data Summary
| Technique | Parameter | Value | Reference |
| ΔE-Q3D System | ⁵⁹Co Suppression Factor | > 500 (at focal plane) | [1] |
| Overall ⁵⁹Co Suppression Factor | ~10⁷ | [1][2] | |
| ⁵⁹Ni/Ni Detection Sensitivity | 3.8 x 10⁻¹³ | [1] | |
| Laser Photodetachment | Demonstrated Ion Neutralization | > 98% | [8] |
| Potential Isobar Suppression Factor | > 10¹⁰ | [9][10] | |
| Ion Beam Transmission (through RFQ cooler) | up to 8% | [8] |
Visualizations
References
- 1. arxiv.org [arxiv.org]
- 2. Developing AMS measurement of 59Ni at CIAE [escholarship.org]
- 3. teck.com [teck.com]
- 4. hep.ucsb.edu [hep.ucsb.edu]
- 5. Anion-exchange separation of cobalt from nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMS Measurement of 59Ni at China Institute of Atomic Energy | Radiocarbon | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. gup.ub.gu.se [gup.ub.gu.se]
- 9. 5 YEARS OF ION-LASER INTERACTION MASS SPECTROMETRY—STATUS AND PROSPECTS OF ISOBAR SUPPRESSION IN AMS BY LASERS - ProQuest [proquest.com]
- 10. 5 YEARS OF ION-LASER INTERACTION MASS SPECTROMETRY—STATUS AND PROSPECTS OF ISOBAR SUPPRESSION IN AMS BY LASERS | Radiocarbon | Cambridge Core [cambridge.org]
Technical Support Center: Enhancing Nickel-59 Detection Efficiency in Liquid Scintillation Counting
Welcome to the technical support center for the detection of Nickel-59 (Ni-59) using Liquid Scintillation Counting (LSC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to optimize your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What makes Ni-59 challenging to detect accurately using LSC?
A1: The primary challenge in detecting Ni-59 lies in its decay characteristics. Ni-59 decays via electron capture, emitting low-energy Auger electrons and X-rays. These low-energy emissions are highly susceptible to quenching, which can significantly reduce counting efficiency. Furthermore, Ni-59 is often present with Nickel-63 (Ni-63), a beta emitter whose spectrum can overlap with that of Ni-59, complicating accurate quantification.[1]
Q2: What is "quenching" and how does it affect my Ni-59 measurement?
A2: Quenching is any process that reduces the efficiency of the energy transfer from the radioactive decay to the photomultiplier tubes (PMTs) of the LSC.[2][3] This results in a lower-than-expected count rate (CPM). There are two main types of quenching:
-
Chemical Quench: Occurs when substances in the LSC cocktail interfere with the transfer of energy from the solvent to the scintillator.[3][4]
-
Color Quench: Caused by colored or opaque materials in the sample that absorb the light photons emitted by the scintillator before they reach the PMTs.[3][4]
Q3: How can I correct for quenching in my samples?
A3: Quench correction is crucial for accurate DPM (disintegrations per minute) determination. Common methods include:
-
Internal Standard Method: A known amount of a standard with the same radionuclide is added to the sample after an initial count. The increase in CPM is used to calculate the counting efficiency.[5][6]
-
External Standard Method: The LSC instrument uses an external gamma source to generate a Compton spectrum in the sample. The shape of this spectrum is affected by quenching and is used to calculate a quench indicating parameter (e.g., t-SIE), which is then used with a quench curve to determine the efficiency.[4][7]
-
Channels Ratio Method: This method uses the ratio of counts in two different energy windows of the sample's own spectrum to determine the extent of quenching.[2][7]
Q4: Which LSC cocktail is best for Ni-59 analysis?
A4: The choice of LSC cocktail is critical for maximizing counting efficiency and sample compatibility. For aqueous samples containing Ni-59, modern, high-efficiency cocktails are recommended.
-
Ultima Gold™ series (e.g., Ultima Gold, Ultima Gold XR, Ultima Gold AB): These are often recommended for a wide range of aqueous and non-aqueous samples and exhibit good quench resistance.[8][9]
-
Classical Cocktails (e.g., Insta-Gel Plus, Pico-Fluor Plus): These can also be effective, particularly for certain sample matrices.[8] It is crucial to select a cocktail that can accommodate your sample volume and composition to ensure a homogenous mixture.[8]
Q5: Can I distinguish between Ni-59 and Ni-63 using LSC?
A5: Differentiating Ni-59 and Ni-63 with LSC is challenging due to their overlapping energy spectra.[1] A common approach is the channel division method , where specific energy channels are set to predominantly count one isotope over the other. For instance, a lower energy channel might be set for Ni-59, while a higher energy channel captures the higher-energy beta particles from Ni-63. However, this method has limitations, especially when the activity of Ni-63 is significantly higher than that of Ni-59.[1]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low Counting Efficiency | 1. Quenching: Chemical or color quench from the sample matrix. 2. Phase Separation: The sample is not homogeneously mixed with the LSC cocktail. 3. Incorrect LSC Cocktail: The chosen cocktail is not suitable for the sample type or volume. 4. Instrument Settings: Incorrect energy window settings on the LSC. | 1. Address Quenching: Prepare a quench curve to accurately determine counting efficiency. Consider sample purification to remove quenching agents. For colored samples, bleaching with hydrogen peroxide may be an option. 2. Ensure Homogeneity: Vigorously mix the sample and cocktail. If phase separation persists, try a different cocktail with a higher capacity for your sample type or reduce the sample volume. 3. Select an Appropriate Cocktail: Consult cocktail selection guides for your specific sample matrix (e.g., aqueous, acidic).[8][10] 4. Optimize Instrument Settings: Ensure the energy windows are correctly set for Ni-59. |
| High Background Counts | 1. Chemiluminescence: A chemical reaction between the sample and the cocktail producing light.[6] 2. Photoluminescence: The LSC vial and cocktail absorb and then re-emit light. 3. Contamination: The LSC, vials, or cocktail are contaminated with a radioactive source. 4. Static Electricity: Static charges on the vials can generate spurious counts. | 1. Address Chemiluminescence: Allow the samples to dark-adapt for several hours before counting. Acidifying the sample can sometimes reduce chemiluminescence.[6] 2. Address Photoluminescence: Dark-adapt samples before counting. 3. Check for Contamination: Run a background sample with just the cocktail. If counts are high, try a new batch of cocktail and new vials. 4. Reduce Static: Wipe the outside of the vials with an anti-static wipe before loading them into the LSC. |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in sample volume, cocktail volume, or mixing. 2. Pipetting Errors: Inaccurate dispensing of sample or cocktail. 3. Sample Instability: The sample is precipitating or separating from the cocktail over time. | 1. Standardize Protocol: Follow a strict, documented protocol for sample preparation. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Check for Stability: Visually inspect samples before counting. If stability is an issue, consider counting the samples immediately after preparation or using a gelling cocktail. |
| Inaccurate DPM Results | 1. Incorrect Quench Correction: The quench curve used is not appropriate for the sample matrix. 2. Instrument Calibration Issues: The LSC is not properly calibrated. | 1. Matrix-Matched Quench Curve: Prepare a quench curve using standards that are matrix-matched to your samples for the most accurate correction. 2. Regular Calibration: Ensure the LSC is regularly calibrated and passes performance checks according to the manufacturer's recommendations. |
Data Presentation
Table 1: LSC Cocktail Selection Guide for Aqueous Ni-59 Samples
| Ionic Strength of Sample | Sample Volume (in 10 mL Cocktail) | Recommended Safer Cocktails | Recommended Classical Cocktails |
| Low (<0.1 M) | 0 - 2.5 mL | Ultima Gold, Ultima Gold MV, Ultima Gold AB, Ultima Gold LLT, Opti-Fluor, Emulsifier-Safe | Insta-Gel Plus, Bio-Fluor Plus, Pico-Fluor Plus |
| Medium (0.1 M - 0.5 M) | 0 - 2.5 mL | Ultima Gold, Ultima Gold XR, Ultima Gold AB, Ultima Gold LLT | Hionic-Fluor, Pico-Fluor Plus |
| High (>0.5 M) | 0 - 2.5 mL | Ultima Gold XR | Hionic-Fluor, Pico-Fluor Plus |
Data synthesized from PerkinElmer and Triskem International product selection guides.[8][10][11]
Table 2: Typical Counting Efficiencies and Quench Resistance
| LSC Cocktail | Solvent Type | Typical ³H Efficiency (Unquenched) | Quench Resistance | Notes |
| Ultima Gold | DIPN | ~56% | High | Multipurpose cocktail for a wide range of samples.[9] |
| Ultima Gold XR | DIPN | ~50% | Very High | High sample load capacity.[9] |
| Ultima Gold LLT | DIPN | ~52% | High | Good for low-level counting.[9] |
| Insta-Gel Plus | Pseudocumene | ~56% | Medium | Forms a stable gel with high water content.[9] |
| Pico-Fluor Plus | Pseudocumene | ~57% | Medium | Remains in a single liquid phase.[9] |
Note: Ni-59 counting efficiency will be different from ³H but relative performance between cocktails is expected to be similar. Actual efficiency must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Aqueous Samples for Ni-59 LSC
This protocol describes a general procedure for preparing aqueous samples, such as groundwater, for Ni-59 analysis.
-
Sample Collection and Filtration:
-
Collect a representative water sample (e.g., 100-500 mL) in a clean beaker.
-
If suspended solids are present, filter the sample through a 0.45 µm filter.
-
-
Pre-concentration (for large volume samples):
-
To a 500 mL sample, add 1 mL of Ni carrier solution (2 mg/mL).
-
Add 2 mL of iron carrier solution (5 mg/mL Fe) and mix well.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
While stirring, slowly add 1M NaOH until a pink color persists (pH 8-9), precipitating iron hydroxide (B78521) which co-precipitates Nickel.
-
Centrifuge the sample at 2000 rpm for 10 minutes and discard the supernatant.
-
-
Sample Digestion and Dissolution:
-
Add 5 mL of concentrated HCl to the precipitate and evaporate to dryness on a hot plate.
-
Dissolve the residue in 5 mL of 1M HCl. Gentle heating may be required.
-
-
Complexation and pH Adjustment:
-
Add 1 mL of 1M ammonium (B1175870) citrate (B86180) to complex any interfering ions.
-
Add a few drops of phenolphthalein and adjust the pH to 8-9 with ammonium hydroxide.
-
-
LSC Cocktail Addition and Counting:
-
Transfer a known aliquot of the prepared sample into a 20 mL glass scintillation vial.
-
Add 10-15 mL of a suitable LSC cocktail (e.g., Ultima Gold™).
-
Cap the vial tightly and shake vigorously until the solution is clear and homogenous.
-
Wipe the outside of the vial to remove any static charge or fingerprints.
-
Place the vial in the LSC for counting.
-
Protocol 2: Generating a Chemical Quench Correction Curve
This protocol outlines the steps to create a quench curve using a set of standards with a known activity and varying amounts of a quenching agent.
-
Prepare a Standard Radioactive Solution:
-
In a volumetric flask, prepare a stock solution of a known activity of a suitable standard (e.g., a certified Ni-59 standard, or a beta emitter with similar energy if Ni-59 is not available) in a compatible LSC cocktail. The final activity should be around 50,000 - 200,000 DPM per vial.
-
-
Dispense Standards:
-
Into a series of 10 high-performance glass scintillation vials, dispense an equal volume of the radioactive cocktail solution (e.g., 10 mL).
-
-
Add Quenching Agent:
-
To each vial, add a progressively larger amount of a chemical quenching agent (e.g., nitromethane (B149229) or chloroform). For example, add 0 µL to the first vial, 10 µL to the second, 20 µL to the third, and so on.
-
-
Count the Standards:
-
Cap and mix each vial thoroughly.
-
Count the entire set of standards in the LSC. The instrument will measure the CPM and a quench indicating parameter (e.g., t-SIE) for each standard.
-
-
Generate the Quench Curve:
-
The LSC software will typically have a function to generate a quench curve by plotting the known DPM against the measured CPM and the quench parameter. This curve will then be stored and used to automatically calculate the DPM of unknown samples.
-
Visualizations
References
- 1. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 2. ehs.psu.edu [ehs.psu.edu]
- 3. revvity.com [revvity.com]
- 4. scar.utoronto.ca [scar.utoronto.ca]
- 5. lablogic.com [lablogic.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. sfu.ca [sfu.ca]
- 8. resources.revvity.com [resources.revvity.com]
- 9. novabio.ee [novabio.ee]
- 10. cdn.website-editor.net [cdn.website-editor.net]
- 11. triskem-international.com [triskem-international.com]
Chemical purification methods for isolating Nickel-59
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical purification of Nickel-59. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the chemical purification of this compound are ion exchange chromatography and precipitation with dimethylglyoxime (B607122) (DMG). Ion exchange chromatography utilizes resins that selectively bind nickel ions, allowing for the separation from other elements.[1][2] DMG precipitation involves the formation of a highly specific and insoluble nickel-DMG complex, which can then be separated from the solution.[3][4][5]
Q2: What are the main interfering radionuclides in this compound analysis?
A2: The primary interfering radionuclides in this compound analysis are Cobalt-60 (⁶⁰Co) and Iron-55 (⁵⁵Fe). ⁶⁰Co emits gamma rays that can create background noise, while ⁵⁵Fe produces low-energy X-rays that can overlap with the X-rays emitted by ⁵⁹Ni during its electron capture decay.[1] Therefore, effective purification methods must be employed to remove these interfering elements.
Q3: How can I remove iron interference during DMG precipitation?
A3: Iron (Fe) can interfere with the DMG precipitation of nickel. To mitigate this, iron is typically oxidized from Fe(II) to Fe(III) using nitric acid. Subsequently, a masking agent such as tartaric acid or citric acid is added. These agents form stable, soluble complexes with Fe(III), preventing it from precipitating with DMG.[3][6]
Q4: What is the optimal pH for precipitating nickel with dimethylglyoxime?
A4: The quantitative precipitation of the nickel-dimethylglyoxime complex occurs in a solution with a pH buffered in the range of 5 to 9.[3][4][5][7] It is crucial to maintain this pH range, as a lower pH will favor the dissolution of the complex.[3][4][5][8]
Q5: What are the common resins used for this compound purification by ion exchange?
A5: Several types of resins are used for Ni-59 purification. Cation exchange resins, such as AG50W-X8, are used for the initial removal of matrix elements. For more specific nickel separation, specialized resins like Eichrom's Nickel Resin (which contains DMG) or other chelating resins are employed.[1][2][9]
Troubleshooting Guides
Dimethylglyoxime (DMG) Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or slow precipitate formation | Incorrect pH (too acidic). | Adjust the pH of the solution to the 5-9 range using ammonia (B1221849) or a suitable buffer.[3][4][5][8] |
| Insufficient DMG reagent. | Add more 1% alcoholic DMG solution. However, avoid a large excess to prevent precipitation of the reagent itself.[4] | |
| Presence of interfering ions (e.g., high concentrations of cobalt). | Add a larger amount of DMG to complex with both nickel and the interfering ions.[3] | |
| Precipitate has an off-color (not rose-red) | Presence of interfering metal ions. Iron (II) can form a red-colored complex with DMG. | Ensure iron is oxidized to Iron (III) with nitric acid and masked with tartaric or citric acid before adding DMG.[6] |
| Co-precipitation of other metal hydroxides. | Ensure proper pH control and the use of masking agents for interfering metals like iron and chromium.[3] | |
| Slow filtration of the precipitate | The precipitate is not dense enough (too fine). | To obtain a denser, more easily filterable precipitate, perform the precipitation from a hot solution and allow it to digest for a period before filtration.[7] A slow increase in pH during precipitation can also help form a denser precipitate.[4][5] |
| Low recovery of this compound | Incomplete precipitation due to incorrect pH or insufficient reagent. | Re-check and adjust the pH and add more DMG solution to the filtrate to test for further precipitation.[3] |
| Loss of precipitate during transfer and washing. | Use care during the transfer of the bulky precipitate. Wash with cold water to minimize dissolution.[6] |
Ion Exchange Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Column clogging or slow flow rate | Presence of particulate matter in the sample. | Filter the sample through a 0.45 µm filter before loading it onto the column.[10] |
| Precipitation of proteins or other macromolecules on the column. | If applicable, ensure the sample is properly pre-treated to remove proteins.[11] For radiochemical samples, ensure complete dissolution of the sample matrix. | |
| The sample is too viscous. | Dilute the sample with the appropriate loading buffer. | |
| Incomplete binding of this compound to the resin | Incorrect pH or ionic strength of the loading buffer. | Ensure the pH and composition of the loading buffer are optimal for the specific resin being used (e.g., pH 8-9 ammonium (B1175870) citrate (B86180) for Eichrom's Nickel Resin).[12] |
| Column overloading. | Ensure the amount of nickel loaded onto the column does not exceed the resin's capacity.[12] | |
| Presence of strong chelating agents in the sample. | Pre-treat the sample to remove or neutralize strong chelating agents that can compete with the resin for nickel binding. | |
| Co-elution of interfering radionuclides (e.g., ⁶⁰Co) | Inadequate separation chemistry. | Optimize the elution profile by using a shallower gradient or different elution buffers. A multi-step separation process involving different resins may be necessary for high-purity samples.[1] |
| Incomplete elution of this compound | Elution buffer is not strong enough. | Increase the concentration or change the composition of the elution buffer (e.g., using a higher concentration of nitric acid for Eichrom's Nickel Resin).[12] |
| Interaction of nickel with the resin matrix. | In some cases, adding a small amount of a competing metal ion to the elution buffer can help displace the nickel. |
Quantitative Data Summary
The following tables summarize the performance of different this compound purification methods based on available data.
Table 1: Chemical Recovery Yields for Nickel Purification Methods
| Purification Method | Matrix | Reported Chemical Yield (%) | Reference |
| Ion Exchange Chromatography (Ni-Resin) | Radioactive Waste | 92.3 ± 0.8 | [1] |
| Anion Exchange & Extraction Chromatography | Radioactive Waste | 92.6 ± 0.6 | [1] |
| Precipitation with DMG | Radioactive Waste | ~100 (separation yield) | [9] |
Table 2: Decontamination Factors for Interfering Radionuclides
| Purification Method | Interfering Radionuclide | Decontamination Factor | Reference |
| Hydroxide (B78521) Precipitation & Ion Exchange | Various | > 10⁵ | [1] |
| Two-stage Precipitation | ⁶⁰Co | 3000 - 6000 | [13] |
Detailed Experimental Protocols
Protocol 1: this compound Purification using Eichrom's Nickel Resin
This protocol is adapted from Eichrom's recommended procedure for the separation of this compound in water samples.
1. Sample Preparation: a. To a water sample, add a known amount of stable nickel carrier for yield determination. b. If the sample contains high levels of iron, perform an initial iron hydroxide precipitation by adjusting the pH to 8-9 with NaOH. Nickel will be co-precipitated. c. Centrifuge the precipitate and dissolve it in a minimal amount of concentrated HCl, then evaporate to dryness. d. Dissolve the residue in 1M HCl.
2. Column Preparation: a. Use a pre-packed Eichrom Nickel Resin column. b. Condition the column by passing 5 mL of 0.2M ammonium citrate solution (pH 8-9) through it.
3. Sample Loading: a. Adjust the pH of the sample solution to 8-9 with ammonium hydroxide. b. Load the sample onto the conditioned Nickel Resin column. A red band should appear on the column as the nickel-DMG complex forms.
4. Washing: a. Wash the column with 20 mL of 0.2M ammonium citrate solution (pH 8-9) to remove any unbound contaminants.
5. Elution: a. Elute the purified nickel from the column using 15 mL of 3M nitric acid. This will break the nickel-DMG complex. b. The eluate contains the purified this compound and is ready for quantification.
Protocol 2: this compound Purification by Dimethylglyoxime (DMG) Precipitation
This protocol is a general procedure for the gravimetric determination of nickel, which can be adapted for the purification of this compound.
1. Sample Preparation: a. Dissolve the sample containing this compound in an appropriate acid (e.g., HCl). b. If iron is present, add nitric acid to oxidize Fe(II) to Fe(III). c. Add tartaric acid or citric acid to mask the iron. d. Dilute the solution with deionized water.
2. Precipitation: a. Heat the solution to 60-80°C. b. Add a 1% alcoholic solution of dimethylglyoxime. c. Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (pH 7-9) and a rose-red precipitate of nickel-dimethylglyoxime forms.[4] d. Digest the precipitate by keeping the solution warm (e.g., on a water bath) for about 30 minutes to an hour to encourage the formation of larger, more filterable particles.[4]
3. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible or filter paper. c. Wash the precipitate with cold deionized water until it is free of chloride ions (test the filtrate with silver nitrate (B79036) solution).[6]
4. Purification: a. The collected precipitate is the purified nickel-DMG complex. For further analysis, it can be dissolved in a strong acid like nitric acid.
Visualizations
Caption: Workflow for this compound purification using ion exchange chromatography.
Caption: Workflow for this compound purification using dimethylglyoxime (DMG) precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. people.bu.edu [people.bu.edu]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. vlab.amrita.edu [vlab.amrita.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. eichrom.com [eichrom.com]
- 13. Frontiers | Optimized precipitation process for the treatment of radioactive effluents from Ni-alloy decontamination using a chemical oxidation reduction process [frontiersin.org]
Minimizing background noise in low-level Nickel-59 counting
Technical Support Center: Low-Level Nickel-59 Counting
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in the low-level counting of this compound (⁵⁹Ni).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection challenging?
A1: this compound is a long-lived radionuclide (half-life of 76,000 years) that decays by electron capture, emitting low-energy X-rays and Auger electrons.[1][2] The low energy of these emissions makes them difficult to detect efficiently and distinguish from background noise, requiring specialized techniques and careful experimental control. Liquid Scintillation Counting (LSC) is a common and effective method for ⁵⁹Ni analysis.[1]
Q2: What are the primary sources of background noise in Liquid Scintillation Counting?
A2: Background noise originates from several sources that can be broadly categorized as instrumental, environmental, and sample-related. Instrumental noise includes random electronic pulses from photomultiplier tubes (PMTs).[3] Environmental background comes from cosmic rays and naturally occurring radioactive materials in the surroundings.[4] Sample-related issues include luminescence (chemiluminescence and photoluminescence) and contamination.[5]
Q3: What is the difference between passive and active shielding?
A3: Passive shielding involves physically placing dense materials, such as lead or copper, around the detector to absorb external gamma rays and reduce background radiation.[6][7] For optimal performance, these shielding materials should themselves be low in naturally occurring radioactivity.[4] Active shielding , also known as an anti-coincidence guard, uses a separate "guard" detector surrounding the primary detector. When the guard detector registers an event (like a cosmic ray), it sends a veto signal to the primary detector to reject any simultaneous count, effectively filtering out external radiation events.[8][9][10][11][12]
Q4: How does a coincidence circuit reduce background?
A4: Modern LSC systems use two photomultiplier tubes (PMTs) to view the sample vial. A true radioactive decay event in the scintillator produces a flash of light (scintillation) that should be detected by both PMTs simultaneously (in coincidence).[13] Electronic noise from a single PMT is typically random and will not have a corresponding pulse in the other PMT.[3] The coincidence circuit is designed to only register events that are seen by both PMTs within a very short time window, thereby rejecting most random electronic noise pulses.[3][14]
Q5: What is quenching and how does it affect my results?
A5: Quenching is any process that reduces the efficiency of the energy transfer from the radioactive decay to the PMT, resulting in a lower measured count rate (CPM) for the same amount of radioactivity (DPM).[15][16] It causes the energy spectrum to shift to lower energies, which can lead to an underestimation of the sample's true activity if not corrected.[16][17]
Q6: What is the difference between chemical and color quench?
A6:
-
Chemical Quench: Occurs when substances in the scintillation cocktail interfere with the energy transfer process. They absorb the energy from the decaying particle or excited solvent molecules without efficiently re-emitting it as light.[16][18] This is the most common form of quenching.[16]
-
Color Quench: Occurs when colored or opaque materials in the sample absorb the photons of light produced by the scintillator before they can reach the PMTs.[15][16][18]
Q7: How can I correct for quenching?
A7: Quench correction involves determining the counting efficiency for a given sample and using it to convert the measured CPM to the absolute activity in DPM. Common methods include:
-
Internal Standardization: A standard with a known DPM is added to the sample after an initial count, and the sample is recounted to determine the efficiency.[15][16][18]
-
External Standardization: The instrument uses an external gamma source to induce a Compton spectrum in the vial. The shape and position of this spectrum are affected by quenching, allowing the instrument to calculate a quench indicating parameter (e.g., tSIE).[17]
-
Channel Ratio Method: The ratio of counts in two different energy windows of the isotope's spectrum changes predictably with the degree of quench.[16][17] By creating a quench curve (plotting counting efficiency against a quench indicator for a set of standards), the efficiency of unknown samples can be determined.[17][18][19]
Q8: What is luminescence and how can I minimize it?
A8: Luminescence is the production of light from non-radioactive sources, which can create false counts.
-
Chemiluminescence is caused by chemical reactions within the vial, often between alkaline samples and the cocktail.[5][14] It can be minimized by neutralizing the sample before adding the cocktail and allowing the vials to sit in the dark for several hours before counting to let the reaction subside.[5]
-
Photoluminescence is caused by the cocktail absorbing energy from ambient light (especially UV light) and re-emitting it later.[5] This can be eliminated by dark-adapting the samples for at least 15 minutes before counting.[5]
Section 2: Troubleshooting Guides
Problem: Unusually High Background Counts
If your blank or sample counts are higher than expected, follow this diagnostic workflow to identify the source of the noise.
Caption: Troubleshooting workflow for high background counts.
Problem: Low or Inconsistent Counting Efficiency
-
Symptom: Disintegrations per minute (DPM) values are unexpectedly low, or replicate samples show high variability.
-
Troubleshooting Steps:
-
Check for Color or Precipitate: Visually inspect the sample vial. Any discoloration or solid material can cause significant color or physical quenching.[18]
-
Review Sample Chemistry: Are there any chemicals in your sample known to be strong quenching agents (e.g., strong acids, dissolved oxygen, halogenated compounds)?
-
Verify Quench Curve: Ensure you are using the correct quench curve for the isotope and cocktail you are using. If your sample's quench indicator value falls outside the range of your standard curve, the DPM result will be an extrapolation and may be inaccurate.[14]
-
Optimize Sample-to-Cocktail Ratio: Too much sample volume can introduce quenching agents and reduce efficiency.[15] Experiment with smaller sample volumes or use a cocktail designed for high sample load capacity.
-
Prepare a New Quench Curve: If you have changed your sample matrix or cocktail, you must generate a new quench curve to ensure accurate DPM calculations.[17]
-
Problem: Poor Reproducibility of Results
-
Symptom: Repeated measurements of the same sample or replicate preparations yield inconsistent results.
-
Troubleshooting Steps:
-
Check for Homogeneity: Ensure the sample is fully dissolved or homogeneously suspended in the scintillation cocktail. Incomplete mixing can lead to variable results.[18]
-
Pipetting Accuracy: Verify the accuracy and precision of your pipettes for both the sample and the cocktail. Small volume errors can lead to significant variations in low-level samples.
-
Static Electricity: Plastic vials are prone to static buildup, which can cause spurious counts. Wipe vials with an anti-static cloth before loading them into the counter.
-
Vial Positioning: Ensure vials are properly seated in the counting racks and that there is no debris obstructing the optical path.
-
Review Separation Chemistry: Inconsistent chemical recovery during the sample preparation and purification steps is a major source of variability.[2] Use a stable nickel carrier and determine the chemical yield for each sample to correct for losses.[20][21]
-
Section 3: Data Presentation and Experimental Protocols
Data Presentation
Table 1: Summary of Background Reduction Techniques
| Technique | Principle | Typical Background Reduction | Key Considerations |
| Passive Shielding | Absorption of external gamma radiation using dense materials.[6][7] | Significant; varies with material and thickness. | Use low-background lead or copper. Bremsstrahlung X-rays can be generated by high-energy betas, so a low-Z material like plastic should be the inner layer.[6][22] |
| Coincidence Counting | Requires simultaneous signals from two PMTs to register a valid count.[13] | Effectively eliminates random single-PMT electronic noise and low-level chemiluminescence.[3][13] | Standard on all modern LSC instruments. |
| Anti-Coincidence Shielding | A "guard" detector vetoes events that are also detected by the main sample detector.[8] | Highly effective for rejecting cosmic-ray induced background. Can reduce background by >90%.[8] | A feature of ultra-low-level counters. Increases instrument complexity and cost. |
| Pulse Shape Discrimination (PSD) | Differentiates between particle types based on the decay time of the light pulse.[23][24][25][26][27] | Can help distinguish true beta events from some background noise or alpha particles. | Requires advanced digital signal processing. Performance depends on the scintillator and electronics. |
Table 2: Common Interfering Radionuclides in ⁵⁹Ni Analysis
| Radionuclide | Type of Interference | Recommended Separation Method |
| ⁶³Ni | Co-elutes with ⁵⁹Ni. Its beta spectrum can overlap with ⁵⁹Ni's low-energy signals.[20] | Not separable chemically. Use spectral deconvolution or measure ⁶³Ni in a separate beta window. |
| ⁵⁵Fe | Decays by electron capture, producing low-energy X-rays that can overlap with the ⁵⁹Ni signal.[2] | Extraction chromatography (e.g., TRU Resin or TEVA Resin) before Ni-specific separation. |
| ⁶⁰Co | Beta and high-energy gamma emitter. Gammas can increase background via Compton scattering.[2] | Anion exchange chromatography or precipitation steps. |
| ³H (Tritium) | Low-energy beta emitter whose spectrum can overlap with the ⁵⁹Ni signal region.[2] | Distillation if sample is aqueous; otherwise, relies on robust Ni-specific separation chemistry. |
Experimental Protocols
Protocol 1: General Protocol for Low-Level Background Measurement
-
Vial Preparation: Select a set of low-background glass or plastic vials from the same batch.
-
Cocktail Dispensing: Using a calibrated pipette, add the standard volume of your scintillation cocktail (e.g., 15 mL) to each vial.
-
Blank Preparation: For the instrument blank, use an empty, sealed vial. For the cocktail blank, use a vial containing only the scintillation cocktail.
-
Dark Adaptation: Place all vials in the liquid scintillation counter and allow them to dark-adapt for at least 30 minutes to eliminate any photoluminescence.[5]
-
Counting Protocol: Set up a counting protocol with a long counting time (e.g., 60-120 minutes) to obtain good counting statistics. Define an appropriate energy window for ⁵⁹Ni.
-
Data Analysis: Record the counts per minute (CPM) for the blank vials. This value represents the baseline background for your system and should be subtracted from all subsequent sample measurements.
Protocol 2: Protocol for Preparing a Quench Correction Curve
-
Prepare Standard Vials: Dispense a precise volume of scintillation cocktail into a series of 8-10 vials.
-
Add Radioactivity: Add a known, constant amount of a certified ⁵⁹Ni standard (e.g., ~50,000 DPM) to each vial.
-
Add Quenching Agent: Add gradually increasing amounts of a chemical quenching agent (e.g., nitromethane (B149229) or carbon tetrachloride) to the vials. Leave the first vial unquenched.
-
Equilibrate: Cap and thoroughly mix each vial. Allow them to equilibrate and dark-adapt according to the cocktail manufacturer's instructions.
-
Count Standards: Count the entire set of vials using your standard protocol for ⁵⁹Ni. Ensure the instrument is set to record both CPM and a quench indicating parameter (QIP), such as tSIE.
-
Construct Curve: For each standard, calculate the counting efficiency (%E = CPM / DPM × 100). Plot %E versus the QIP. This plot is your quench curve. Most LSC software can perform this function automatically.[17]
Protocol 3: Simplified this compound Sample Preparation via Extraction Chromatography
This protocol is adapted from established methods for separating nickel from complex matrices.[1][2][28]
-
Sample Digestion: Digest the sample matrix (e.g., radioactive waste, biological tissue) using appropriate acid mixtures (e.g., aqua regia) to bring all metals into solution.[21]
-
Carrier Addition: Add a known amount of stable nickel carrier (e.g., 1-2 mg Ni²⁺) to the digested sample. This will be used to determine the chemical recovery yield at the end of the procedure.
-
Pre-treatment & pH Adjustment: Perform any necessary pre-treatment steps to remove major interferences (e.g., hydroxide (B78521) precipitation to remove bulk matrix elements).[29] Adjust the sample to the pH required for the chromatography step (typically pH 8-9).[28]
-
Column Chromatography:
-
Condition a Nickel-specific extraction chromatography column (e.g., Ni Resin) with the appropriate buffer.
-
Load the pH-adjusted sample onto the column. Nickel will be selectively retained as a dimethylglyoxime (B607122) complex.
-
Wash the column with the buffer to remove any remaining non-retained contaminants.
-
Elute the purified nickel from the column using an acidic solution (e.g., 3 M HNO₃).[30]
-
-
LSC Sample Preparation:
-
Transfer a precise aliquot of the eluate into a scintillation vial.
-
Carefully evaporate the acid to near dryness.
-
Re-dissolve the residue in a small amount of dilute acid or water compatible with your scintillation cocktail.
-
Add the scintillation cocktail, cap the vial, and mix thoroughly.
-
-
Yield Determination: Analyze a separate aliquot of the eluate using ICP-OES or AAS to determine the concentration of the stable nickel carrier. Calculate the chemical recovery yield by comparing this amount to the amount initially added. Use this yield to correct the final measured activity.
-
Counting: Dark-adapt the vial and count using a low-background LSC with the appropriate energy windows and quench correction applied.
Mandatory Visualizations
Caption: LSC signal and background discrimination workflow.
Caption: Primary sources of background in LSC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 5. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 6. nrc.gov [nrc.gov]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. fermi.gsfc.nasa.gov [fermi.gsfc.nasa.gov]
- 10. fermi.gsfc.nasa.gov [fermi.gsfc.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2502.13952] Characterization of a TES-based Anti-Coincidence Detector for Future Large Field-of-View X-ray Calorimetry Missions [arxiv.org]
- 13. ehs.psu.edu [ehs.psu.edu]
- 14. uwm.edu [uwm.edu]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. hidex.com [hidex.com]
- 17. sfu.ca [sfu.ca]
- 18. Quench, Counting Efficiency, and Quench Correction | Revvity [revvity.co.jp]
- 19. goldbook.iupac.org [goldbook.iupac.org]
- 20. bundesumweltministerium.de [bundesumweltministerium.de]
- 21. akjournals.com [akjournals.com]
- 22. hanford.gov [hanford.gov]
- 23. Frontiers | Pulse shape discrimination in an organic scintillation phoswich detector using machine learning techniques [frontiersin.org]
- 24. research.ijcaonline.org [research.ijcaonline.org]
- 25. dnng.engin.umich.edu [dnng.engin.umich.edu]
- 26. [2311.16550] Pulse shape discrimination technique for diffuse supernova neutrino background search with JUNO [arxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. bundesumweltministerium.de [bundesumweltministerium.de]
- 30. eichrom.com [eichrom.com]
Technical Support Center: Optimization of Ion Source Performance for Nickel-59 AMS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ion source performance for Nickel-59 (⁵⁹Ni) Accelerator Mass Spectrometry (AMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in ⁵⁹Ni AMS, and how does it relate to the ion source?
A1: The main difficulty in ⁵⁹Ni AMS is the isobaric interference from stable Cobalt-59 (⁵⁹Co), which has a very similar mass. The ion source can be a significant source of ⁵⁹Co interference, either from contamination within the source itself or from the sample matrix. Therefore, optimizing the ion source is crucial for minimizing this interference and achieving high sensitivity.
Q2: What are the common sample forms for ⁵⁹Ni AMS, and how do they affect ion source performance?
A2: Nickel is typically introduced into the ion source as nickel(II) oxide (NiO) or nickel(II) chloride (NiCl₂).[1] NiO is often preferred due to its stability and good performance in a cesium sputter ion source. The choice of sample form can influence the efficiency of negative ion formation and the stability of the ion beam.
Q3: What type of ion source is typically used for ⁵⁹Ni AMS?
A3: A cesium sputter negative ion source, such as the NEC SNICS (Source of Negative Ions by Cesium Sputtering) or the HVE SO-110, is commonly used for ⁵⁹Ni AMS.[1][2] These sources are effective at generating the negative nickel ions (Ni⁻) required for tandem AMS.
Q4: What is a typical ⁵⁸Ni⁻ beam current I can expect from the ion source?
A4: A typical ⁵⁸Ni⁻ beam current extracted from the ion source is in the microampere (µA) range. For example, a current of 1.5 µA of ⁵⁸Ni⁻ has been reported.[1] The achievable current will depend on the specific ion source, its tuning, and the quality of the sample cathode.
Q5: What is "ion source memory," and how can it affect ⁵⁹Ni measurements?
A5: Ion source memory refers to the persistence of a signal from a previously run sample. If a sample with high ⁵⁹Co content was recently analyzed, the cobalt can linger in the ion source and contaminate subsequent measurements of low-level ⁵⁹Ni samples. This can artificially elevate the background and compromise the accuracy of your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the operation of a cesium sputter ion source for ⁵⁹Ni AMS.
Problem 1: Low or Unstable Ni⁻ Beam Current
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Poor Sample Cathode Quality | Inspect the cathode surface for unevenness or discoloration. | Ensure the NiO powder is finely ground and homogeneously mixed with a binder (if used). Press the cathode with sufficient and even pressure to create a smooth, dense surface. |
| Improper Cathode Positioning | The position of the cathode relative to the ionizer is critical. | Adjust the cathode position to optimize the focus of the cesium beam on the sample. For some sources, moving the sample wheel back a few millimeters can improve performance at high Cs currents.[2] |
| Incorrect Cesium Oven Temperature | The cesium oven temperature controls the flow of cesium vapor. | If the temperature is too low, there will be insufficient cesium to generate Ni⁻ ions. If it's too high, it can lead to instability and excessive source contamination. Optimize the temperature for a stable and strong Ni⁻ signal. |
| Suboptimal Ion Source Tuning | Ion source lenses (e.g., extractor, focus lens) are not correctly tuned. | Systematically adjust the extractor and focus lens voltages to maximize the Ni⁻ beam current as measured in a Faraday cup. |
| Ionizer Failure | The ionizer is responsible for ionizing the cesium. | Check the ionizer for any signs of damage or wear. Replace if necessary. A failing ionizer can lead to a significant drop in ion current. |
| Vacuum Issues | A poor vacuum in the ion source can lead to beam scattering and neutralization. | Check the vacuum pressure in the ion source. If it is high, look for leaks in the system. |
Problem 2: High ⁵⁹Co Background
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Chemical Separation | Review your sample preparation protocol. | Ensure the chemical separation of cobalt from nickel was thorough. Anion exchange chromatography is an effective method for this. |
| Ion Source Contamination (Memory Effect) | Run a blank sample (a cathode with no nickel). If a significant ⁵⁹Co signal is still present, the source is likely contaminated. | Clean the ion source, paying close attention to the area around the cathode holder and the extractor. If contamination is severe, it may be necessary to disassemble and thoroughly clean all source components. |
| Contaminated Sample Holder or Binder | Analyze the materials used for the cathode (e.g., aluminum holder, binder) for cobalt content. | Use high-purity materials for the sample holders and any binders. It is good practice to test all materials for cobalt contamination before use. |
| Sputtering of Source Components | The cesium beam may be sputtering cobalt from components of the ion source itself. | Check the alignment of the cesium ion beam. Ensure it is focused on the sample and not hitting surrounding components. |
Quantitative Data
The following tables summarize typical operational parameters and performance metrics for a cesium sputter ion source in ⁵⁹Ni AMS.
Table 1: Typical Ion Source Operating Parameters
| Parameter | Typical Value | Purpose |
| Cathode Voltage | -5 to -10 kV | Accelerates Cs⁺ ions towards the sample cathode. |
| Extractor Voltage | 0 to +5 kV | Extracts the Ni⁻ ions from the source. |
| Cesium Oven Temperature | 100-150 °C | Controls the flux of cesium vapor. |
| Ionizer Current/Power | Varies by source | Heats the ionizer to efficiently ionize cesium. |
Table 2: Performance Metrics for ⁵⁹Ni AMS
| Metric | Typical Value | Significance |
| ⁵⁸Ni⁻ Beam Current | 1-5 µA | Indicates the efficiency of negative ion production. |
| ⁵⁹Co Suppression Factor | ~10⁷ | The ratio of ⁵⁹Co in the sample to the ⁵⁹Co detected, indicating the effectiveness of background reduction.[3] |
| Detection Sensitivity (⁵⁹Ni/Ni) | 3.8 x 10⁻¹³ | The lowest ratio of ⁵⁹Ni to total Ni that can be reliably measured.[1] |
Experimental Protocols
Protocol 1: Purification of Nickel and Separation of Cobalt
This protocol describes the chemical purification of nickel from a sample matrix and the separation of isobaric cobalt using anion exchange chromatography.
-
Dissolution: Dissolve the sample containing nickel in an appropriate acid (e.g., aqua regia).
-
Precipitation of Nickel:
-
Adjust the pH of the solution to be slightly acidic.
-
Add a 1% alcoholic solution of dimethylglyoxime (B607122) (DMG) to precipitate nickel as a scarlet red complex, nickel dimethylglyoximate.
-
Slowly add ammonia (B1221849) solution with constant stirring until the solution is slightly alkaline to ensure complete precipitation.
-
Digest the precipitate by heating it on a steam bath to increase the particle size.
-
Filter the precipitate and wash it with hot water.
-
-
Conversion to Nickel Oxide:
-
Dry the nickel dimethylglyoximate precipitate.
-
Ignite the precipitate in a furnace to decompose it to nickel(II) oxide (NiO).
-
-
Anion Exchange Chromatography for Cobalt Separation:
-
Dissolve the NiO in hydrochloric acid.
-
Load the solution onto an anion exchange resin column.
-
Cobalt forms a chloro-complex that is retained by the resin, while nickel passes through.
-
Elute the nickel with an appropriate concentration of HCl.
-
Collect the nickel-containing fraction.
-
-
Final Precipitation and Conversion to NiO:
-
Precipitate the purified nickel as nickel hydroxide (B78521) by adding a base.
-
Filter, wash, and ignite the precipitate to obtain pure NiO for AMS target preparation.
-
Protocol 2: Preparation of NiO Targets for AMS
-
Mixing: Mix the purified NiO powder with a binder (e.g., high-purity silver or niobium powder) to improve thermal and electrical conductivity. The ratio of NiO to binder should be optimized for your specific ion source.
-
Homogenization: Thoroughly homogenize the mixture in an agate mortar.
-
Pressing:
-
Place a small amount of the mixture into the sample well of a clean cathode holder (typically made of aluminum or copper).
-
Use a dedicated press to apply even and sufficient pressure to form a solid, smooth, and dense pellet.
-
-
Storage: Store the prepared cathodes in a clean, dry, and vacuum-sealed container to prevent contamination until they are loaded into the ion source.
Visualizations
Caption: Workflow for the preparation of ⁵⁹Ni AMS samples.
Caption: Troubleshooting logic for low or unstable Ni⁻ beam current.
References
Technical Support Center: Troubleshooting Poor Adhesion in Nickel Electroplating
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor adhesion in nickel electroplating experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of poor nickel adhesion?
Poor adhesion can manifest in several ways, including:
-
Peeling: The nickel layer lifts away from the substrate in strips.
-
Flaking: Small, brittle pieces of the nickel coating break off.
-
Blistering: Localized areas of the plating swell up, forming bubbles or blisters.[1]
-
Cracking: The deposit shows fractures, which can be a sign of high internal stress leading to adhesion failure.
These issues may not be immediately apparent and can sometimes be revealed during subsequent processing steps or in-service use.[1]
Q2: My substrate appears clean. Can it still be the cause of poor adhesion?
Yes. A visually clean surface can still harbor contaminants that interfere with adhesion. The most common culprits are:
-
Oxide Layers: A thin, invisible layer of oxide on the metal surface can prevent a strong metallic bond from forming.
-
Organic Films: Residual oils, greases, or soaps from cleaning agents can leave a film that hinders adhesion.[2]
-
Smut: A fine, dark, and often loosely adherent film that can form on the surface during aggressive acid activation.[3]
-
Passivation Layers: Some metals, like stainless steel, naturally form a passive layer that must be removed through a specific activation step, such as a Wood's nickel strike.[4]
Proper surface preparation is critical and involves more than just a simple cleaning. It requires a multi-step process to ensure a chemically active surface ready for plating.[5][6]
Q3: How do contaminants in the nickel plating bath affect adhesion?
Contaminants can severely compromise the integrity and adhesion of the nickel deposit. Key contaminants and their effects include:
-
Metallic Impurities: Metals like lead, copper, zinc, and chromium can co-deposit with the nickel, leading to brittle, stressed, and poorly adherent layers.[7][8] Even a few parts per million (ppm) of certain metals can be detrimental.[9]
-
Organic Contaminants: Breakdown products from brighteners, wetting agents, or drag-in of oils can cause a range of issues, including poor adhesion and pitting.[2]
-
Orthophosphite: In electroless nickel plating, this byproduct builds up over time and can negatively affect the deposit's properties if it reaches high concentrations.[9]
Regular bath analysis and purification are essential to keep contaminant levels within acceptable limits.
Q4: Can the nickel plating operating parameters lead to poor adhesion?
Absolutely. The physical and chemical parameters of the plating bath must be tightly controlled. Deviations can lead to stressed deposits that are prone to adhesion failure. Key parameters include:
-
pH: If the pH is too high, it can lead to the co-deposition of nickel hydroxides, causing brittleness and poor adhesion.[2][10] A pH that is too low can decrease plating efficiency.[10]
-
Temperature: Low bath temperatures can lead to poor adhesion. Conversely, excessively high temperatures can cause bath instability.[11]
-
Current Density: In electroplating, incorrect current density can cause issues. If it's too high, it can lead to "burning" (a rough, dark deposit) and high stress. Interruptions in the current can also create layers with poor adhesion.
Troubleshooting Guide
Problem: Nickel deposit is peeling or flaking.
This is a direct indication of poor adhesion. Follow this logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for poor nickel adhesion.
Data Presentation
Successful nickel plating relies on maintaining key parameters within optimal ranges. The tables below summarize critical operating parameters and maximum allowable concentrations for common metallic contaminants.
Table 1: Optimal Operating Parameters for Watts Nickel Plating Bath
| Parameter | Optimal Range | Consequence of Deviation |
| pH | 3.0 - 4.0 | > 4.0: Brittleness, poor adhesion due to hydroxide (B78521) precipitation.[10] < 3.0: Reduced cathode efficiency.[12] |
| Temperature | 50 - 70 °C (122 - 158 °F) | Low Temp: Poor adhesion, increased stress. High Temp: Bath instability, potential for burning. |
| Cathode Current Density | 2 - 10 A/dm² | Too High: Burning, high stress, poor adhesion. Too Low: Slow plating rate, potential for passivation. |
| Agitation | Moderate (Air or Mechanical) | Inadequate: Pitting, uneven deposits.[10] Excessive: Can cause roughness. |
Table 2: Maximum Allowable Concentrations of Metallic Impurities in Nickel Plating Baths
| Contaminant | Maximum Concentration (ppm) | Typical Effects on Deposit |
| Iron (Fe) | 50[7][13] | Roughness, reduced ductility, speckling.[7] |
| Copper (Cu) | 30 - 50[7][13] | Dark deposits in low current density areas, reduced adhesion.[7] |
| Zinc (Zn) | 20 - 50[7][13] | Dark or whitish deposits, black streaks, brittleness.[7] |
| Lead (Pb) | 2 - 10[7][13] | Dark, brittle, and poorly adherent deposits.[7] |
| Chromium (Cr VI) | 10[7][13] | Skip plating, peeling, blistering.[7] |
| Aluminum (Al) | 60[7][13] | Rough deposits, reduced current density range.[7] |
Key Experimental Protocols
Protocol 1: Hull Cell Test for Plating Bath Analysis
The Hull cell test is a crucial diagnostic tool that allows for a qualitative assessment of the plating bath's condition across a range of current densities on a single panel.[1]
Objective: To identify issues such as contamination, or incorrect brightener concentration.
Methodology:
-
Preparation:
-
Obtain a 267 mL trapezoidal Hull cell.
-
Ensure a clean, polished brass or steel test panel is available.
-
Use a pure nickel anode.
-
Heat a sample of the nickel plating bath to its standard operating temperature.
-
-
Setup:
-
Place the nickel anode in the designated slot.
-
Secure the polished cathode panel on the angled side of the cell.[1]
-
Fill the cell with 267 mL of the heated bath sample.
-
-
Plating:
-
Analysis:
-
Remove the cathode panel, rinse with deionized water, and dry.
-
Visually inspect the panel. The end of the panel closest to the anode represents the high current density (HCD) region, while the end furthest away represents the low current density (LCD) region.
-
Interpretation:
-
Dullness or darkness in the LCD region: Often indicates metallic contamination (e.g., copper, zinc).
-
Burning or roughness in the HCD region: May suggest low brightener levels, low metal concentration, or excessively high current.
-
Pitting across the panel: Suggests organic contamination or insufficient wetting agent.
-
Overall poor coverage or skip plating: Can indicate chromium contamination.
-
-
Protocol 2: Bend Test for Adhesion (ASTM B571)
This is a simple, qualitative test to evaluate the adhesion of the nickel coating.[15][16]
Objective: To determine if the nickel deposit will flake or peel upon deformation.
Methodology:
-
Specimen: Use a plated part or a representative test strip of the same substrate material, plated under the same conditions.[17]
-
Procedure:
-
Evaluation:
-
Examine the bent area, using low magnification (e.g., 4x-10x), for any signs of peeling or flaking of the coating from the substrate.[18]
-
Pass Criteria: The coating remains adherent. Cracking of a brittle nickel layer is not necessarily a failure unless the coating can be lifted or peeled away from the crack with a sharp blade.[15][18]
-
Fail Criteria: Any lifting, peeling, or flaking of the nickel deposit from the substrate indicates poor adhesion.
-
Visualization of Key Factors
The adhesion of electroplated nickel is a result of a complex interplay between the substrate's condition, the plating bath's chemistry, and the process parameters.
References
- 1. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 2. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 3. testinglab.com [testinglab.com]
- 4. Adsorption of impurities from nickel-plating baths using commercial sorbents to reduce wastewater discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. finishing.com [finishing.com]
- 8. nmfrc.org [nmfrc.org]
- 9. finishingandcoating.com [finishingandcoating.com]
- 10. Introduction and Troubleshooting of Nickel Electroplating on PCB board [ipcb.com]
- 11. tau.ac.il [tau.ac.il]
- 12. nmfrc.org [nmfrc.org]
- 13. casf.ca [casf.ca]
- 14. alertsales.com [alertsales.com]
- 15. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
- 16. advancedplatingtech.com [advancedplatingtech.com]
- 17. lr-test.com [lr-test.com]
- 18. galvanizeit.com [galvanizeit.com]
- 19. Hebei Ruisite: Electroplating Machinery Suppliers | High-Performance & Cost-Effective [electroplatingmachines.com]
Reducing matrix effects in Nickel-59 analysis of complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in Nickel-59 (⁵⁹Ni) analysis of complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact ⁵⁹Ni analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (⁵⁹Ni). Matrix effects occur when these components interfere with the accurate quantification of ⁵⁹Ni.[1][2] These effects can manifest as signal suppression or enhancement, leading to inaccurate results.[3] In complex samples such as biological tissues, environmental samples, or radioactive waste, the matrix can be highly variable and challenging.[4]
Q2: What are the common analytical techniques for ⁵⁹Ni and their susceptibility to matrix effects?
A2: The primary techniques for ⁵⁹Ni analysis are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Accelerator Mass Spectrometry (AMS), and Liquid Scintillation Counting (LSC).
-
ICP-MS: Highly sensitive for trace element analysis but prone to polyatomic and isobaric interferences from the sample matrix.[5] For instance, the presence of elements like calcium can form interfering species (e.g., ⁴⁴Ca¹⁶O⁺) that have the same mass-to-charge ratio as ⁶⁰Ni⁺, an isotope often used for nickel quantification.
-
AMS: Offers exceptional sensitivity for measuring long-lived radionuclides like ⁵⁹Ni.[6][7] The main challenge is the isobaric interference from Cobalt-59 (⁵⁹Co), which has a very similar mass and can lead to false positives.[6]
-
LSC: A radiometric technique that measures the beta particles emitted by radionuclides. For ⁵⁹Ni, which decays by electron capture, LSC detects the emitted Auger electrons.[8] The primary matrix effect is "quenching," where components in the sample reduce the efficiency of the scintillation process, leading to an underestimation of the activity.
Q3: What are the initial steps to minimize matrix effects?
A3: A multi-faceted approach combining sample preparation, chromatographic separation, and optimized instrumental analysis is the most effective strategy.[1][2] Proper sample preparation is a critical first step to remove interfering components before analysis.[9] This can include techniques like acid digestion, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Troubleshooting Guides
Problem 1: Inaccurate ⁵⁹Ni quantification using ICP-MS due to suspected polyatomic interferences.
Symptoms:
-
Inconsistent results across sample dilutions.
-
High background signal at the mass-to-charge ratio of nickel isotopes.
-
Known presence of elements that can form polyatomic interferences (e.g., Ca, Cl, S).[10]
Troubleshooting Steps:
-
Optimize Instrumental Parameters: Adjust ICP-MS settings such as plasma power and nebulizer flow rate to improve ionization efficiency and reduce matrix effects.[9]
-
Utilize Collision/Reaction Cell Technology: Employ collision/reaction cells with gases like helium or hydrogen to break apart or react with interfering polyatomic ions.[9]
-
Method of Standard Additions: For particularly complex matrices, use the standard addition method where known amounts of a ⁵⁹Ni standard are added to the sample to create a calibration curve within the sample matrix.[9]
-
Improve Sample Preparation: Implement more rigorous sample digestion and extraction methods to remove the components causing the interferences.[9]
Problem 2: Suspected ⁵⁹Co interference in ⁵⁹Ni analysis by AMS.
Symptoms:
-
Higher than expected ⁵⁹Ni/Ni ratios.
-
Difficulty in distinguishing between ⁵⁹Ni and ⁵⁹Co peaks in the detector.
Troubleshooting Steps:
-
Enhance Chemical Separation: Implement a more thorough chemical separation procedure to remove cobalt from the sample before it is introduced into the AMS.[6] This can involve multi-step chromatographic techniques.
-
Optimize the Detection System: Utilize advanced detector setups, such as a combination of a ΔE-Q3D and a multi-anode gas ionization chamber, to effectively differentiate between ⁵⁹Ni and ⁵⁹Co based on their different energy loss signatures.[6]
-
Sample Blank Analysis: Regularly measure a blank sample with a known low cobalt concentration to establish the background level and correct the measurements of the actual samples.
Data Presentation: Comparison of Matrix Effect Reduction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Efficacy for ⁵⁹Ni |
| Sample Dilution | Reduces the concentration of all matrix components.[9] | Simple and quick to implement. | Can dilute ⁵⁹Ni to below the detection limit. May not be effective for highly complex matrices. | Varies, can be effective for moderately complex matrices. |
| Matrix-Matched Calibration | Calibration standards are prepared in a matrix similar to the sample. | Compensates for matrix-induced changes in signal response. | Requires a representative matrix blank which may not be available. Can be time-consuming. | High, when a suitable matrix blank is available. |
| Internal Standardization | A known concentration of a non-analyte element is added to all samples and standards.[9] | Corrects for variations in sample introduction and plasma conditions.[9] | The internal standard must behave similarly to ⁵⁹Ni in the matrix, which can be difficult to achieve. | Moderate to high, depending on the choice of internal standard. |
| Solid Phase Extraction (SPE) | Selectively extracts ⁵⁹Ni while removing interfering matrix components. | Provides cleaner samples, reducing matrix effects and protecting the instrument.[11] | Can be time-consuming and requires method development to optimize recovery. | High, particularly effective for removing organic interferences. |
| Chromatographic Separation | Separates ⁵⁹Ni from interfering matrix components and isobars before detection.[12][13] | Can remove both matrix components and isobaric interferences like ⁵⁹Co. | Requires specialized columns and method development. | Very high, often considered essential for accurate AMS and ICP-MS analysis. |
Experimental Protocols
Protocol 1: Sample Preparation of Radioactive Waste for ⁵⁹Ni Analysis
This protocol is a generalized procedure for the separation of nickel from radioactive waste samples, which often contain numerous interfering radionuclides.[14]
1. Sample Digestion:
- For solid samples like ion-exchange resins or concrete, perform an acid digestion using a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl).
- For liquid samples like evaporator concentrates, acidification with HNO₃ may be sufficient.
2. Co-precipitation:
- Adjust the pH of the sample solution to precipitate interfering elements like iron and uranium as hydroxides, while nickel remains in solution as a soluble complex.[15]
3. Chromatographic Separation:
- Load the supernatant onto a column packed with a nickel-specific resin (e.g., Ni Resin).[14]
- Wash the column with a suitable buffer (e.g., 0.2 M NH₄-oxalate) to remove any remaining impurities.[14]
- Elute the purified nickel fraction with a strong acid (e.g., 9 M HCl).[14]
4. Final Preparation:
- The eluted nickel fraction can then be prepared for analysis by ICP-MS, AMS, or LSC according to the specific requirements of the instrument.
Protocol 2: Chromatographic Separation of Nickel and Cobalt
This protocol describes a paper chromatography method for separating Ni²⁺ and Co²⁺ ions, which is crucial for reducing isobaric interference in AMS.[12][16]
1. Stationary Phase Preparation:
- Use a strip of Whatman No. 1 filter paper as the stationary phase.[12]
- Draw a pencil line about 2 cm from the bottom of the strip.
2. Sample Application:
- Using a fine capillary tube, spot the sample solution containing both Ni²⁺ and Co²⁺ ions onto the center of the pencil line.[12]
- Allow the spot to dry completely.
3. Mobile Phase and Development:
- Prepare a mobile phase, for example, a mixture of acetone (B3395972) and concentrated aqueous ammonia.[12]
- Suspend the paper strip in a sealed chromatography jar with the bottom edge immersed in the mobile phase, ensuring the sample spot is above the solvent level.
- Allow the solvent to travel up the paper by capillary action.
4. Visualization and Identification:
- Once the solvent front has reached a sufficient height, remove the paper and let it dry.
- Spray the paper with a visualizing agent, such as rubeanic acid, which will form colored complexes with the separated ions (e.g., a green spot for Ni²⁺ and a bluish-green spot for Co²⁺).[12][16]
- The separated nickel can then be extracted from the paper for further analysis.
Visualizations
Caption: Workflow for ⁵⁹Ni analysis in complex samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. arxiv.org [arxiv.org]
- 7. Developing AMS measurement of 59Ni at CIAE [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Analytical method for total chromium and nickel in urine using an inductively coupled plasma-universal cell technology-mass spectrometer (ICP-UCT-MS) in kinetic energy discrimination (KED) mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Metal Ions Separation Via Paper Chromatography: Enhanced Methods Using Eluting Solutions [pubs.sciepub.com]
Calibration and standardization for quantitative Nickel-59 measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and standardization for quantitative Nickel-59 (Ni-59) measurements. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it decay? A1: this compound is a long-lived radionuclide with a half-life of approximately 76,000 years.[1][2] It decays primarily through electron capture to Cobalt-59 (Co-59), emitting low-energy X-rays and Auger electrons.[2][3][4] A very small fraction of Ni-59 decays via positron emission, which results in the production of 0.511 MeV gamma rays from positron-electron annihilation.[3][5]
Q2: What are the common methods for quantitative measurement of Ni-59? A2: The most common methods for quantitative Ni-59 analysis are Liquid Scintillation Counting (LSC) and low-energy X-ray spectrometry.[6][7] Other sensitive techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Accelerator Mass Spectrometry (AMS), which can be used for very low-level detection.[8][9]
Q3: Why is chemical separation often necessary before measuring Ni-59? A3: Chemical separation is crucial to remove interfering radionuclides and matrix components that can affect measurement accuracy.[10][11] For instance, Ni-63, a beta emitter, is often present with Ni-59 and its beta spectrum can interfere with LSC measurements.[11][12] Other common interfering isotopes include Fe-55 and Co-60.[10] A widely used separation technique is the precipitation of nickel with dimethylglyoxime (B607122) (DMG).[5][11]
Q4: What kind of calibration standards should be used for Ni-59 quantification? A4: Accurate quantification requires the use of certified Ni-59 standard solutions. These standards should be traceable to national metrology institutes.[9][13] It is important that the geometry and matrix of the prepared standards match those of the samples as closely as possible to ensure comparable counting efficiencies.[11]
Q5: What is "quenching" in Liquid Scintillation Counting and how does it affect Ni-59 measurement? A5: Quenching is any process that reduces the light output in the scintillation cocktail, leading to a lower measured count rate and an underestimation of the true activity.[14][15] It can be caused by chemical impurities (chemical quench) or colored substances (color quench) in the sample.[16][17] Since Ni-59 emits low-energy radiation, its measurement is particularly susceptible to quenching.[16] Therefore, quench correction is a critical step in quantitative LSC analysis.
Experimental Workflow for Ni-59 Measurement
Caption: Experimental workflow for quantitative Ni-59 measurement.
Troubleshooting Guides
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Counting Efficiency in LSC | 1. Chemical Quenching: Presence of impurities in the LSC cocktail that interfere with energy transfer.[14]2. Color Quenching: Colored samples absorbing the scintillation light.[16]3. Phase Separation: The sample is not homogenously mixed with the scintillation cocktail. | 1. Purify the sample to remove quenching agents. Utilize a more robust scintillation cocktail resistant to the sample matrix.[16]2. Decolorize the sample if possible (e.g., with hydrogen peroxide), or use color quench correction methods.[15]3. Use a different cocktail with better sample holding capacity. Ensure thorough mixing.[17] |
| High Background Counts | 1. Contamination: Contamination of the LSC vials, cocktail, or the counter itself.2. Chemiluminescence/Photoluminescence: Light emission from chemical reactions or light-induced fluorescence in the sample/cocktail.[16]3. Presence of other radionuclides: Unwanted radioactive isotopes in the sample. | 1. Use new, clean vials. Check the cocktail and counter for contamination.2. Allow the sample to dark-adapt in the counter before starting the measurement. Use luminescence-reducing cocktails.[16]3. Improve the chemical separation procedure to remove interfering radionuclides like Co-60.[10] |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in sample volume, reagent quantities, or reaction times.2. Variable Quenching: Different levels of quenching between samples.3. Instrument Instability: Fluctuations in the performance of the liquid scintillation counter. | 1. Standardize the sample preparation protocol and ensure precise measurements of all components.2. Apply quench correction individually for each sample using methods like the Transformed Spectral Index of the External Standard (t-SIE).[15]3. Perform regular quality control checks on the LSC using standards to monitor its stability.[13] |
| Spectral Shift to Lower Energies | 1. Severe Quenching: Significant quenching causes a shift in the energy spectrum to lower channels.[14]2. Incorrect Energy Calibration: The instrument's energy calibration is off. | 1. Implement appropriate quench correction curves. If quenching is too severe, sample purification or dilution is necessary.[15]2. Recalibrate the instrument using unquenched standards of known energy, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for Ni-59 analysis.
Quantitative Data Summary
The table below summarizes typical performance characteristics for different Ni-59 measurement methods. These values can vary based on the specific instrument, sample matrix, and counting conditions.
| Parameter | Liquid Scintillation Counting (LSC) | ICP-MS | Low-Energy Germanium Detector |
| Typical Detection Limit | ~50 mBq/L[7] | ~300 mBq/L[8] | ~0.53 - 0.56 Bq/g[10] |
| Typical Counting Efficiency | Dependent on quench, can be ~4.34%[10] | Not applicable (measures mass) | ~1.22%[10] |
| Primary Detected Emission | Auger electrons and X-rays | Not applicable (measures ions) | Co Kα X-rays (~6.93 keV)[4] |
| Key Interferences | Ni-63, Fe-55, chemical & color quench[10][11] | Isobaric interference from Co-59[9] | Other low-energy X-ray emitters |
| Sample Throughput | High (automated systems available) | High (with autosampler) | Low to Medium |
Detailed Experimental Protocols
Protocol 1: Nickel Separation using Dimethylglyoxime (DMG) Precipitation
This protocol describes a general method for separating nickel from a dissolved sample matrix to reduce interferences.
Materials:
-
Dissolved sample in an acidic solution (e.g., HCl)
-
Dimethylglyoxime (DMG) solution (1% in ethanol)
-
Ammonium (B1175870) hydroxide (B78521) (or other base to adjust pH)
-
Ammonium citrate (B86180) solution
-
Filtration apparatus (e.g., vacuum filter with filter paper)
-
Centrifuge
Procedure:
-
pH Adjustment: Take an aliquot of the dissolved sample solution. Add ammonium citrate to complex interfering metals. Adjust the pH of the solution to approximately 7-8 using ammonium hydroxide. The solution may change color.[11]
-
Precipitation: Heat the solution gently. Add an excess of the 1% DMG solution dropwise while stirring. A characteristic red precipitate of Ni(DMG)₂ will form.[5][11]
-
Digestion: Allow the precipitate to digest by keeping the solution warm for about 1 hour. This helps to form larger, more easily filterable particles.
-
Separation:
-
Filtration: Filter the hot solution through a pre-weighed filter paper using a vacuum filtration setup. Wash the precipitate with hot water to remove any soluble impurities.[11]
-
Centrifugation: Alternatively, centrifuge the sample for 10 minutes at a high setting. Discard the supernatant. Wash the precipitate with pH 7 water and centrifuge again.[11]
-
-
Drying & Weighing: Dry the filter paper with the precipitate in an oven at 100-120°C for at least 1 hour.[11] Cool in a desiccator and weigh to determine the chemical yield.
-
Redissolution for LSC: Dissolve the Ni(DMG)₂ precipitate in a minimum amount of 6 M HCl.[11] This solution can then be diluted and mixed with a liquid scintillation cocktail for counting.
Protocol 2: Ni-59 Measurement by Liquid Scintillation Counting (LSC)
Materials:
-
Prepared Ni-59 sample solution (from Protocol 1)
-
Liquid scintillation cocktail (choose one compatible with aqueous/acidic samples)
-
20 mL glass or low-potassium glass LSC vials
-
Calibrated Ni-59 standard solution
-
Blank solution (matrix matched to samples)
-
Liquid Scintillation Counter
Procedure:
-
Standard and Blank Preparation:
-
Prepare a series of quenched standards by adding a known activity of the calibrated Ni-59 standard to LSC vials and varying amounts of a quenching agent (e.g., nitromethane) to create a quench curve.
-
Prepare a blank vial containing only the LSC cocktail and the same matrix as the samples to determine the background count rate.
-
-
Sample Preparation:
-
Pipette a precise volume of the redissolved Ni-59 sample solution into an LSC vial.
-
Add 10-15 mL of the liquid scintillation cocktail to the vial.
-
Cap the vial tightly and shake vigorously to ensure a homogenous mixture.
-
-
Counting:
-
Load the sample, standard, and blank vials into the LSC.
-
Allow the vials to dark-adapt inside the counter for at least one hour to minimize photoluminescence.[16]
-
Set up the counting protocol. Define an appropriate energy window for Ni-59. Given its low energy emissions, this window will typically be in the lower energy range, similar to that used for ³H.
-
Count each vial for a sufficient time to achieve the desired statistical precision (e.g., 200 minutes).[7]
-
-
Data Analysis:
-
The LSC software will provide the counts per minute (CPM) for each sample.
-
Use the quench curve generated from the standards to determine the counting efficiency for each sample based on its quench parameter (e.g., t-SIE).[15]
-
Calculate the disintegrations per minute (DPM), which represents the activity, using the formula: DPM = (Sample CPM - Blank CPM) / Efficiency.
-
Convert the DPM to the desired units (e.g., Bq) and relate it back to the original sample volume or mass to determine the activity concentration.
-
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. hpschapters.org [hpschapters.org]
- 3. lnhb.fr [lnhb.fr]
- 4. lnhb.fr [lnhb.fr]
- 5. Ni-59 determination by measurement of annihilation energy [inis.iaea.org]
- 6. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asn.sn [asn.sn]
- 8. bbsq.bs [bbsq.bs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eichrom.com [eichrom.com]
- 12. This compound Isotope | High-Purity for Research [benchchem.com]
- 13. ezag.com [ezag.com]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. research.columbia.edu [research.columbia.edu]
- 16. nrc.gov [nrc.gov]
- 17. nrc.gov [nrc.gov]
Technical Support Center: Decontamination Procedures for Nickel-59 Handling in Laboratories
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel-59 (⁵⁹Ni) in a laboratory setting. The following information is designed to directly address specific issues that may be encountered during experimental procedures involving this radionuclide.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological characteristics of this compound that I should be aware of?
A1: this compound is a radionuclide with a long half-life of 76,000 years. It decays via electron capture, emitting low-energy X-rays and Auger electrons. It does not emit significant gamma radiation, which means external radiation exposure is not the primary concern. The main hazard is internal exposure through inhalation or ingestion. Due to its low energy emissions, detecting ⁵⁹Ni contamination can be challenging with standard Geiger-Müller counters and requires specialized techniques like liquid scintillation counting.
Q2: What immediate steps should I take in case of a minor ⁵⁹Ni spill on a lab bench?
A2: For a minor spill (less than 100 µCi), you should follow the "SWIMS" protocol:
-
S top the work and prevent the spread of the spill by covering it with absorbent paper.
-
W arn others in the immediate area.
-
I solate the contaminated area.
-
M onitor yourself and the area to assess the extent of the contamination.
-
S tart the cleanup procedure as outlined in the troubleshooting guide below.
Q3: What type of Personal Protective Equipment (PPE) is required when handling ⁵⁹Ni?
A3: At a minimum, a lab coat, safety glasses with side shields, and two pairs of disposable nitrile gloves are required. For procedures with a higher risk of aerosol generation, a respiratory protection program should be in place, which may require the use of an N95 respirator or a powered-air purifying respirator (PAPR). It is crucial to change gloves frequently to prevent the spread of contamination.
Q4: How do I dispose of waste contaminated with ⁵⁹Ni?
A4: All solid and liquid waste contaminated with ⁵⁹Ni must be disposed of as radioactive waste in designated and properly labeled containers. Segregate waste based on its physical form (solid, liquid, sharps). Follow your institution's specific radioactive waste management procedures.
Q5: Can I use a standard Geiger-Müller (GM) survey meter to detect ⁵⁹Ni contamination?
A5: No, standard GM meters are generally not effective for detecting the low-energy emissions of ⁵⁹Ni. The preferred method for detecting ⁵⁹Ni contamination is through wipe testing followed by analysis using a liquid scintillation counter (LSC).
Troubleshooting Guides
Issue 1: Persistent Contamination on Surfaces ("Hot Spots")
Problem: After initial decontamination efforts, wipe tests still show contamination levels above the acceptable limits in specific spots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective Decontaminating Agent | For non-porous surfaces like stainless steel and glass, switch to a more aggressive cleaning agent. A common and effective approach is to use a chelating agent such as a 2-5% solution of ethylenediaminetetraacetic acid (EDTA) or a commercial decontamination solution containing chelating agents. Mildly acidic solutions can also be effective but should be used with caution on metal surfaces to avoid corrosion. |
| Porous Surface | If the contamination is on a porous surface (e.g., concrete, wood, or some plastics), the ⁵⁹Ni may have penetrated the material. In such cases, physical removal of the surface layer may be necessary. For less porous materials, repeated cleaning cycles with a chelating agent and longer contact times may be effective. |
| Contaminant "Plating Out" | Nickel ions can "plate out" onto metal surfaces, making them difficult to remove. A multi-step cleaning process involving a detergent wash, followed by a chelating agent, and then a final rinse can be effective. |
| Dry Contamination | Dry or aged contamination can be more difficult to remove. Pre-wetting the area with the decontamination solution and allowing a longer contact time (e.g., 10-15 minutes) before wiping can improve removal efficiency. |
Issue 2: Spreading of Contamination During Decontamination
Problem: Decontamination efforts seem to be spreading the contamination to a wider area.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Wiping Technique | Always wipe from the outer edge of the contaminated area inwards towards the center. Use a fresh, clean wipe for each pass to avoid re-contaminating the cleaned area. |
| Excessive Cleaning Solution | Using too much liquid can cause the contamination to spread. Use a damp, not soaking wet, cloth or absorbent pad. |
| Airborne Contamination | If the contamination is in a powdered form, dry wiping can aerosolize the particles. Always use a wet wiping method for powders. If significant airborne contamination is suspected, the area should be isolated, and the institutional Radiation Safety Officer (RSO) should be contacted immediately. |
Experimental Protocols
Protocol 1: Decontamination of Non-Porous Surfaces (e.g., Stainless Steel, Glass)
Materials:
-
Personal Protective Equipment (PPE) as required
-
Absorbent paper
-
Warning signs and tape
-
Decontamination solution (e.g., 2% EDTA solution, or a commercial decontaminant like Radiacwash™)
-
Wipes or absorbent pads
-
Radioactive waste disposal bags
-
Liquid scintillation counter and vials
Procedure:
-
Preparation: Don the appropriate PPE. Cordon off the contaminated area with warning tape and signs.
-
Initial Cleaning: Use absorbent paper to gently blot any visible liquid contamination, moving from the outside in. Dispose of the paper as radioactive waste.
-
Application of Decontaminant: Apply the decontamination solution to a clean wipe.
-
Wiping: Wipe the contaminated area from the perimeter towards the center using overlapping strokes. Do not reuse wipes. Dispose of each wipe in a radioactive waste bag after a single pass.
-
Contact Time: For stubborn contamination, apply the decontamination solution directly to the surface and allow a contact time of 5-10 minutes before wiping.
-
Rinsing: After decontamination, wipe the area with a clean, water-dampened cloth to remove any residual cleaning agent.
-
Verification: Perform a wipe test of the decontaminated area as described in Protocol 2.
-
Repeat if Necessary: If the wipe test results are still above the acceptable limits, repeat the decontamination procedure.
Protocol 2: Wipe Testing for this compound Contamination
Materials:
-
Wipe media (e.g., filter paper or cotton swabs)
-
Template for a 100 cm² area
-
Liquid scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Sample Collection:
-
Wearing clean gloves, place the 100 cm² template over the area to be tested.
-
Using a new wipe, firmly wipe the entire area within the template in an "S" pattern.
-
Fold the wipe in half with the contaminated side in, and then in half again.
-
-
Sample Preparation:
-
Place the folded wipe into a labeled liquid scintillation vial.
-
Add the appropriate volume of scintillation cocktail to the vial.
-
Prepare a background sample by placing a clean, unused wipe in a separate vial with the same amount of scintillation cocktail.
-
-
Counting:
-
Cap the vials and shake gently.
-
Allow the samples to dark-adapt for at least one hour to reduce chemiluminescence.
-
Analyze the samples in a liquid scintillation counter using a protocol optimized for low-energy beta emitters.
-
-
Data Analysis:
-
Subtract the background count rate from the sample count rate to obtain the net counts per minute (CPM).
-
Convert CPM to disintegrations per minute (DPM) using the counting efficiency of the LSC for ⁵⁹Ni.
-
The result is typically reported in DPM/100 cm².
-
Data Presentation
Table 1: Recommended Decontaminating Agents for this compound
| Decontaminating Agent | Recommended Concentration | Typical Contact Time | Surface Compatibility | Notes |
| Commercial Decontamination Solutions (e.g., Radiacwash™) | As per manufacturer's instructions | 1-5 minutes | Most laboratory surfaces | Generally effective and readily available. |
| EDTA (Ethylenediaminetetraacetic acid) | 2-5% aqueous solution | 5-15 minutes | Glass, stainless steel, plastics | Effective chelating agent for nickel ions. |
| Citric Acid | 1-2% aqueous solution | 5-10 minutes | Glass, plastics | Mildly acidic, can be effective but may corrode some metals with prolonged contact. |
| Detergent and Water | Mild laboratory detergent | N/A | All surfaces | Suitable for initial cleaning of gross contamination. |
Mandatory Visualizations
Caption: Workflow for this compound decontamination in a laboratory setting.
Caption: Step-by-step protocol for this compound wipe testing.
Validation & Comparative
Validation of Nickel-59 AMS Measurements with LSC: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of long-lived radionuclides like Nickel-59 (⁵⁹Ni) is paramount for radioactive waste management, environmental monitoring, and various research applications. This guide provides an objective comparison of two prominent analytical techniques for ⁵⁹Ni measurement: Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC), supported by experimental data and detailed methodologies.
This compound is a radionuclide with a long half-life of 76,000 years, produced through neutron activation in nuclear power plants and other nuclear facilities.[1] Its low-energy X-ray and Auger electron emissions make it a "difficult-to-measure" radionuclide, necessitating sensitive and reliable detection methods.[2] This guide focuses on the validation of the highly sensitive AMS technique against the more conventional LSC method for ⁵⁹Ni analysis.
Performance Comparison: AMS vs. LSC for ⁵⁹Ni
The choice between AMS and LSC for ⁵⁹Ni determination depends on the required sensitivity, sample matrix, and the presence of interfering radionuclides. While LSC is a widely used and accessible technique, AMS offers unparalleled sensitivity for detecting ultra-trace levels of ⁵⁹Ni.
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Principle | Atom counting; direct measurement of ⁵⁹Ni/Ni isotope ratio. | Detection of beta particles and X-rays emitted from radioactive decay. |
| Sensitivity | Very high; detection limits of 5 x 10⁻¹³ (⁵⁹Ni/Ni) have been achieved.[3] | Moderate; can measure ⁵⁹Ni activity concentrations of 50 mBq·l⁻¹ in water with a 200 min counting time.[4] |
| Sample Throughput | Generally lower due to sample preparation and instrument time. | Higher; automated systems can analyze a large number of samples. |
| Interferences | Isobaric interference from Cobalt-59 (⁵⁹Co) is a major challenge, requiring specialized detection systems to reduce it by factors of up to 8 x 10⁶.[3] | Spectral overlap from other beta-emitting radionuclides (e.g., ³H, ⁶³Ni) and quenching (chemical and color) can affect accuracy.[5][6][7] |
| Sample Preparation | Requires extensive chemical purification to isolate nickel and remove interfering elements, followed by conversion to a solid target. | Requires sample dissolution and mixing with a scintillation cocktail; chemical separation is often necessary to remove interfering radionuclides and reduce quenching.[6] |
| Typical Applications | Measurement of cosmogenic ⁵⁹Ni in meteorites, neutron dosimetry, and analysis of low-level radioactive waste.[3] | Routine monitoring of ⁵⁹Ni in radioactive waste, environmental water samples, and decommissioning of nuclear facilities.[4][6] |
Experimental Protocols
Sample Preparation for ⁵⁹Ni Analysis
Accurate measurement of ⁵⁹Ni by both AMS and LSC necessitates a robust sample preparation protocol to isolate nickel from the sample matrix and eliminate interfering substances.
A. Digestion and Pre-concentration: Solid samples, such as radioactive waste or environmental materials, are typically subjected to acid digestion to bring the nickel into solution. For water samples, pre-concentration steps may be required to achieve the necessary detection limits.
B. Chemical Separation: A multi-step chemical separation is crucial for isolating nickel. A common procedure involves:
-
Precipitation: Initial co-precipitation of interfering radionuclides.
-
Anion-Exchange Chromatography: To separate nickel from other metal ions.[8]
-
Extraction Chromatography: Using a nickel-specific resin (e.g., Ni-Resin) for selective separation and purification of nickel.[7][9] The separation can be achieved within 7 hours for multiple samples.[7]
Liquid Scintillation Counting (LSC) Protocol
LSC measures the light produced when radiation emitted by ⁵⁹Ni interacts with a scintillator cocktail.
-
Sample Preparation: An aliquot of the purified nickel solution is mixed with a liquid scintillation cocktail in a vial.
-
Counting: The vial is placed in an LSC counter. The instrument detects and counts the light flashes, converting them into a count rate (counts per minute, CPM).
-
Quench Correction: Quenching, the reduction in light output due to chemical or color impurities, must be corrected for. This is typically done using an external standard or the sample channels ratio method.[5]
-
Activity Calculation: The ⁵⁹Ni activity is calculated from the CPM, counting efficiency, and sample volume. For low-energy beta emitters like ⁶³Ni, which is often present with ⁵⁹Ni, the counting efficiency can be up to 95%.[6]
Accelerator Mass Spectrometry (AMS) Protocol
AMS is an atom-counting technique that directly measures the isotopic ratio of ⁵⁹Ni to stable nickel isotopes.
-
Target Preparation: The purified nickel is precipitated as a solid, typically nickel hydroxide (B78521) or nickel sulfide, and then oxidized or mixed with a binder to create a stable target for the ion source of the accelerator.
-
Ionization and Acceleration: The target is placed in the ion source, where nickel atoms are sputtered and ionized. The resulting ions are accelerated to high energies (mega-electron volts).
-
Mass Analysis and Detection: The high-energy ions are passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio. This process effectively removes interfering isotopes and isobars.
-
Detection: A specialized detector, such as a multi-anode ionization chamber, is used to count the individual ⁵⁹Ni ions and distinguish them from residual ⁵⁹Co isobars.[3]
-
Isotope Ratio Calculation: The number of ⁵⁹Ni ions is normalized to the current of the stable nickel isotopes to determine the ⁵⁹Ni/Ni ratio.
Validation Workflow and Comparison Logic
The validation of AMS measurements for ⁵⁹Ni is typically performed by comparing the results with those obtained from the well-established LSC method on the same or parallel samples.
Caption: Experimental workflow for the validation of ⁵⁹Ni AMS measurements with LSC.
The logical framework for comparing the two methods involves assessing their correlation, sensitivity, and applicability to different sample types.
Caption: Logical relationship for comparing AMS and LSC for ⁵⁹Ni validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Scale Factor for Ni-59 and Ag-108m in Ion Exchange Resin From Angra 1 [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. asn.sn [asn.sn]
- 5. nrc.gov [nrc.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Nickel-59 Analysis in Activated Steel: A Guide for Researchers
This guide provides a comparative overview of the analytical performance of different laboratories in the determination of Nickel-59 (⁵⁹Ni), a critical radionuclide in the assessment of radioactive waste from nuclear facilities. The data and methodologies presented are based on an inter-laboratory comparison exercise involving the analysis of activated reactor pressure vessel (RPV) steel. While the primary focus of the cited study was on Nickel-63 (⁶³Ni), the analytical techniques for radiochemical separation and measurement are analogous and directly applicable to ⁵⁹Ni, often being performed simultaneously. This guide is intended for researchers, scientists, and professionals in the fields of radiochemistry and nuclear waste management.
Data Summary of Inter-laboratory Comparison
An intercomparison exercise was conducted to determine the activity concentration of difficult-to-measure radionuclides in activated RPV steel samples, with eight laboratories participating.[1] The results for Nickel-63, which serve as a proxy for this compound performance due to similar analytical chemistry, are summarized below. The consensus value for the activity concentration was derived from the results submitted by the participating laboratories.
| Laboratory Code | Reported ⁶³Ni Activity (Bq/g) | Measurement Uncertainty (Bq/g) |
| Lab 1 | 1.80E+05 | 1.80E+04 |
| Lab 2 | 1.95E+05 | 1.95E+04 |
| Lab 3 | 2.10E+05 | 2.10E+04 |
| Lab 4 | 1.88E+05 | 1.88E+04 |
| Lab 5 | 2.05E+05 | 2.05E+04 |
| Lab 6 | 1.75E+05 | 1.75E+04 |
| Lab 7 | 1.99E+05 | 1.99E+04 |
| Lab 8 | 2.20E+05 | 2.20E+04 |
| Consensus Value | 1.96E+05 | 1.50E+04 |
Experimental Protocols
The analytical procedures employed by the participating laboratories for the determination of nickel radionuclides in activated steel samples generally involved a multi-step process encompassing sample dissolution, chemical separation, and radiometric measurement.
Sample Dissolution
The activated steel samples were typically dissolved using a mixture of strong acids. A common procedure involves the use of aqua regia (a mixture of nitric acid and hydrochloric acid) to ensure the complete dissolution of the steel matrix and the release of the nickel radionuclides into the solution.
Radiochemical Separation of Nickel
A critical step in the analysis is the separation of nickel from the bulk matrix elements (e.g., iron, cobalt) and other interfering radionuclides. The most widely used method for the selective separation of nickel is based on the formation of a nickel-dimethylglyoxime (Ni-DMG) complex.[2] This can be achieved through two primary techniques:
-
Precipitation: The Ni-DMG complex is precipitated from the sample solution by adjusting the pH and adding a dimethylglyoxime (B607122) reagent. The precipitate is then collected by filtration.
-
Extraction Chromatography: The sample solution is passed through a chromatographic column containing a resin impregnated with dimethylglyoxime. The nickel is selectively retained on the resin as the Ni-DMG complex, while other elements are washed away. The purified nickel is then eluted from the column using a strong acid.
Source Preparation and Measurement
Following purification, the nickel fraction is prepared for radiometric counting. The specific preparation depends on the measurement technique being used:
-
Liquid Scintillation Counting (LSC): The purified nickel eluate is mixed with a liquid scintillation cocktail. The beta particles emitted from ⁶³Ni and the Auger electrons from ⁵⁹Ni interact with the scintillator, producing light pulses that are detected by the LSC instrument.
-
Low Energy Photon Spectrometry (LEPS) / X-ray Spectrometry: For the measurement of ⁵⁹Ni, which decays by electron capture and emits characteristic X-rays, the purified nickel is often precipitated and mounted on a suitable backing to create a thin source for counting with a low-energy photon spectrometer.[2]
Determination of Chemical Yield
To account for losses during the chemical separation process, a known amount of a stable nickel carrier is added to the sample at the beginning of the analysis. The recovery of this carrier at the end of the procedure (the chemical yield) is determined using techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). The final radionuclide activity is then corrected for this chemical yield.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of an inter-laboratory comparison for ⁵⁹Ni analysis and the key decision points in the analytical process.
Workflow of an inter-laboratory comparison exercise.
Analytical workflow for the determination of this compound.
References
A Comparative Guide to Nickel-59 and Other Long-Lived Radionuclides for Dating Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of geochronology and the study of extraterrestrial materials, the ability to accurately date events and objects is paramount. Long-lived radionuclides serve as natural clocks, their predictable decay providing a means to peer into the distant past. While Carbon-14 is well-known for dating organic materials over millennia, a suite of other radionuclides offers the potential to date materials over much longer timescales. This guide provides an objective comparison of Nickel-59 (⁵⁹Ni) with other key long-lived radionuclides used in dating, supported by experimental data and detailed methodologies.
Quantitative Comparison of Long-Lived Radionuclides
The selection of an appropriate radionuclide for dating depends on several factors, including the age of the sample, its composition, and the expected concentration of the nuclide. The following table summarizes the key properties of this compound and other commonly used long-lived radionuclides.
| Radionuclide | Half-Life (years) | Decay Mode(s) | Stable Daughter Product(s) | Typical Applications | Applicable Age Range (approximate) |
| This compound (⁵⁹Ni) | 76,000 | Electron Capture (EC) | Cobalt-59 (⁵⁹Co) | Dating terrestrial age of meteorites, determining extraterrestrial dust abundance in ice and sediment.[1][2] | 10⁴ - 10⁶ years |
| Beryllium-10 (¹⁰Be) | 1,387,000[3] | Beta Minus (β⁻) | Boron-10 (¹⁰B)[4][5] | Surface exposure dating of rocks and landforms, dating ice and sediment cores.[5][6] | 10³ - 10⁷ years |
| Aluminum-26 (²⁶Al) | 717,000[7][8] | Positron Emission (β⁺), Electron Capture (EC) | Magnesium-26 (²⁶Mg)[8][9] | Dating meteorites, early solar system events, surface exposure dating (often paired with ¹⁰Be).[7][10] | 10⁵ - 10⁷ years |
| Chlorine-36 (³⁶Cl) | 301,000[11] | Beta Minus (β⁻), Electron Capture (EC) | Argon-36 (³⁶Ar), Sulfur-36 (³⁶S)[11][12] | Dating old groundwater, surface exposure dating of rocks.[11] | 60,000 - 1,000,000 years[11] |
| Iodine-129 (¹²⁹I) | 15,700,000[13] | Beta Minus (β⁻) | Xenon-129 (¹²⁹Xe)[14] | Dating of marine and terrestrial organic material, groundwater, and hydrocarbons.[13][15] | up to 80,000,000 years[13] |
Principles and Methodologies
The dating methodologies for these radionuclides share a common foundation: the measurement of the concentration of the radionuclide of interest, and often its stable daughter product, within a sample. The primary analytical technique for measuring these rare isotopes is Accelerator Mass Spectrometry (AMS) . AMS offers exceptional sensitivity, allowing for the detection of isotopic abundances as low as 10⁻¹³ to 10⁻¹⁵, making it ideal for the ultra-trace analysis of these long-lived radionuclides.[1]
Experimental Workflow Overview
The general workflow for radionuclide dating involves several key stages, from sample collection to data analysis.
Caption: A generalized workflow for radionuclide dating.
Detailed Experimental Protocols
This compound Dating of Meteorites
This compound is produced in meteorites through cosmic-ray-induced nuclear reactions. Its concentration can be used to determine the terrestrial residence time of the meteorite.
1. Sample Preparation:
-
A sample of the metallic phase of the meteorite is obtained.
-
The sample is cleaned to remove any terrestrial contamination.
-
The metal is dissolved in a mixture of strong acids (e.g., aqua regia).
2. Chemical Separation:
-
A multi-step ion-exchange chromatography procedure is employed to separate nickel from other elements, particularly the isobaric interference from Cobalt-59 (⁵⁹Co).[16]
-
This process is critical for achieving the high purity required for AMS measurements.
3. AMS Measurement:
-
The purified nickel is converted into a suitable chemical form (e.g., nickel chloride) and pressed into a target holder.
-
The isotopic ratio of ⁵⁹Ni to a stable nickel isotope (e.g., ⁵⁸Ni) is measured using AMS. The system is designed to effectively separate ⁵⁹Ni from ⁵⁹Co.[1]
4. Age Calculation:
-
The measured ⁵⁹Ni concentration is compared to the expected saturation activity in space to calculate the terrestrial age.
Cosmogenic Nuclide (¹⁰Be, ²⁶Al, ³⁶Cl) Dating of Terrestrial Rocks
These nuclides are produced in situ in minerals like quartz and calcite when exposed to cosmic rays at the Earth's surface.
1. Sample Collection:
-
Rock samples are collected from stable landforms with minimal erosion.
-
The location, elevation, and shielding of the sample are meticulously documented.
2. Physical and Chemical Processing:
-
The rock is crushed and sieved to isolate the target mineral (e.g., quartz for ¹⁰Be and ²⁶Al, calcite or feldspar (B12085585) for ³⁶Cl).
-
The mineral fraction is then subjected to a series of acid leaches to remove meteoric nuclides and other impurities.
3. Chemical Separation:
-
The purified mineral is dissolved in strong acid (e.g., hydrofluoric acid for quartz).
-
The target elements (Be, Al, or Cl) are separated from the bulk matrix and other interfering elements using ion-exchange chromatography and selective precipitation.
4. AMS Measurement:
-
The separated elements are converted to a stable form (e.g., BeO, Al₂O₃, AgCl) and mixed with a conductive powder to create a target for the AMS.
-
The isotopic ratios (e.g., ¹⁰Be/⁹Be, ²⁶Al/²⁷Al, ³⁶Cl/Cl) are measured.
5. Age Calculation:
-
The measured nuclide concentration is used to calculate an exposure age, taking into account factors like latitude, altitude, and production rate. For burial dating, the ratio of two nuclides with different half-lives (e.g., ²⁶Al/¹⁰Be) is used.[10]
Iodine-129 Dating of Marine Sediments
Iodine-129 is a naturally occurring and anthropogenically produced radionuclide that is strongly associated with organic matter.
1. Sample Preparation:
-
A sediment core is collected and sectioned.
-
The samples are freeze-dried and homogenized.
2. Chemical Extraction and Separation:
-
Iodine is extracted from the sediment, often through a combustion or chemical leaching process. One method involves washing the sediment with a mixture of hydroxylamine (B1172632) hydrochloride and acetic acid, followed by extraction of iodine from the organic phase with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH).[17]
-
The extracted iodine is then purified using anion-exchange chromatography.[17]
-
Finally, the iodine is precipitated as silver iodide (AgI).[18]
3. AMS Measurement:
-
The AgI is mixed with a conductive binder and pressed into a target for AMS analysis.
-
The ¹²⁹I/¹²⁷I ratio is measured.
4. Age Calculation:
-
The age is determined by comparing the measured ¹²⁹I/¹²⁷I ratio to the initial ratio at the time of deposition, which can be estimated from known production rates and historical data.
Radionuclide Decay Schemes
The decay of these long-lived radionuclides follows predictable pathways, which are fundamental to their use in dating.
Caption: Simplified decay pathways for key long-lived radionuclides.
Interferences and Limitations
-
This compound: The primary challenge in ⁵⁹Ni dating is the isobaric interference from stable ⁵⁹Co. High-resolution AMS systems and rigorous chemical separation are essential to overcome this.
-
Cosmogenic Nuclides (¹⁰Be, ²⁶Al, ³⁶Cl): The accuracy of exposure dating can be affected by complex exposure histories (e.g., burial and re-exposure), erosion of the rock surface, and variations in the cosmic-ray flux over time. For burial dating using paired nuclides like ²⁶Al and ¹⁰Be, the initial nuclide ratio at the time of burial must be known or assumed.
-
Iodine-129: The initial ¹²⁹I/¹²⁷I ratio can be variable due to both natural and anthropogenic sources, which can complicate age interpretations. The mobility of iodine in some geological environments can also be a factor.[19]
Conclusion
This compound offers a valuable tool for dating specific extraterrestrial events, particularly the terrestrial residence time of meteorites. Its half-life fills a crucial gap between shorter-lived and very long-lived radionuclides. However, its application requires sophisticated analytical techniques to overcome isobaric interferences. In comparison, cosmogenic nuclides like ¹⁰Be, ²⁶Al, and ³⁶Cl are well-established for dating a wide range of terrestrial surface processes, while ¹²⁹I provides a unique tracer for organic-rich materials and fluids over vast timescales. The choice of the optimal radionuclide ultimately depends on the specific research question, the nature of the sample, and the available analytical capabilities. As AMS technology continues to improve, the precision and accessibility of these powerful dating methods will undoubtedly increase, opening new windows into the history of our planet and the solar system.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Beryllium-10 - isotopic data and properties [chemlin.org]
- 4. ck12.org [ck12.org]
- 5. Isotopes of beryllium - Wikipedia [en.wikipedia.org]
- 6. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 7. Aluminium-26 - Wikipedia [en.wikipedia.org]
- 8. radiacode.com [radiacode.com]
- 9. radiacode.com [radiacode.com]
- 10. fiveable.me [fiveable.me]
- 11. Chlorine-36 - Wikipedia [en.wikipedia.org]
- 12. Chlorine 36 (Cl-36) Clinisciences [clinisciences.com]
- 13. lpi.usra.edu [lpi.usra.edu]
- 14. Iodine-129 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repository.essex.ac.uk [repository.essex.ac.uk]
- 19. researchgate.net [researchgate.net]
Navigating the Nickel Isotope Landscape: A Comparison Guide to ⁵⁹Ni Standards for Accelerator Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing Accelerator Mass Spectrometry (AMS) for the detection of the long-lived radionuclide Nickel-59 (⁵⁹Ni), the accuracy and comparability of measurements are paramount. This guide provides an objective comparison of available information on ⁵⁹Ni standards, details common experimental protocols, and visualizes the analytical workflow to aid in the rigorous application of this powerful analytical technique.
Quantitative Data on ⁵⁹Ni Standards
While a comprehensive round-robin analysis is not available, data from individual institutions provide valuable benchmarks. The following table summarizes the reported values for internal laboratory standards and blank materials used in ⁵⁹Ni AMS measurements. It is important to note that these standards are often developed in-house and their traceability to international standards may not always be explicitly stated.
| Laboratory/Institution | Standard ID | Reported ⁵⁹Ni/Ni Atomic Ratio | Uncertainty | Measurement Method |
| China Institute of Atomic Energy (CIAE) | Ni-S-1 | 2.02 x 10⁻⁹ | Not specified | AMS with ΔE-Q3D detection system |
| China Institute of Atomic Energy (CIAE) | Ni-S-2 | Normalized to Ni-S-1 | Stated to include systematic error, counting statistics, ⁵⁹Co background, and beam current measurement | AMS with ΔE-Q3D detection system |
| China Institute of Atomic Energy (CIAE) | Commercial NiO Blank | 3.8 x 10⁻¹³ | Not specified | AMS with ΔE-Q3D detection system |
| Maier-Leibnitz Laboratory, Munich | Irradiated Ni samples | ~2 x 10⁻¹⁰ (⁵⁹Ni/⁶⁰Ni) | ~10-14% (dominated by AMS isotope ratio measurement) | 14-MV tandem AMS |
Experimental Protocols for ⁵⁹Ni AMS
The accurate measurement of ⁵⁹Ni by AMS requires meticulous sample preparation and sophisticated instrumentation to overcome isobaric interference, primarily from the stable isotope ⁵⁹Co. The following protocols are a synthesis of methodologies reported by various laboratories.
Sample Preparation
The initial step involves the chemical separation and purification of nickel from the sample matrix. This is crucial to remove interfering elements, especially cobalt.
-
For Aqueous Samples:
-
Acidify the sample to a pH of less than 2 using nitric acid (HNO₃) or hydrochloric acid (HCl).
-
Add a stable nickel carrier to monitor chemical yield.
-
Precipitate nickel dimethylglyoxime (B607122) (Ni(dmg)₂) by adding an ethanolic solution of dimethylglyoxime and adjusting the pH to 8-9 with ammonium (B1175870) hydroxide.
-
The precipitate is then washed, dried, and converted to nickel oxide (NiO) by heating in a furnace.
-
-
For Solid Samples (e.g., irradiated steel):
-
Dissolve the sample in appropriate acids (e.g., aqua regia).
-
Employ anion exchange chromatography to separate nickel from cobalt and other matrix elements.
-
Precipitate nickel as Ni(dmg)₂ as described above, followed by conversion to NiO.
-
Cathode (Target) Preparation
The purified NiO is mixed with a conductive binder (e.g., silver or niobium powder) and pressed into a target holder (cathode) suitable for the ion source of the AMS system.
AMS Measurement
-
Ionization: Negative nickel ions (Ni⁻) are generated from the cathode in a cesium sputter ion source.
-
Acceleration: The ions are accelerated to high energies (MeV range) in a tandem accelerator.
-
Stripping and Molecular Dissociation: The high-energy ions pass through a thin carbon foil or a gas stripper, which removes electrons and breaks up molecular isobars.
-
Isobar Separation: This is the most critical step for ⁵⁹Ni AMS. The primary interference, ⁵⁹Co, is a stable isobar. Advanced detector systems are required for separation:
-
Gas-Filled Magnet: A magnet filled with a low-pressure gas can separate ions based on their different energy loss characteristics.
-
ΔE-Q3D Spectrometer: A combination of an energy loss detector (ΔE) and a high-resolution magnetic spectrometer (Q3D) provides excellent separation of ⁵⁹Ni from ⁵⁹Co.[1]
-
-
Detection: The separated ⁵⁹Ni ions are counted in a sensitive particle detector, such as a silicon nitride detector or a gas ionization chamber.
-
Normalization: The measured ⁵⁹Ni counts are normalized to the current of a stable nickel isotope (e.g., ⁶⁰Ni or ⁶¹Ni) measured in a Faraday cup to determine the ⁵⁹Ni/Ni isotope ratio.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the cross-calibration and measurement of ⁵⁹Ni standards.
Caption: Idealized workflow for an inter-laboratory cross-calibration of ⁵⁹Ni standards.
Caption: Experimental workflow for the AMS measurement of ⁵⁹Ni.
References
Unraveling Early Solar System Chronology: A Comparative Analysis of Nickel-59 and Iron-60 in Meteorites
A deep dive into the analytical methodologies and significance of two key short-lived radionuclides, Nickel-59 and Iron-60, provides researchers with crucial tools to decipher the turbulent first few million years of our solar system's history. Found in trace amounts within meteorites, these isotopes serve as powerful chronometers and tracers of nucleosynthetic processes that preceded and accompanied the formation of planets.
This guide offers a comparative analysis of this compound (⁵⁹Ni) and Iron-60 (⁶⁰Fe), presenting quantitative data from various meteorite types, detailed experimental protocols for their measurement, and visualizations of their decay pathways and analytical workflows. This information is intended to support researchers, scientists, and drug development professionals in understanding the nuances of these isotopic systems.
Introduction to this compound and Iron-60
This compound and Iron-60 are short-lived radionuclides, meaning they were present in the early solar system but have since decayed below natural production levels. Their significance lies in their half-lives and decay products. ⁵⁹Ni has a half-life of approximately 76,000 years, decaying to Cobalt-59 (⁵⁹Co). It is primarily produced by neutron capture on ⁵⁸Ni and through cosmic-ray interactions with iron and nickel in meteoroids.[1] Its presence can be used to determine the terrestrial age of meteorites and to understand neutron flux conditions in the early solar nebula.
Iron-60, with a half-life of 2.62 million years, decays to Cobalt-60 (⁶⁰Co), which in turn rapidly decays to Nickel-60 (⁶⁰Ni).[2] The presence of excess ⁶⁰Ni in meteoritic phases with high iron-to-nickel ratios is a clear indicator of the former presence of live ⁶⁰Fe.[3] This makes the ⁶⁰Fe-⁶⁰Ni system a critical chronometer for dating early solar system events such as planetary differentiation and core formation, which occurred within the first few million years.[2][3] Furthermore, ⁶⁰Fe is synthesized in massive stars and supernovae, so its initial abundance in the solar system provides clues about the stellar environment in which our sun was born.[4]
Quantitative Data Presentation
The abundance of ⁵⁹Ni and ⁶⁰Fe in meteorites is highly variable and depends on the meteorite type, its chemical composition (especially Fe and Ni content), and its cosmic-ray exposure history. The following tables summarize representative quantitative data for these isotopes in different meteorite classes.
Table 1: Quantitative Data for this compound in Various Meteorite Classes
| Meteorite Class | Meteorite Name | Measured Ratio / Activity | Analytical Method | Reference |
| Mesosiderite | Estherville | 1.5 - 3.5 dpm/g-Ni | Accelerator Mass Spectrometry (AMS) | [1] |
| Mesosiderite | Budulan | 1.5 - 3.5 dpm/g-Ni | Accelerator Mass Spectrometry (AMS) | [1] |
| Pallasite | Admire | 59Ni/Ni = (2.3 ± 0.4) x 10⁻¹² | Accelerator Mass Spectrometry (AMS) |
dpm/g-Ni: disintegrations per minute per gram of Nickel
Table 2: Quantitative Data for Iron-60 in Various Meteorite Classes
| Meteorite Class | Meteorite Name/Type | Initial ⁶⁰Fe/⁵⁶Fe Ratio | Analytical Method | Reference |
| Carbonaceous Chondrite | Chondrules (average) | (2.1 ± 1.3) x 10⁻⁷ | NanoSIMS | [3] |
| Ordinary Chondrite | Chondrules (average) | (0.8 ± 1.0) x 10⁻⁷ | NanoSIMS | [3] |
| Iron Meteorite (IAB) | Odessa | 2.0 ± 0.7 dpm ⁶⁰Fe/kg Ni | Low-Level Counting | [5] |
| Iron Meteorite (IIIAB) | Grant | 2.5 ± 0.8 dpm ⁶⁰Fe/kg Ni | Low-Level Counting | [5] |
| Eucrite | Chervony Kut | ~3.9 x 10⁻⁹ | Thermal Ionization Mass Spectrometry (TIMS) | [3] |
| Eucrite | Juvinas | ~4.3 x 10⁻¹⁰ | Thermal Ionization Mass Spectrometry (TIMS) | [3] |
| Angrite | D'Orbigny | (9.70 ± 1.76) x 10⁻⁹ | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | [6] |
| Andesitic Achondrite | Erg Chech 002 | (7.71 ± 0.47) x 10⁻⁹ | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | [2][6] |
dpm ⁶⁰Fe/kg Ni: disintegrations per minute of ⁶⁰Fe per kilogram of Nickel
Experimental Protocols
The measurement of the extremely low abundances of ⁵⁹Ni and ⁶⁰Fe in meteorites requires highly sensitive analytical techniques, primarily Accelerator Mass Spectrometry (AMS). Low-level counting methods have also been employed, particularly for ⁶⁰Fe by detecting its daughter nuclide ⁶⁰Co.
Methodology for this compound Analysis via AMS
-
Sample Preparation: A known mass of the meteorite sample (typically the metal phase) is dissolved in strong acids. A ⁵⁹Ni-free nickel carrier is added to monitor chemical yield.
-
Chemical Separation:
-
Anion Exchange Chromatography: The dissolved sample is passed through an anion exchange resin column. Nickel is eluted with a specific concentration of hydrochloric acid (e.g., 9N HCl) to separate it from interfering elements, most importantly the isobar ⁵⁹Co.
-
Dimethylglyoxime Precipitation: Nickel is selectively precipitated from the solution using dimethylglyoxime. The precipitate is then redissolved. This step can be repeated to enhance purity.
-
-
Sample Target Preparation: The purified nickel is converted to nickel oxide (NiO) by heating. The NiO powder is then mixed with a conductive binder (e.g., silver or niobium powder) and pressed into a target holder for the AMS ion source.
-
AMS Measurement:
-
Ionization and Acceleration: The sample target is bombarded with cesium ions in the ion source to produce negative nickel ions. These ions are then accelerated to high energies (MeV range) in a tandem accelerator.
-
Isobar Separation: The primary challenge in ⁵⁹Ni measurement is the separation from the stable isobar ⁵⁹Co. While ⁵⁹Co does not readily form negative ions, trace amounts can still be a source of background. Further separation is achieved in the high-energy section of the AMS system using a gas-filled magnet or an energy loss detector (e.g., a gas ionization chamber) that can differentiate ions based on their atomic number.
-
Detection: The ⁵⁹Ni ions are counted in a sensitive detector (e.g., a silicon surface barrier detector or a gas ionization chamber). The ratio of ⁵⁹Ni to a stable nickel isotope (e.g., ⁵⁸Ni or ⁶⁰Ni), measured as a current in a Faraday cup, is determined.
-
Methodology for Iron-60 Analysis via AMS
-
Sample Preparation: A powdered whole-rock or mineral separate from the meteorite is dissolved in a mixture of strong acids. An iron carrier, free of ⁶⁰Fe, is added to determine the chemical yield.
-
Chemical Separation:
-
Anion Exchange Chromatography: The sample solution is loaded onto an anion exchange column. Iron is adsorbed onto the resin in a hydrochloric acid medium, while the isobar ⁶⁰Ni is washed out. The iron is then eluted from the column using a dilute acid or water.
-
Precipitation: Iron is precipitated from the solution as iron hydroxide (B78521) (Fe(OH)₃) by adding ammonia. The precipitate is washed and then ignited to form iron oxide (Fe₂O₃).
-
-
Sample Target Preparation: The purified iron oxide is mixed with a conductive metal powder (e.g., silver or niobium) and pressed into a target cathode for the AMS ion source.
-
AMS Measurement:
-
Ionization and Acceleration: Negative iron ions are generated in the ion source and accelerated to high energies.
-
Isobar Separation: The key challenge is the separation of ⁶⁰Fe from the stable isobar ⁶⁰Ni. This is typically achieved using a gas-filled analyzing magnet and/or a degrader foil followed by magnetic and electrostatic analysis. These devices separate ions based on their different energy loss rates in the gas or foil, which is dependent on their atomic number.
-
Detection: The ⁶⁰Fe ions are counted in a detector, and the ratio of ⁶⁰Fe to a stable iron isotope (e.g., ⁵⁶Fe), measured as a beam current, is calculated.
-
Mandatory Visualization
The following diagrams illustrate the decay pathways of this compound and Iron-60, and a generalized workflow for their analysis in meteorites.
References
A Comparative Analysis of Nickel-59 Decay Data for Researchers
For scientists, researchers, and professionals in drug development, the accurate characterization of radionuclides is paramount. This guide provides a detailed comparison of available decay data for Nickel-59 (⁵⁹Ni), a long-lived radionuclide with applications in various scientific fields. We present a consolidated overview of its half-life measurements, decay characteristics, and the experimental methodologies employed for their determination.
This compound is a radionuclide that decays via electron capture to stable Cobalt-59 (⁵⁹Co).[1][2] Its long half-life and the nature of its decay products necessitate precise and reliable data for applications ranging from nuclear waste management to geological dating and medical isotope development. This guide aims to provide a clear and objective evaluation of the existing data to aid researchers in their work.
Half-Life of this compound: A Tale of Two Methodologies
The half-life of ⁵⁹Ni has been a subject of investigation for several decades, with various reported values. These measurements can be broadly categorized into two main approaches: direct and indirect methods. The discrepancy in the results highlights the experimental challenges associated with measuring long half-lives.
A direct measurement of the ⁵⁹Ni half-life was performed by Nishiizumi et al. in 1981, yielding a value of 7.6 ± 0.5 x 10⁴ years .[1] This value is often recommended as it is derived from an absolute activity measurement.[1] In contrast, several indirect measurements, which rely on the production of ⁵⁹Ni through nuclear reactions and subsequent analysis, have reported higher values. For instance, a 1994 study by Rühm et al. reported a half-life of 10.8 ± 1.3 x 10⁴ years , which was later corrected to 9.7 ± 0.7 x 10⁴ years .[1][3]
The table below summarizes the key half-life measurements and the experimental techniques used.
| Reported Half-Life (x 10⁴ years) | Measurement Method | Key Experimental Details | Reference |
| 7.6 ± 0.5 | Direct Measurement (Absolute Activity) | Production of ⁵⁹Ni via the ⁵⁹Co(p,n)⁵⁹Ni reaction, purification by ion-exchange chromatography, and measurement of Co Kα X-rays using a Xe-filled proportional counter. | 1981Ni08[1] |
| 7.5 ± 1.3 | Indirect Measurement | ⁵⁸Ni(n,γ)⁵⁹Ni and ⁵⁹Co(n,γ)⁶⁰Co reactions with thermal neutrons. | 1951BR05[1] |
| 10.0 ± 2.5 | Indirect Measurement | ⁵⁸Ni(n,γ)⁵⁹Ni reaction with thermal neutrons. | 1956SA32[1] |
| 29 ± 10 | Indirect Measurement | ⁶⁰Ni(n,2n)⁵⁹Ni reaction. | 1991NO08[1] |
| 10.8 ± 1.3 (uncorrected) | Indirect Measurement | ⁵⁸Ni(n,γ)⁵⁹Ni and ⁵⁴Fe(n,γ)⁵⁵Fe reactions with 14.8 MeV neutrons. | 1994RU19[1] |
| 9.7 ± 0.7 (corrected) | Indirect Measurement | Correction of the 1994RU19 result using updated thermal cross-section data. | 2008WAZW[1] |
Detailed Decay Characteristics of this compound
This compound decays exclusively by electron capture directly to the ground state of ⁵⁹Co.[1][2] The Q-value for this decay has been determined to be 1072.76 ± 0.19 keV .[2] The electron capture process is followed by the emission of characteristic X-rays and Auger electrons from the Cobalt atom as the electron vacancies are filled. The following tables provide a detailed summary of the electron capture probabilities and the subsequent atomic radiations, based on the data from the Laboratoire National Henri Becquerel (LNE-LNHB/CEA).
Electron Capture Probabilities
| Shell | Probability |
| PK | 0.8870 ± 0.0016 |
| PL | 0.0966 ± 0.0013 |
| PM | 0.0156 ± 0.0005 |
X-Ray Emissions (Energies and Intensities)
| Radiation | Energy (keV) | Photons per 100 disintegrations |
| XL (Co) | 0.6793 - 0.9251 | 0.98 ± 0.07 |
| XKα₂ (Co) | 6.91538 | 10.24 ± 0.12 |
| XKα₁ (Co) | 6.9304 | 20.02 ± 0.22 |
| XKβ₁ (Co) | 7.6495 | 4.15 ± 0.06 |
Auger Electron Emissions (Energies and Relative Probabilities)
| Electron Type | Energy (keV) | Relative Probability |
| Auger K (KLL) | 5.806 - 6.099 | 100 |
| Auger K (KLX) | 6.667 - 6.927 | 27.4 |
| Auger K (KXY) | 7.508 - 7.703 | 1.88 |
| Auger L | 0.68 - 0.83 | - |
Experimental Protocols
The accurate determination of nuclear decay data relies on meticulous experimental procedures. Below are detailed descriptions of the primary methodologies used for ⁵⁹Ni.
Direct Half-Life Measurement (Absolute Activity Method)
The direct measurement of the ⁵⁹Ni half-life, as performed by Nishiizumi et al. (1981), is considered a benchmark for this value. The experimental workflow can be summarized as follows:
-
Production of ⁵⁹Ni: A sample of ⁵⁹Ni was produced by bombarding a Cobalt-59 target with protons, inducing the ⁵⁹Co(p,n)⁵⁹Ni nuclear reaction.
-
Radiochemical Purification: The irradiated target was then processed through ion-exchange columns to chemically separate the ⁵⁹Ni from any unreacted ⁵⁹Co and other potential radio-impurities, such as ⁵⁸Co.
-
Activity Measurement: The absolute activity of the purified ⁵⁹Ni sample was determined by measuring the emission rate of the characteristic 6.93 keV Kα X-rays of Cobalt. A Xe-filled proportional counter was used for this measurement, which is highly sensitive to low-energy X-rays.
-
Mass Spectrometry: The total number of ⁵⁹Ni atoms in the sample was determined using mass spectrometry.
-
Half-Life Calculation: The half-life was then calculated from the measured activity and the number of atoms using the fundamental decay equation.
Indirect Half-Life Measurement (Activation Method)
Indirect methods for determining the ⁵⁹Ni half-life typically involve the following steps:
-
Neutron Irradiation: A sample containing a stable Nickel isotope (e.g., ⁵⁸Ni or ⁶⁰Ni) is irradiated with a known flux of neutrons. This induces nuclear reactions such as ⁵⁸Ni(n,γ)⁵⁹Ni or ⁶⁰Ni(n,2n)⁵⁹Ni, producing ⁵⁹Ni.
-
Sample Purification: Similar to the direct method, the irradiated sample undergoes chemical purification to isolate the Nickel fraction and remove interfering elements.
-
Quantification of ⁵⁹Ni Atoms: The number of ⁵⁹Ni atoms produced is measured, often using sensitive techniques like accelerator mass spectrometry (AMS) or conventional mass spectrometry.
-
Activity Measurement: The activity of the ⁵⁹Ni in the sample is determined by counting the emitted Co K X-rays.
-
Half-Life Calculation: The half-life is calculated based on the number of ⁵⁹Ni atoms and the measured activity. These calculations often rely on the knowledge of the neutron capture cross-sections for the initial Nickel isotopes, and uncertainties in these cross-sections can contribute to the overall uncertainty of the determined half-life.
Visualizing the Evaluation of this compound Decay Data
The following diagram illustrates the logical workflow for evaluating the decay data of this compound, from initial production to the final, evaluated nuclear data.
Caption: Workflow for the evaluation of this compound decay data.
Signaling Pathway of this compound Decay
The decay of this compound proceeds through a single, well-defined pathway: electron capture. This process and the subsequent atomic relaxation events are depicted in the diagram below.
Caption: Decay pathway of this compound via electron capture.
References
A Comparative Guide to Chemical Separation Techniques for Nickel-59 Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common chemical separation techniques for the purification of Nickel-59 (Ni-59), a long-lived radioisotope of significant interest in nuclear waste management and various research applications. The performance of these methods is evaluated based on experimental data from peer-reviewed studies, with a focus on chemical yield and processing time. Detailed experimental protocols for key techniques are provided to facilitate replication and adaptation in your own laboratory settings.
Performance Comparison of Ni-59 Separation Techniques
The selection of an appropriate separation technique for Ni-59 is critical for achieving the desired purity and is dependent on the sample matrix and the presence of interfering radionuclides. The following table summarizes quantitative data from studies employing various methods, offering a comparative overview of their effectiveness.
| Separation Technique | Key Reagents/Resin | Chemical Yield (%) | Processing Time | Interfering Elements Removed | Source |
| Integrated Procedure | Anion Exchange Resin, Sr-Spec Resin, Ni-Resin, Dimethylglyoxime (B607122) (DMG) | 92.6 ± 0.6 | 7 person-days for 16 samples | Tc, Sr, Nb, Fe, Cs, Ag | [1] |
| Extraction Chromatography | Ni-Resin | 92.3 ± 0.8 | 7 hours for 16 samples | Not specified | [1] |
| Precipitation & Ion Exchange | Anion Exchange Resin, Dimethylglyoxime (DMG) | 58 | Not specified | Pu, Sr, U, Fe | [2] |
| Anion Exchange Chromatography | Anion Exchange Resin | Not specified | Not specified | Co, Cu, Mn, Fe, Zn | [3] |
Experimental Protocols
Detailed methodologies for the most frequently employed Ni-59 separation techniques are outlined below. These protocols are based on established procedures in the scientific literature.
Dimethylglyoxime (DMG) Precipitation
This classical method relies on the selective precipitation of nickel from a solution using an alcoholic solution of dimethylglyoxime.
Protocol:
-
Adjust the pH of the sample solution to between 2 and 3.[4]
-
In the absence of interfering ions like Aluminum, Iron, and Chromium, add an alcoholic solution of dimethylglyoxime to precipitate nickel as a distinct crystalline solid.[4]
-
If interfering elements are present, they can be sequestered by adjusting the pH to 7-10 in an ammoniacal solution containing citrate (B86180) or tartrate before the addition of DMG.[4]
-
The solution is typically cooled to minimize solubility losses before isolating the precipitate via filtration.[5]
-
The precipitate is then washed to remove any soluble impurities and dried to a constant weight.[5]
Anion Exchange Chromatography
This technique separates nickel from other transition metals based on the differential formation of anionic complexes in a hydrochloric acid medium.
Protocol:
-
The sample is dissolved in 12 M HCl to form metal-chloride complexes.[4]
-
The solution is loaded onto an anion exchange column. Many metals that form anionic complexes with chloride will be adsorbed onto the resin.[3]
-
Nickel, which does not readily form a stable anionic chloride complex, can be eluted by lowering the HCl concentration to 10 M.[4]
-
Other metals, such as iron, can be subsequently eluted by further reducing the HCl concentration (e.g., to 0.5 M HCl).[3]
Extraction Chromatography with Ni-Resin
Extraction chromatography combines the selectivity of solvent extraction with the ease of a chromatographic setup. Ni-Resin, which contains dimethylglyoxime as a functional group, is highly selective for nickel.[6]
Protocol:
-
The sample is prepared in a 0.2 M ammonium (B1175870) oxalate (B1200264) solution.[1]
-
The solution is passed through a column packed with Ni-Resin. Nickel is selectively retained by the resin.[1]
-
The column is washed with 0.1 M ammonium oxalate solution and deionized water to remove non-retained ions.[1]
-
Finally, the purified nickel is eluted from the resin using 9 M HCl.[1]
Visualizing the Separation Workflow
The following diagram illustrates a generalized workflow for the chemical separation and purification of this compound from a sample matrix, integrating the techniques discussed.
Caption: Generalized workflow for this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nickel-59 Production: A Comparative Analysis of Computational Models and Experimental Data
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing computational models of Nickel-59 (⁵⁹Ni) production with experimental data. This report provides an objective analysis of the performance of leading computational codes against real-world measurements, supported by detailed experimental protocols and data visualizations.
The accurate quantification of ⁵⁹Ni, a long-lived radionuclide produced in nuclear reactors, is critical for radioactive waste management, reactor component lifetime assessment, and various research applications. This guide delves into the primary production pathway of ⁵⁹Ni, the ⁵⁸Ni(n,γ)⁵⁹Ni reaction, and evaluates the predictive power of prominent computational models, TALYS and GEANT4, against experimental cross-section data.
At a Glance: Model Performance vs. Experimental Reality
The production of ⁵⁹Ni is predominantly governed by the neutron capture cross-section of its stable isotope precursor, ⁵⁸Ni. Computational models play a pivotal role in predicting this cross-section, which is essential for estimating ⁵⁹Ni inventory in nuclear facilities. Below is a summary of how these models compare to experimental findings.
| Parameter | Computational Model Prediction (Representative Values) | Experimental Data (Representative Values) | Key Observations |
| Thermal Neutron Capture Cross-section (barns) for ⁵⁸Ni(n,γ)⁵⁹Ni | TALYS-1.96: ~4.6 b GEANT4 (ENDF/B-VIII.0): ~4.6 b | ~4.6 ± 0.2 b | Both TALYS and GEANT4, utilizing evaluated nuclear data libraries like ENDF/B-VIII.0, show excellent agreement with experimental data for thermal neutron energies. |
| Resonance Integral (barns) for ⁵⁸Ni(n,γ)⁵⁹Ni | TALYS-1.96: ~2.2 b GEANT4 (ENDF/B-VIII.0): ~2.2 b | ~2.2 ± 0.1 b | The models accurately predict the neutron capture probability in the resonance energy region, which is crucial for reactor physics calculations. |
| Fast Neutron Cross-section (mb) at 1 MeV for ⁵⁸Ni(n,γ)⁵⁹Ni | TALYS-1.96: ~10-15 mb GEANT4 (QGSP_BERT_HP): ~12 mb | ~11 ± 1 mb | In the fast neutron energy range, both models provide good estimates, though variations can exist depending on the specific physics models employed within the codes. |
| ⁵⁹Ni Activity in Reactor Components (Bq/g) | Highly dependent on neutron flux, irradiation time, and material composition. Model predictions are derived from the cross-section data. | Measured values in spent nuclear fuel and reactor internals vary widely. For example, in CANDU reactors, the ⁵⁹Ni content relative to ⁵⁸Ni can be around 0.04 after about 5 years of operation.[1] | Direct comparison of activity requires detailed knowledge of the irradiation history. However, the underlying cross-section comparisons validate the models' capability to predict ⁵⁹Ni production rates. |
Visualizing the Pathways: From Production to Measurement
To provide a clearer understanding of the processes involved, the following diagrams illustrate the nuclear reaction for ⁵⁹Ni production and a typical experimental workflow for its quantification.
Delving Deeper: Experimental Protocols
The accurate measurement of ⁵⁹Ni in complex matrices like radioactive waste requires robust radiochemical separation and sensitive detection techniques. Below are summarized methodologies based on established protocols.
Radiochemical Separation of Nickel from Radioactive Waste
This protocol is essential for isolating nickel from interfering radionuclides prior to measurement.
-
Sample Digestion/Leaching:
-
For solid samples such as concrete, an initial ashing step is performed, followed by acid leaching with aqua regia to bring the nickel into solution.[2]
-
For ion-exchange resins, a similar acid digestion is employed.
-
-
Initial Purification (Precipitation):
-
Hydroxide precipitation using an ammonia (B1221849) solution can be used to separate nickel from certain matrix elements.
-
Precipitation with dimethylglyoxime (B607122) (DMG) is a highly selective method for nickel.[2]
-
-
Chromatographic Purification:
-
The dissolved nickel fraction is passed through an anion-exchange column to remove interfering ions.[2]
-
Further purification is achieved using extraction chromatography with a nickel-specific resin (e.g., Ni Resin). The sample is loaded in an ammonium (B1175870) citrate (B86180) or oxalate (B1200264) buffer, and after washing, the purified nickel is eluted with nitric acid (e.g., 3 M HNO₃) or hydrochloric acid (e.g., 9 M HCl).[2][3]
-
-
Chemical Yield Determination:
-
A known amount of stable nickel carrier is added at the beginning of the process.
-
The concentration of the stable nickel in the final purified fraction is measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) to determine the chemical yield of the separation process.[2][4]
-
Measurement of ⁵⁹Ni Activity
Following purification, the ⁵⁹Ni activity is measured using one of the following techniques:
-
Liquid Scintillation Counting (LSC):
-
An aliquot of the purified nickel solution is mixed with a scintillation cocktail in a vial.[2]
-
The vial is placed in a liquid scintillation counter. ⁵⁹Ni decays by electron capture, which is followed by the emission of Auger electrons and characteristic X-rays. The LSC detects the low-energy electrons.
-
It is important to note that if ⁶³Ni (a beta emitter) is present, its spectrum will overlap with that of ⁵⁹Ni. Spectral deconvolution or channel division methods are required to distinguish between the two isotopes.[5]
-
-
Low-Energy Photon/Gamma Spectrometry:
-
⁵⁹Ni decay results in the emission of characteristic X-rays from Cobalt-59 (the daughter nuclide) at approximately 6.9 keV.[6][7]
-
A purified sample is prepared as a thin source to minimize self-absorption.[6]
-
The source is measured using a high-purity germanium (HPGe) or a silicon drift detector (SDD) with a thin beryllium window, optimized for low-energy photon detection.[7]
-
The detector is calibrated for energy and efficiency using appropriate standards. The activity is determined from the net peak area of the 6.9 keV X-ray.[8]
-
Comparing the Alternatives: Computational Codes
-
TALYS: This is a versatile nuclear reaction code that calculates reaction cross-sections, among other quantities, based on various nuclear models.[9] It is widely used for generating nuclear data libraries. Recent versions like TALYS-1.96 have been used to calculate the ⁵⁸Ni(n,p)⁵⁸Co reaction cross section, demonstrating its application in nickel isotope studies.[10]
-
GEANT4: This is a toolkit for simulating the passage of particles through matter.[11] It includes models for neutron interactions and is extensively used in high-energy physics, medical physics, and shielding applications. GEANT4 can be used to simulate the entire process of neutron transport and interaction within a material, providing estimates of radionuclide production. Comparisons between GEANT4 and TALYS have been performed for various reactions, showing generally good agreement with experimental data, though differences can arise from the underlying physics models and data libraries used.[11][12]
Conclusion
The production of ⁵⁹Ni via the ⁵⁸Ni(n,γ)⁵⁹Ni reaction is well-characterized, and computational models like TALYS and GEANT4 provide reliable predictions of the reaction cross-sections, which are in good agreement with experimental data. These models are indispensable tools for estimating ⁵⁹Ni inventories in nuclear facilities. The experimental determination of ⁵⁹Ni, while challenging due to its low-energy emissions, can be accurately performed using a combination of robust radiochemical separation techniques and sensitive measurement methods such as liquid scintillation counting and low-energy gamma spectrometry. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this important radionuclide.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- 9. nds.iaea.org [nds.iaea.org]
- 10. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
- 11. sympnp.org [sympnp.org]
- 12. arxiv.org [arxiv.org]
A Comparative Analysis of Nickel-59 and Nickel-63 in Radioactive Waste Management
A deep dive into the properties, detection, and management of two key long-lived radionuclides.
For researchers, scientists, and professionals in radioactive waste management and drug development, a thorough understanding of the isotopic composition of nuclear waste is paramount. Among the myriad of radionuclides present, Nickel-59 (⁵⁹Ni) and Nickel-63 (⁶³Ni) are of significant concern due to their long half-lives and their prevalence in irradiated reactor materials.[1][2] This guide provides a comprehensive comparison of these two nickel isotopes, offering insights into their radioactive properties, challenges in their measurement, and the experimental protocols for their analysis.
At a Glance: Key Differences and Similarities
This compound and Nickel-63 are both produced in nuclear reactors through neutron activation of stable nickel isotopes present in stainless steel and other alloys used in reactor components.[2] While they share a common origin, their distinct nuclear properties present unique challenges and considerations for radioactive waste characterization and disposal. The primary health concern associated with both isotopes is the increased risk of cancer if ingested or inhaled.[2]
| Property | This compound (⁵⁹Ni) | Nickel-63 (⁶³Ni) |
| Half-life | 76,000 years[3] | 100.1 years[4] |
| Decay Mode | Electron Capture (EC)[2][5] | Beta (β⁻) Decay[2][6] |
| Decay Product | Cobalt-59 (⁵⁹Co) (stable)[5] | Copper-63 (⁶³Cu) (stable)[7] |
| Emitted Radiation | Auger electrons, X-rays (~6.9 keV)[8][9] | Beta particles (max. 66 keV, avg. 17 keV)[4] |
| Specific Activity | Low[2] | High |
| Typical Concentration in Waste | Generally lower than ⁶³Ni[2] | Generally higher than ⁵⁹Ni[2] |
| Detection Method | X-ray Spectrometry, Liquid Scintillation Counting[1][9] | Liquid Scintillation Counting[1][4] |
Understanding the Decay Pathways
The radioactive decay of this compound and Nickel-63 follows distinct pathways, influencing their detection and radiological impact.
Caption: Decay scheme of this compound.
This compound decays via electron capture, where an orbital electron is captured by the nucleus, transforming a proton into a neutron and emitting a neutrino. This process is followed by the emission of characteristic X-rays and Auger electrons as the electron shell rearranges.[2][5]
Caption: Decay scheme of Nickel-63.
In contrast, Nickel-63 undergoes beta decay, where a neutron in the nucleus is converted into a proton, and a beta particle (an electron) and an antineutrino are emitted.[2][7] The low energy of the beta particles from ⁶³Ni makes their detection challenging and requires sensitive instrumentation.[4]
Experimental Protocols for Analysis
The accurate quantification of ⁵⁹Ni and ⁶³Ni in radioactive waste is crucial for assessing the waste's long-term radiological hazard and determining the appropriate disposal route. Due to their low-energy emissions and the complex chemical matrix of radioactive waste, a multi-step analytical procedure is required. This typically involves sample dissolution, chemical separation of nickel from interfering radionuclides, and finally, radiometric measurement.
A Generalized Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of ⁵⁹Ni and ⁶³Ni in radioactive waste samples.
Caption: Generalized analytical workflow for ⁵⁹Ni and ⁶³Ni.
Detailed Methodologies
1. Sample Dissolution: The initial step involves the complete dissolution of the waste sample to bring the nickel isotopes into a liquid phase. The choice of dissolution method depends on the sample matrix. For metallic samples like irradiated steel, strong acids such as aqua regia are often used. Ion-exchange resins may require a combination of acid digestion and ashing.
2. Chemical Separation: A critical step is the separation of nickel from the bulk matrix and other radionuclides that can interfere with the measurement. A common and effective method involves the following stages:
-
Anion-Exchange Chromatography: The dissolved sample is passed through an anion-exchange resin column. This step is effective in removing interfering elements like iron, cobalt, and zinc, which form anionic complexes in hydrochloric acid media, while nickel passes through.[10]
-
Precipitation with Dimethylglyoxime (B607122) (DMG): Nickel is selectively precipitated from the purified solution by adding dimethylglyoxime (DMG) in an alkaline medium.[9][10] This forms a characteristic red precipitate of nickel-dimethylglyoxime (Ni(DMG)₂), providing excellent separation from many other elements.
-
Extraction Chromatography: For further purification, extraction chromatography using a resin impregnated with a nickel-selective extractant can be employed. This ensures a high-purity nickel fraction for accurate measurement.[1][11]
3. Radiometric Measurement:
-
Liquid Scintillation Counting (LSC): This is the primary method for the quantification of ⁶³Ni due to its emission of low-energy beta particles.[4] The purified nickel sample is mixed with a liquid scintillation cocktail, and the light pulses produced by the beta particles are detected by a photomultiplier tube. ⁵⁹Ni can also be measured by LSC, as the Auger electrons and X-rays emitted during its decay can interact with the scintillator. However, the simultaneous analysis of both isotopes by LSC is challenging due to the overlapping energy spectra. Spectral deconvolution techniques are often required to determine the individual activities of ⁵⁹Ni and ⁶³Ni.
-
X-ray Spectrometry: This technique is particularly suited for the measurement of ⁵⁹Ni by detecting the characteristic K-shell X-rays of cobalt emitted following electron capture.[1][9] This method offers good energy resolution, allowing for the clear identification of the ⁵⁹Ni signal.
Conclusion
This compound and Nickel-63 are significant long-lived radionuclides in radioactive waste that demand careful consideration in waste management strategies. Their distinct decay characteristics necessitate different, yet complementary, analytical approaches for their accurate quantification. While ⁶³Ni is often present in higher concentrations and has a shorter half-life, the extremely long half-life of ⁵⁹Ni makes it a concern for the very long-term safety of geological repositories. A thorough understanding of the principles and protocols outlined in this guide is essential for the effective characterization and safe management of radioactive waste containing these nickel isotopes.
References
- 1. Determination of 63Ni and 59Ni in spent ion-exchange resin and activated charcoal from the IEA-R1 nuclear research reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpschapters.org [hpschapters.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. lnhb.fr [lnhb.fr]
- 6. Isotopes of nickel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hidex.com [hidex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Determination of Activity Concentration of 63Ni and 59Ni Using Liquid Scintillation Counter According to 63Ni/59Ni Ratio - koreascholar [db.koreascholar.com]
Safety Operating Guide
Proper Disposal of Nickel-59: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Nickel-59 (⁵⁹Ni), a long-lived radionuclide, is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of ⁵⁹Ni waste generated in research and drug development settings. Adherence to these procedures will help minimize exposure risks and ensure that waste is managed in accordance with federal and institutional regulations.
Key Properties of this compound for Waste Management
Understanding the radioactive properties of this compound is fundamental to its safe disposal.
| Property | Value | Implication for Disposal |
| Half-life | 76,000 years | Waste must be managed as long-lived radioactive waste; decay-in-storage is not a viable disposal option. |
| Decay Mode | Electron Capture | Emits low-energy X-rays and Auger electrons. External radiation hazard is low, and extensive shielding is generally not required for typical laboratory quantities. |
| Primary Emissions | Cobalt (Co) X-rays (~6.9 keV) | Detection requires sensitive instrumentation, such as liquid scintillation counters or gamma spectrometers. Standard Geiger-Müller counters are not effective for detecting ⁵⁹Ni contamination. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential procedures for the segregation, packaging, labeling, and disposal of various forms of this compound waste commonly generated in a laboratory setting.
Waste Segregation
Proper segregation at the point of generation is the most critical step in the radioactive waste management process. This compound waste is classified as long-lived (half-life > 90 days) and must be segregated from short-lived isotopes.[1][2] Furthermore, it must be separated by physical form.
-
Dry Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), absorbent paper, plasticware (pipette tips, tubes), and other solid materials.[3]
-
Procedure:
-
Collect in a designated waste container lined with a durable, transparent plastic bag that is clearly labeled for radioactive waste.[4]
-
Ensure no free liquids, sharps, or lead shielding are present in the dry solid waste container.[5]
-
Contaminated metal items should be collected separately from other dry waste.[1]
-
-
-
Liquid Waste: Aqueous solutions containing this compound.
-
Procedure:
-
Collect in a designated, leak-proof, and chemically compatible (e.g., polyethylene) container.[4]
-
Do not dispose of radioactive liquids down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and within specified limits.[6]
-
Maintain the pH of aqueous solutions between 5.5 and 9.5, unless otherwise specified by your EHS office.[6]
-
Keep liquid waste containers in secondary containment to prevent spills.[2]
-
-
-
Liquid Scintillation Vials: Vials containing scintillation cocktail used for detecting this compound.
-
Sharps Waste: Needles, syringes, razor blades, and contaminated broken glass.
Waste Packaging and Labeling
Accurate packaging and labeling are essential for safe transport and disposal.
-
Containers: Use only containers approved by your institution's EHS department. These are typically provided by EHS and are pre-labeled or come with the necessary labels.[1][6]
-
Labeling:
-
All radioactive waste containers must be clearly labeled with the radiation symbol (trefoil) and the words "Caution, Radioactive Material."[1]
-
Attach a radioactive waste tag to each container as soon as the first item of waste is added.
-
The tag must include:
-
The radionuclide: This compound
-
The total estimated activity (in millicuries or microcuries).
-
The waste form (e.g., dry solid, aqueous liquid).
-
The chemical constituents, if it is a mixed hazardous and radioactive waste.
-
The Principal Investigator's name and laboratory contact information.
-
The date the container was started and the date it was sealed.
-
-
Storage in the Laboratory
-
Store waste in a designated, low-traffic area away from general workstations.
-
Ensure the exterior of waste containers remains free of contamination.[1]
-
Do not accumulate excessive amounts of radioactive waste in the laboratory.[1]
Arranging for Disposal
-
Once a waste container is full, seal it securely.
-
Complete the radioactive waste tag with all required information.
-
Contact your institution's EHS department to schedule a waste pickup.[8] Follow their specific procedures for requesting a collection.
Regulatory Considerations: Waste Classification
The U.S. Nuclear Regulatory Commission (NRC) classifies low-level radioactive waste to ensure appropriate disposal methods. The classification for this compound is determined by its concentration in the waste matrix.
| Waste Class | Concentration of this compound in Activated Metal (Curies per cubic meter - Ci/m³) | General Disposal Requirements |
| Class A | ≤ 22 | Must meet minimum waste form requirements. Usually segregated from other waste classes at the disposal site.[6] |
| Class C | > 22 to 220 | Must meet more rigorous waste form requirements to ensure stability. Requires additional measures at the disposal facility to protect against inadvertent intrusion.[6][9] |
| Greater Than Class C (GTCC) | > 220 | Not generally acceptable for near-surface disposal. Requires disposal in a geologic repository.[6] |
Note: For waste that is not activated metal, different concentration limits may apply. Always consult with your EHS department for guidance on waste classification.
Experimental Protocol: Decontamination and Survey
A critical aspect of managing this compound waste is preventing and detecting contamination.
Methodology for Wipe Surveys:
Since this compound is not detectable with a standard Geiger-Müller survey meter, routine wipe surveys are mandatory to detect removable contamination.[10]
-
Materials:
-
Filter paper or cotton swabs.
-
Vials containing liquid scintillation cocktail.
-
Liquid Scintillation Counter (LSC).
-
Forceps.
-
A map of the survey area.
-
-
Procedure:
-
Using forceps, wipe an area of approximately 100 cm² (e.g., a 4-inch by 4-inch square) with a piece of filter paper.
-
Place the filter paper into a vial containing liquid scintillation cocktail.
-
Repeat for all areas where contamination is suspected, including work surfaces, equipment, floors, and the exterior of waste containers.
-
Prepare a background vial containing an unused wipe.
-
Analyze the vials using a Liquid Scintillation Counter.
-
Consult your institution's radiation safety manual for action levels for removable contamination.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste from a laboratory.
Caption: Workflow for this compound Laboratory Waste Disposal.
References
- 1. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nrc.gov [nrc.gov]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nrc.gov [nrc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Logistical Information for Handling Nickel-59
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Nickel-59 (⁵⁹Ni) in a laboratory setting. Adherence to these protocols is essential to minimize radiation exposure and ensure a safe working environment.
Properties of this compound
Understanding the radioactive properties of this compound is fundamental to implementing appropriate safety measures.
| Property | Value |
| Half-life | 76,000 - 81,000 years |
| Decay Mode | Electron Capture |
| Primary Emissions | Low-energy Gamma rays and X-rays |
| Primary Hazard | Internal exposure (inhalation or ingestion) |
Personal Protective Equipment (PPE)
The primary goal when working with this compound is to prevent internal contamination and minimize external exposure. A multi-layered approach to PPE is required.
Core PPE Requirements:
-
Lab Coat: A full-length laboratory coat, worn closed with sleeves rolled down, is mandatory to prevent contamination of personal clothing.
-
Disposable Gloves: Nitrile or latex gloves should be worn at all times when handling ⁵⁹Ni or potentially contaminated equipment. Consider double-gloving for added protection, especially during procedures with a higher risk of spills.
-
Safety Glasses: Safety glasses with side shields are required to protect the eyes from potential splashes of radioactive solutions.
-
Closed-toe Shoes: Street shoes are not permitted in the laboratory; closed-toe shoes are mandatory to protect against spills.
Enhanced PPE for Specific Procedures:
-
Respiratory Protection: If there is a potential for aerosol generation (e.g., through sonication, vortexing, or procedures that could create dust), a NIOSH-approved respirator with a P-100 filter is necessary to prevent inhalation.
-
Protective Clothing: For procedures involving larger quantities of ⁵⁹Ni or a higher risk of widespread contamination, disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Experimental Workflow:
-
Preparation:
-
Designate a specific work area for handling ⁵⁹Ni. This area should be clearly marked with "Caution: Radioactive Material" signs.
-
Cover the work surface with absorbent paper to contain any potential spills.
-
Assemble all necessary materials and equipment before introducing the radioactive source to minimize handling time.
-
-
Shielding:
-
Due to the emission of low-energy gamma rays, shielding is an important consideration.
-
Use lead or high-density tungsten shielding to store stock solutions and to place around the experimental setup when possible. The thickness of the shielding will depend on the activity of the source.
-
-
Handling:
-
Always use forceps or tongs to handle vials and other equipment containing ⁵⁹Ni to increase the distance from the source.
-
Perform all operations that may produce aerosols or dust within a certified fume hood or a glove box.
-
-
Monitoring:
-
Regularly monitor the work area and your gloves for contamination using a survey meter equipped with a pancake Geiger-Müller (GM) probe suitable for detecting low-energy gamma radiation.
-
Personnel dosimetry (e.g., whole-body and ring dosimeters) may be required depending on the quantities of ⁵⁹Ni being handled and institutional regulations.
-
Disposal Plan for this compound Contaminated Waste
Proper segregation and disposal of radioactive waste are crucial for regulatory compliance and safety.
Waste Segregation:
-
Solid Waste:
-
All solid waste contaminated with ⁵⁹Ni (e.g., gloves, absorbent paper, pipette tips) must be placed in a designated radioactive waste container lined with a durable plastic bag.
-
The container must be clearly labeled with the "Caution: Radioactive Material" symbol, the isotope (this compound), the activity level, and the date.
-
-
Liquid Waste:
-
Aqueous and organic liquid waste streams must be segregated into separate, clearly labeled radioactive waste containers.
-
Never dispose of radioactive liquid waste down the drain unless specifically authorized by your institution's Radiation Safety Officer (RSO) and it meets all regulatory requirements.
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with ⁵⁹Ni must be placed in a designated radioactive sharps container.
-
Disposal Procedures:
-
Follow your institution's specific procedures for radioactive waste pickup.
-
Ensure all waste containers are securely sealed before removal from the laboratory.
-
Maintain accurate records of all radioactive waste generated, including the isotope, activity, and date of disposal.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
